molecular formula C16H33BrO B1586836 16-Bromo-1-hexadecanol CAS No. 59101-28-9

16-Bromo-1-hexadecanol

货号: B1586836
CAS 编号: 59101-28-9
分子量: 321.34 g/mol
InChI 键: GOSQZSJMSMTIFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

16-Bromo-1-hexadecanol is a useful research compound. Its molecular formula is C16H33BrO and its molecular weight is 321.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

16-bromohexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSQZSJMSMTIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCBr)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373694
Record name 16-Bromo-1-hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59101-28-9
Record name 16-Bromo-1-hexadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-Bromo-1-hexadecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Selective Monobromination of 1,16-Hexadecanediol: Synthesis of 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 16-Bromo-1-hexadecanol, a valuable bifunctional molecule, from its symmetric precursor, 1,16-hexadecanediol. The core challenge in this synthesis is achieving high selectivity for the mono-substituted product over the di-substituted byproduct. This document delves into the mechanistic principles, the critical role of solvent effects and phase behavior in controlling selectivity, and provides a detailed, field-proven experimental protocol for the synthesis, purification, and characterization of the target compound.

Introduction: The Strategic Value of this compound

This compound is a long-chain linear aliphatic compound featuring two distinct terminal functionalities: a hydroxyl group and a bromo group. This heterobifunctional nature makes it a highly versatile intermediate in organic synthesis. Its applications are extensive, serving as a key building block in the development of:

  • Drug Delivery Systems: The long C16 alkyl chain provides lipophilicity, which can be leveraged in designing lipid-based drug carriers and modifying the pharmacokinetic properties of therapeutic agents.

  • Advanced Materials: It is a precursor for synthesizing unique surfactants, liquid crystals, and self-assembling monolayers.[1]

  • Phase Transfer Catalysts: The hydroxyl group can be further functionalized to create novel catalytic structures.[2]

Synthesizing this molecule from the readily available and symmetrical 1,16-hexadecanediol presents a classic chemical challenge: how to selectively functionalize only one of two identical reactive sites. This guide elucidates a robust strategy to overcome this hurdle, focusing on a direct bromination with hydrobromic acid that leverages phase dynamics to achieve high yields of the desired mono-bromo alcohol.

Mechanistic & Theoretical Foundations for Selectivity

The Statistical Challenge of Monofunctionalization

When a symmetric diol is treated with a reagent, a statistical distribution of products is often expected. A reaction proceeding without any selectivity control would yield a mixture containing unreacted starting material (diol), the desired mono-substituted product (bromo-alcohol), and the di-substituted byproduct (dibromide). Achieving a high yield of the mono-bromo product requires a strategy that either deactivates the second hydroxyl group after the first has reacted or physically separates the mono-substituted intermediate from the brominating agent.

The SN2 Reaction Pathway

The conversion of the primary alcohol functionality in 1,16-hexadecanediol to an alkyl bromide using hydrobromic acid proceeds via a nucleophilic substitution mechanism.[3] Given that the hydroxyl groups are attached to primary carbons, the reaction follows the SN2 pathway.[4]

  • Protonation: The first step is a rapid and reversible acid-base reaction where the hydroxyl group is protonated by the strong hydrobromic acid. This converts the poor leaving group, a hydroxide ion (-OH), into an excellent leaving group, a neutral water molecule (-OH2+).[5][6]

  • Nucleophilic Attack: A bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the protonated hydroxyl group in a single concerted step, displacing the water molecule.[4]

An SN1 mechanism, which would involve the formation of an unstable primary carbocation, is energetically unfavorable and does not significantly contribute to the reaction.

Causality of Selectivity: The Role of Biphasic Systems

The key to achieving high monoselectivity lies in the use of a biphasic reaction medium, typically consisting of aqueous HBr and a nonpolar organic solvent like toluene or isooctane.[7][8] Research has shown that the product, this compound, possesses amphiphilic properties, acting like a surfactant.[9]

This behavior leads to the formation of aggregates, such as reverse micelles, within the organic phase.[7][9] In this configuration, the polar hydroxyl groups of the mono-brominated product are sequestered in the hydrophilic core of the aggregates, while the lipophilic C16 bromo-alkyl chains orient outwards into the nonpolar solvent. This self-assembly effectively shields the remaining hydroxyl group from the aqueous HBr phase, significantly reducing its reactivity and preventing a second bromination.

Interestingly, the azeotropic removal of water, a common strategy to drive reactions to completion, has been shown to decrease monoselectivity in this system.[9] This is because water is essential for maintaining the biphasic environment and promoting the micellar aggregation that protects the mono-bromo alcohol. Removing water can lead to increased formation of the more nonpolar 1,16-dibromohexadecane.

Experimental Protocol & Data

This section provides a detailed, self-validating protocol for the synthesis and purification of this compound.

Materials & Physicochemical Properties
Compound Formula MW ( g/mol ) CAS No. Melting Point (°C) Role
1,16-HexadecanediolC₁₆H₃₄O₂258.447735-42-491-94Starting Material
Hydrobromic Acid (48% aq.)HBr80.9110035-10-6-11Reagent
TolueneC₇H₈92.14108-88-3-95Solvent
This compoundC₁₆H₃₃BrO321.3459101-28-945-52Product
1,16-DibromohexadecaneC₁₆H₃₂Br₂384.2324775-34-654-56Byproduct
Step-by-Step Synthesis Procedure

This protocol is adapted from established methodologies for the monobromination of long-chain α,ω-diols.[7][8][10]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,16-hexadecanediol (10.0 g, 38.7 mmol) and toluene (80 mL).

  • Reagent Addition: While stirring, add 48% aqueous hydrobromic acid (8.8 mL, ~77.4 mmol, 2.0 equivalents).

  • Reflux: Heat the biphasic mixture to reflux (approximately 100-110 °C) with vigorous stirring to ensure adequate mixing of the two phases. Maintain reflux for 8-10 hours.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) on silica gel plates. A typical eluent system is Hexane:Ethyl Acetate (4:1). The starting diol will have a low Rf, the product a medium Rf, and the dibromide byproduct a high Rf.

  • Work-up & Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of water.

    • Separate the organic layer. Wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid/oil is a mixture of the starting material, product, and byproduct.

    • Purify the crude product via flash column chromatography on silica gel.

    • Packing: Use a slurry of silica gel in hexane.

    • Elution: Elute with a gradient solvent system, starting with 100% hexane to remove the non-polar 1,16-dibromohexadecane. Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the desired this compound. The unreacted diol will remain on the column or elute with much higher polarity solvent mixtures.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the methylene group adjacent to the bromine (triplet, ~3.4 ppm) and the methylene group adjacent to the hydroxyl group (triplet, ~3.6 ppm), along with a broad singlet for the alcohol proton and a large multiplet for the central (CH₂)₁₄ chain.

  • ¹³C NMR: Will show distinct signals for the carbon bonded to bromine (~34 ppm) and the carbon bonded to the hydroxyl group (~63 ppm).

  • FT-IR: Will display a broad absorption band for the O-H stretch (~3300 cm⁻¹) and C-H stretching absorptions (~2850-2950 cm⁻¹).

  • Mass Spectrometry: Will show a molecular ion peak corresponding to the mass of the product, with the characteristic isotopic pattern for a bromine-containing compound.

Visualization of Process & Chemistry

Overall Reaction Scheme

Caption: Synthesis of this compound from 1,16-Hexadecanediol.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purify Purification arrow -> A Charge Flask with 1,16-Hexadecanediol & Toluene B Add Aqueous HBr (2 eq.) A->B C Heat to Reflux (8-10 hours) D Monitor by TLC C->D E Cool & Dilute with Water F Separate Organic Layer E->F G Wash with NaHCO₃ & Brine F->G H Dry & Concentrate G->H I Column Chromatography (Silica Gel) J Isolate Pure Fractions I->J K Characterize Product (NMR, IR, MS) J->K cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup cluster_purify cluster_purify cluster_workup->cluster_purify

References

Introduction: The Strategic Importance of a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 16-Bromo-1-hexadecanol for Advanced Research

This compound is a long-chain aliphatic compound distinguished by its bifunctional nature, possessing a primary alcohol at one terminus and a bromine atom at the other. This unique structure renders it a valuable intermediate in organic synthesis, particularly in the fields of drug development, material science, and surfactant chemistry.[1] Its 16-carbon backbone provides significant hydrophobicity, while the terminal functional groups offer versatile handles for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, practical methodologies for its application, and essential safety protocols, tailored for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The utility of this compound in experimental design is dictated by its fundamental physical and chemical characteristics. These properties influence solubility, reaction kinetics, and purification strategies.

Physical Data Summary

The physical properties of this compound are summarized below. It typically presents as a colorless to slightly yellow or white waxy solid at room temperature.[1] It is important to note that physical properties such as melting point can vary between suppliers, often due to differences in purity.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₃BrO[1][2]
Molecular Weight 321.34 g/mol [2]
Appearance Colorless to slightly yellow solid[1]
Melting Point 45-52 °C / 65-68°C[1]
Density ~0.98 g/cm³[1]
Solubility Soluble in alcohols, ethers, and other organic solvents. Insoluble in water.[1]
CAS Number 59101-28-9[2]
Spectral Data Interpretation
  • ¹H NMR: A spectrum would be expected to show a triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) at approximately 3.6 ppm and another triplet for the methylene protons adjacent to the bromine atom (-CH₂Br) around 3.4 ppm. The long chain of methylene groups would appear as a broad multiplet between 1.2-1.6 ppm.

  • ¹³C NMR: The carbon attached to the hydroxyl group would appear around 62 ppm, while the carbon bonded to the bromine would be significantly further upfield, around 34 ppm.

  • IR Spectroscopy: Key peaks would include a broad O-H stretch from the alcohol group around 3300 cm⁻¹ and C-H stretching peaks just below 3000 cm⁻¹. A C-Br stretching vibration would be expected in the fingerprint region, typically around 650-550 cm⁻¹.

Researchers can find extensive spectral information for related compounds like 1-hexadecanol in databases such as the NIST WebBook and the Human Metabolome Database, which can serve as a reference for interpreting experimental results.[3][4][5]

Part 2: Chemical Properties and Reactivity

The synthetic utility of this compound stems from the differential reactivity of its two terminal functional groups.

The Alcohol Terminus (-OH)

The primary alcohol is a versatile functional group that can undergo a range of reactions:

  • Oxidation: It can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate or chromic acid.

  • Esterification: It readily reacts with carboxylic acids or acyl chlorides under appropriate conditions (e.g., Fischer esterification) to form esters.

  • Etherification: The alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis.

The Bromide Terminus (-Br)

The terminal alkyl bromide is an excellent substrate for nucleophilic substitution reactions (Sₙ2), as bromide is a good leaving group. This allows for the introduction of a wide variety of functional groups:

  • Azide Formation: Reaction with sodium azide (NaN₃) yields a terminal azide, a precursor for amines (via reduction) or for use in "click chemistry" (Huisgen cycloaddition).

  • Amine Synthesis: Direct reaction with ammonia or primary/secondary amines can form corresponding amines.

  • Thiol/Sulfide Formation: Nucleophiles like sodium hydrosulfide (NaSH) or thiolates (RS⁻) can displace the bromide to form thiols or sulfides, respectively.

Stability and Incompatibilities

This compound is stable under normal storage conditions.[6] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can induce unwanted reactions at either functional group.[6][7] Care should be taken to avoid high heat.[7]

Part 3: Application in Synthesis - An Experimental Workflow

A common application for this molecule is as a linker to attach a hydrophobic tail to a polar head group, a strategy used in creating surfactants or modifying drug molecules for lipid membrane interaction.

Protocol: Synthesis of a Mannose-Terminated Glycolipid Linker

This protocol details a hypothetical two-step synthesis where this compound is used to create a linker for bioconjugation applications. The first step protects the alcohol, and the second step attaches a sugar moiety via nucleophilic substitution.

Step 1: Protection of the Hydroxyl Group

Causality: The hydroxyl group is protected as a silyl ether to prevent it from interfering with the subsequent nucleophilic substitution reaction at the bromide terminus. Tert-butyldimethylsilyl (TBDMS) ether is chosen for its stability under basic conditions and ease of removal later.

  • Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq.) to the solution and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected intermediate.

Step 2: Glycosylation via Sₙ2 Reaction

Causality: The bromide is displaced by the alkoxide of a protected mannose derivative. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is used to facilitate the reaction between the water-soluble sugar alkoxide and the organic-soluble alkyl bromide.

  • In a separate flask, dissolve the protected mannose derivative (e.g., with one free hydroxyl, 1.1 eq.) in a biphasic solution of toluene and 50% aqueous NaOH.

  • Add tetrabutylammonium bromide (TBAB, 0.1 eq.) to the mixture.

  • Add the TBDMS-protected 16-bromo-hexadecanol (from Step 1, 1 eq.) to the vigorously stirring solution.

  • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the final protected glycolipid. The TBDMS group can be removed later using standard methods (e.g., TBAF).

Workflow Visualization

The following diagram illustrates the key stages of the described synthetic protocol.

G Workflow: Glycolipid Linker Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Glycosylation A This compound + TBDMS-Cl, Imidazole in DCM B Reaction Stirring (4-6h, RT) A->B Reagents Added C Aqueous Workup (Quench, Extract, Dry) B->C Reaction Complete (TLC) D Column Chromatography C->D Crude Product E TBDMS-Protected Intermediate D->E Purified Product G Add Intermediate (E) Heat to 60°C E->G F Protected Mannose + NaOH, TBAB F->G Phase-Transfer Setup H Reaction Stirring (12-18h) G->H Initiate Sₙ2 I Aqueous Workup (Extract, Dry) H->I Reaction Complete (TLC) J Column Chromatography I->J Crude Product K Final Protected Glycolipid J->K Purified Product

References

A Senior Application Scientist's In-Depth Guide to the Solubility of 16-Bromo-1-hexadecanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Workhorse and the Criticality of its Solubility

16-Bromo-1-hexadecanol is a fascinating and highly versatile bifunctional molecule. Its structure, a 16-carbon aliphatic chain capped with a hydroxyl group at one end and a bromine atom at the other, makes it an invaluable tool in the synthesis of complex molecular architectures.[1][2] The hydroxyl group provides a reactive site for esterification and etherification, while the terminal bromine is an excellent initiating site for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP).[3][4] This dual functionality allows for the construction of block copolymers, polymer-drug conjugates, and functionalized surfaces through self-assembled monolayers (SAMs).[5][6]

However, the successful application of this compound in these advanced synthetic strategies is fundamentally dependent on a seemingly simple, yet crucial, physical property: its solubility in organic solvents. The choice of an appropriate solvent is paramount for achieving homogeneous reaction conditions, ensuring the accessibility of reactive sites, and ultimately, controlling the outcome of the synthesis. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical insights to empower researchers in their experimental design.

Theoretical Underpinnings of Solubility: A Molecule of Two Halves

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a molecule with distinct regions of polarity, which dictates its solubility behavior.

  • The Nonpolar Tail: The long 16-carbon alkyl chain is the dominant feature of the molecule and is distinctly nonpolar. This long hydrocarbon tail favors interactions with nonpolar solvents through van der Waals forces.

  • The Polar Head: The terminal hydroxyl (-OH) group is polar and capable of hydrogen bonding. This allows for favorable interactions with polar protic solvents.

  • The Halogen Terminus: The bromine atom at the other end of the chain introduces a degree of polarity due to the electronegativity difference between carbon and bromine.

The overall solubility of this compound in a given solvent is a balance between these competing characteristics.

Caption: Molecular structure of this compound highlighting its distinct polar and nonpolar regions.

Qualitative Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Hexane, TolueneSolubleThe long, nonpolar C16 alkyl chain dominates the molecule's character, leading to favorable van der Waals interactions with nonpolar solvents.
Polar Aprotic Tetrahydrofuran (THF), Chloroform (CHCl3), Dichloromethane (DCM), AcetoneSoluble to Highly SolubleThese solvents can effectively solvate both the nonpolar alkyl chain and the polar ends of the molecule. Chloroform and DCM are particularly effective for long-chain organic molecules.
Polar Protic Methanol, EthanolSolubleThe polar hydroxyl group can participate in hydrogen bonding with these solvents. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen bonding network.
Highly Polar WaterInsolubleThe large, nonpolar alkyl chain is hydrophobic and cannot overcome the strong hydrogen bonding network of water, making it insoluble.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is essential. The following is a robust, gravimetric-based protocol for determining the solubility of this compound in a specific organic solvent.

Principle: A supersaturated solution of this compound in the chosen solvent is prepared at an elevated temperature and then allowed to equilibrate at a controlled ambient temperature. An aliquot of the saturated supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials:

  • This compound

  • Solvent of interest (analytical grade)

  • Vials with screw caps

  • Heating and stirring plate

  • Constant temperature bath

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Pre-weighed vials for evaporation

  • Analytical balance (accurate to ±0.1 mg)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means adding enough solid so that a significant amount remains undissolved even at elevated temperatures.

    • Seal the vial and heat the mixture while stirring until all or most of the solid has dissolved.

  • Equilibration:

    • Place the sealed vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the solution to equilibrate for at least 24-48 hours with continuous gentle agitation. This extended period is crucial to ensure that the solution reaches true saturation and any excess solute precipitates out.

  • Sample Collection:

    • After equilibration, cease agitation and allow the excess solid to settle completely.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter is critical to prevent any undissolved microcrystals from being transferred.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered aliquot into a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of this compound (45-52 °C).[2]

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot (L)

Solubility_Determination_Workflow A 1. Prepare Supersaturated Solution (Excess solute in solvent, heat & stir) B 2. Equilibrate (Constant temperature bath, 24-48h) A->B Cool & Agitate C 3. Sample Supernatant (Syringe with filter) B->C Allow to Settle D 4. Evaporate Solvent (Inert gas or vacuum) C->D Transfer Aliquot E 5. Weigh Solute (Analytical balance) D->E Cool in Desiccator F 6. Calculate Solubility (g/L or mol/L) E->F

Caption: Experimental workflow for the quantitative determination of solubility.

The Impact of Solubility on Key Applications

The solubility of this compound is not merely a physical constant but a critical enabler of its diverse applications in materials science and drug delivery.

Initiator for Controlled Radical Polymerization

In Atom Transfer Radical Polymerization (ATRP), this compound serves as a versatile initiator. The polymerization is typically carried out in organic solvents such as toluene, anisole, or dimethylformamide (DMF).[7] The solubility of the initiator in these solvents is paramount for several reasons:

  • Homogeneous Reaction Conditions: A fully dissolved initiator ensures a uniform concentration of initiating species throughout the reaction mixture, leading to a more controlled polymerization and polymers with a narrow molecular weight distribution.

  • Accessibility of the Initiating Site: The bromine atom must be accessible to the catalyst complex for the initiation to occur efficiently. Proper solvation prevents the aggregation of the initiator, which would hinder this accessibility.

  • Synthesis of Block Copolymers: this compound can be used to synthesize block copolymers where one block is grown from the bromine end via ATRP, and the other block can be attached at the hydroxyl end through other polymerization techniques.[5][8] This requires solubility in a common solvent or a sequence of solvents that can accommodate the different polymer blocks.

Formation of Self-Assembled Monolayers (SAMs)

This compound can be used to functionalize surfaces through the formation of self-assembled monolayers.[6][9] The hydroxyl group can act as an anchor to oxide surfaces (e.g., silicon dioxide), while the terminal bromine is exposed, creating a reactive surface for further modifications. The formation of high-quality SAMs is typically achieved from dilute solutions in solvents like ethanol or chloroform.

  • Controlled Deposition: The solubility of this compound in the deposition solvent allows for a controlled and uniform delivery of molecules to the substrate surface.

  • Molecular Organization: Proper solvation is crucial for the molecules to self-organize into a densely packed and well-ordered monolayer on the surface.

Bifunctional_Applications cluster_polymerization Controlled Radical Polymerization cluster_surface_functionalization Surface Functionalization This compound This compound Polymer Chain Polymer Chain This compound->Polymer Chain Initiator in Organic Solvent Functionalized Surface Functionalized Surface This compound->Functionalized Surface Self-Assembled Monolayer

Caption: The role of this compound as a bifunctional molecule in polymerization and surface functionalization.

Linker in Drug-Polymer Conjugates

The bifunctional nature of this compound makes it a potential candidate as a linker in the synthesis of drug-polymer conjugates. In such applications, a therapeutic agent could be attached to one end of the molecule, while the other end is used to connect to a polymer backbone. The solubility of the entire conjugate in biocompatible solvent systems would be a critical factor for formulation and delivery.

Conclusion

This compound is a molecule of significant synthetic utility, and a thorough understanding of its solubility in organic solvents is fundamental to harnessing its full potential. While quantitative data is sparse, its structural features and its successful use in a variety of synthetic contexts provide a strong basis for predicting its solubility behavior. For applications demanding high precision, the experimental protocol outlined in this guide offers a reliable method for quantitative solubility determination. As researchers continue to explore the applications of this versatile molecule in advanced materials and therapeutics, a clear grasp of its solubility will remain an indispensable aspect of experimental design and success.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromo-1-hexadecanol (C₁₆H₃₃BrO, MW: 321.34) is a bifunctional long-chain molecule of significant interest in organic synthesis, serving as a critical building block for surfactants, liquid crystals, and pharmaceutical intermediates.[1] Its utility stems from the two distinct functional groups—a primary alcohol and a terminal bromide—allowing for orthogonal chemical modifications. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind spectral features, present validated experimental protocols, and offer expert interpretation grounded in the molecule's structural properties.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a long C₁₆ aliphatic chain, which will dominate certain regions of the spectra, particularly the ¹H and ¹³C NMR. The molecule's key identifying features are the terminal hydroxyl (-OH) and bromo (-Br) groups. These electronegative groups induce distinct chemical shifts on their neighboring carbon and hydrogen atoms, providing clear diagnostic handles for spectroscopic identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments. The key to interpretation lies in understanding how the electronegative -OH and -Br groups deshield adjacent protons, shifting their signals downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Protons Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H -O-CH₂- ~1.5 - 2.5 (variable) Broad Singlet 1H Chemical shift is concentration and temperature dependent; proton exchange broadens the signal.
HO-CH₂ - (C1) ~3.64 Triplet 2H Deshielded by the adjacent oxygen atom. Coupled to the two protons on C2.
-CH₂ -CH₂Br (C15) ~1.85 Quintet 2H Slightly deshielded by the bromine atom on C16.
-CH₂ -Br (C16) ~3.41 Triplet 2H Deshielded by the adjacent bromine atom. Coupled to the two protons on C15.
HO-CH₂-CH₂ - (C2) ~1.57 Quintet 2H Influenced by the C1 hydroxyl group.

| -(CH₂ )₁₂- | ~1.25 - 1.40 | Multiplet | 24H | The "methylene envelope"; signals for the bulk of the alkyl chain protons overlap. |

Expert Interpretation: The spectrum is expected to be clean and highly informative. The two triplets at ~3.64 ppm and ~3.41 ppm are the definitive diagnostic signals for the protons adjacent to the oxygen and bromine atoms, respectively. Their 2H integration values and triplet splitting patterns (coupling to adjacent CH₂ groups) provide unambiguous confirmation of the terminal functionalization. The large multiplet integrating to 24H confirms the length of the aliphatic chain. The data for the alcohol end of the molecule can be reliably compared to spectral databases for 1-hexadecanol.[2][3]

¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Chemical Shift (δ, ppm) Rationale
C 1 (-CH₂OH) ~63.1 The C-O bond causes a significant downfield shift.
C 16 (-CH₂Br) ~34.0 The C-Br bond causes a moderate downfield shift.
C 2 ~32.8 Adjacent to the C1-OH group.
C 15 ~33.0 Adjacent to the C16-Br group.
C 3 ~25.7 Beta to the C1-OH group.
C 14 ~28.8 Beta to the C16-Br group.

| Bulk -(C H₂)₁₀- | ~29.3 - 29.7 | Overlapping signals from the central part of the alkyl chain. |

Expert Interpretation: The key diagnostic peaks are the two signals furthest downfield, C1 (~63.1 ppm) and C16 (~34.0 ppm). The significant difference in their chemical shifts is a direct consequence of oxygen's higher electronegativity compared to bromine. The cluster of peaks around 29.5 ppm validates the presence of a long saturated alkyl chain. This pattern is a hallmark of long-chain aliphatic compounds.[4]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) to obtain a spectrum with singlet peaks for each carbon. A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of the key hydroxyl and alkyl functional groups.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400 - 3200 Strong, Broad O-H Stretch Alcohol (-OH)
2920 & 2850 Strong, Sharp C-H Stretch Alkane (-CH₂)
1465 Medium CH₂ Bend (Scissoring) Alkane (-CH₂)
1060 Strong C-O Stretch Primary Alcohol

| 650 - 560 | Medium-Weak | C-Br Stretch | Bromoalkane |

Expert Interpretation: The most telling feature of the IR spectrum is the very broad, strong absorption centered around 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the alcohol.[5] This, combined with the strong C-O stretch near 1060 cm⁻¹, confirms the primary alcohol moiety. The intense, sharp peaks just below 3000 cm⁻¹ are definitive evidence of the long sp³-hybridized carbon chain.[6] The C-Br stretch is in the fingerprint region and can be harder to assign definitively, but its presence is expected around 600 cm⁻¹.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind a mixture of ~1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment, which is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.

Key Mass Spectrometry Data (Electron Ionization)

m/z Value Proposed Fragment Significance
322 / 320 [C₁₆H₃₃BrO]⁺˙ (M⁺˙) Molecular Ion Peak . The two peaks of ~1:1 intensity ratio are the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
304 / 302 [M - H₂O]⁺˙ Loss of water from the alcohol, a common fragmentation pathway.
241 [M - Br]⁺ Loss of the bromine radical.
223 [M - H₂O - Br]⁺ Subsequent loss of water and bromine.

| 31 | [CH₂OH]⁺ | Alpha-cleavage next to the oxygen atom. |

Expert Interpretation: The absolute confirmation of the molecular formula comes from the molecular ion peak. The observation of two peaks at m/z 320 and 322 with nearly identical abundance is irrefutable evidence for the presence of one bromine atom.[7] This isotopic signature is a critical self-validating feature of the analysis. Further fragmentation, such as the loss of water (m/z 302/304) and the bromine radical (m/z 241), corroborates the presence of both the alcohol and bromide functional groups.

M [C₁₆H₃₃BrO]⁺˙ m/z 320/322 M_H2O [C₁₆H₃₂Br]⁺˙ m/z 302/304 M->M_H2O - H₂O M_Br [C₁₆H₃₃O]⁺ m/z 241 M->M_Br - •Br Alpha [CH₂OH]⁺ m/z 31 M->Alpha α-cleavage M_H2O_Br [C₁₆H₃₂]⁺˙ m/z 223 M_H2O->M_H2O_Br - •Br M_Br->M_H2O_Br - H₂O

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via direct infusion or through a GC inlet.

  • Ionization: Use a standard electron ionization source, typically operating at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 30 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern. Propose structures for major fragment ions to confirm the overall molecular structure.

Summary and Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques.

  • ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, confirming the C₁₆ chain length and the precise location of the -OH and -Br groups.

  • IR Spectroscopy offers rapid confirmation of the essential alcohol and alkyl functional groups.

  • Mass Spectrometry validates the molecular weight and elemental composition (specifically the presence of bromine) through the characteristic M⁺/M+2 isotopic pattern.

Together, these methods provide a self-validating and comprehensive characterization, ensuring the identity, purity, and structural integrity of this compound for its use in high-stakes research and development applications.

References

A Technical Guide to the Selective Synthesis of 16-Bromo-1-hexadecanol via Direct Monobromination of 1,16-Hexadecanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 16-bromo-1-hexadecanol, a valuable bifunctional long-chain intermediate, through the direct bromination of 1,16-hexadecanediol. Addressed to researchers and professionals in drug development and materials science, this document moves beyond a simple recitation of steps to dissect the underlying chemical principles, strategic considerations for achieving high selectivity, and robust protocols for purification and characterization. We will examine the causality behind experimental choices, focusing on the nucleophilic substitution mechanism, the management of competitive side reactions, and the optimization of reaction conditions to favor the desired mono-halogenated product. The guide includes detailed experimental methodologies, data presented for clarity, and process diagrams to ensure the protocols are both understandable and reproducible.

Introduction: The Utility of ω-Bromo Alkanols

This compound (C₁₆H₃₃BrO) is a linear bifunctional molecule featuring a primary alcohol at one terminus and a bromoalkane at the other.[1][2] This distinct functionality makes it a highly versatile building block in organic synthesis. The hydroxyl group can be oxidized or converted into other functional groups, while the bromide serves as an excellent leaving group for nucleophilic substitution and a precursor for organometallic reagents. Consequently, this compound is a key intermediate in the synthesis of pharmaceuticals, surfactants, liquid crystal materials, and self-assembled monolayers.[3]

The most direct and atom-economical route to this compound is the selective monobromination of the readily available and symmetrical starting material, 1,16-hexadecanediol.[4][] However, the primary challenge lies in controlling the reaction to prevent the formation of the undesired byproduct, 1,16-dibromohexadecane. This guide focuses on the direct bromination using hydrobromic acid (HBr), a standard and effective method for converting primary alcohols to bromoalkanes.[6]

Core Principles: The SN2 Mechanism in a Biphasic System

The conversion of a primary alcohol to a primary alkyl bromide using HBr proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The hydroxyl group (-OH) is a poor leaving group; therefore, the first step is its protonation by the strong acid (HBr) to form an oxonium ion (-OH₂⁺).[9] This protonation converts the leaving group into a neutral water molecule, which is an excellent leaving group.

The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the oxonium group in a concerted backside attack, displacing the water molecule and forming the C-Br bond.[7]

SN2_Mechanism

Caption: The SN2 mechanism for alcohol bromination.

When applied to a symmetrical diol like 1,16-hexadecanediol, the reaction can occur at either end. The key to achieving high selectivity for the mono-bromo product is to carefully control the stoichiometry and reaction conditions to minimize the probability of a second bromination event occurring on the same molecule.

Experimental Protocol: Selective Monobromination

This protocol is designed to maximize the yield of this compound while minimizing the formation of 1,16-dibromohexadecane. The use of a biphasic system with an organic solvent is critical, as the starting diol and the final products have different solubilities.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
1,16-HexadecanediolC₁₆H₃₄O₂258.447735-42-4Starting material.[10]
Hydrobromic AcidHBr80.9110035-10-648% aqueous solution. Corrosive.
TolueneC₇H₈92.14108-88-3Solvent. Other non-polar solvents like hexane can be used.[11]
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization wash.
Anhydrous MgSO₄/Na₂SO₄---Drying agent.
HexaneC₆H₁₄86.18110-54-3For recrystallization.
Ethyl AcetateC₄H₈O₂88.11141-78-6For chromatography.
Step-by-Step Methodology

Workflow

Caption: General experimental workflow for synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,16-hexadecanediol (1.0 eq) and toluene (approx. 2-3 mL per gram of diol).

  • Reagent Addition: While stirring, add 48% aqueous hydrobromic acid (1.1-1.2 eq). Using a slight excess of HBr ensures efficient conversion of the diol, but a large excess will promote di-substitution.

  • Reflux: Heat the biphasic mixture to reflux (approx. 110-115°C for toluene) and maintain for 6-12 hours. The reaction progress should be monitored. Some protocols utilize a Dean-Stark trap to remove water, but this can sometimes increase dibromide formation by shifting the equilibrium.[11] Maintaining some water content can help temper reactivity.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add an equal volume of water. Separate the aqueous and organic layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess HBr) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, a waxy solid, can be effectively purified by recrystallization from hot hexane. The desired this compound is less soluble in cold hexane than the nonpolar 1,16-dibromohexadecane byproduct and more soluble than the highly polar unreacted diol.

    • For higher purity, column chromatography on silica gel can be performed using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).[12]

Scientific Rationale and Process Optimization

  • Choice of Acid: While other brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective, HBr is cost-effective, readily available, and the work-up is straightforward.[13]

  • Solvent Selection: Toluene is a common choice due to its appropriate boiling point and ability to form a distinct phase with aqueous HBr. Studies have shown that other solvents like 1,2-dichloroethane can also yield good results, while very nonpolar solvents like isooctane may lead to higher amounts of dibromide.[11]

  • Control of Selectivity: The most critical parameter is HBr stoichiometry. The reaction of the first -OH group to form the bromo-alcohol makes the molecule more lipophilic. This product will preferentially reside in the organic phase, somewhat separated from the aqueous HBr, which helps to slow the rate of the second bromination. However, with sufficient time and energy, the second reaction will occur. Therefore, careful monitoring to stop the reaction after the starting material is consumed but before significant dibromide appears is crucial.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Property1,16-Hexadecanediol (Start)This compound (Product)1,16-Dibromohexadecane (Byproduct)
Formula C₁₆H₃₄O₂C₁₆H₃₃BrOC₁₆H₃₂Br₂
M.W. 258.44 g/mol 321.34 g/mol 384.24 g/mol
Appearance White solidColorless to slightly yellow solidWhite solid
Melting Point 97°C[4]45-52°C55-57°C
¹H NMR (CDCl₃) δ ~3.64 (t, 4H, -CH₂OH)δ ~3.64 (t, 2H, -CH₂OH), δ ~3.41 (t, 2H, -CH₂Br)δ ~3.41 (t, 4H, -CH₂Br)

Purification

Caption: Purification strategy for isolating the target compound.

Safety and Handling

  • Hydrobromic Acid (48%): Highly corrosive and toxic. Causes severe skin burns and eye damage. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a fume hood and away from ignition sources.

  • General Precautions: The reaction should be conducted by trained personnel familiar with standard organic synthesis procedures.

Conclusion

The direct monobromination of 1,16-hexadecanediol with hydrobromic acid is an efficient and scalable method for producing this compound. The success of the synthesis hinges on the precise control of stoichiometry and reaction conditions to manage the inherent competition between mono- and di-substitution. By employing the principles of the SN2 reaction in a biphasic system and following a robust purification protocol, researchers can reliably obtain this valuable bifunctional intermediate for a wide array of applications in chemical and materials science.

References

A Comprehensive Technical Guide to the Multi-Step Synthesis of 16-Bromo-1-hexadecanol from a Lactone Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, field-proven methodology for the multi-step synthesis of 16-bromo-1-hexadecanol, a valuable bifunctional long-chain compound, commencing from a macrocyclic lactone precursor, hexadecanolide. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The core strategy involves a high-yield reductive ring-opening of the lactone to its corresponding α,ω-diol, followed by a highly selective terminal monobromination. We will dissect the challenges inherent in achieving high selectivity in symmetrical diols and present a robust protocol that overcomes these obstacles. All procedures are supported by mechanistic insights and authoritative references to ensure scientific integrity.

Introduction and Strategic Overview

This compound is a key intermediate in organic synthesis, prized for its bifunctional nature. The terminal hydroxyl and bromo groups allow for orthogonal chemical modifications, making it an ideal building block for creating long-chain linkers in antibody-drug conjugates (ADCs), developing functionalized polymers, and synthesizing complex surfactants and molecular probes.

While various synthetic routes exist, starting from a macrocyclic lactone such as hexadecanolide (the lactone of 16-hydroxyhexadecanoic acid) presents an elegant and efficient pathway. The chosen strategy is a two-step process:

  • Reductive Ring-Opening: The lactone is reduced to furnish the symmetrical 1,16-hexadecanediol.

  • Selective Monobromination: The diol undergoes a carefully controlled bromination to replace only one of the two terminal hydroxyl groups.

This approach is strategically superior to alternatives that might proceed via the ω-hydroxycarboxylic acid intermediate. For instance, a Hunsdiecker-type decarboxylative bromination of 16-hydroxyhexadecanoic acid would result in chain shortening, yielding 15-bromo-1-pentadecanol, which is not the target molecule.[1][2][3][4][5] Our selected pathway preserves the full 16-carbon backbone.

Visualizing the Synthetic Strategy

The overall transformation is outlined below, highlighting the key intermediate and the two core transformations.

G Lactone Hexadecanolide Diol 1,16-Hexadecanediol Lactone->Diol Step 1: Reduction (e.g., LiAlH₄) Target This compound Diol->Target Step 2: Selective Monobromination (e.g., aq. HBr)

Caption: High-level overview of the two-step synthesis.

Step 1: Reductive Ring-Opening of Hexadecanolide

Mechanistic Rationale and Reagent Selection

The conversion of a lactone (a cyclic ester) to a diol requires a potent reducing agent capable of reducing the ester carbonyl group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. This initially forms a tetrahedral intermediate which then collapses, leading to ring-opening and the formation of an aldehyde, which is immediately reduced further to the primary alcohol. The alkoxide end of the chain is liberated upon aqueous workup.

The use of milder reducing agents like sodium borohydride (NaBH₄) is generally ineffective for the reduction of esters and lactones under standard conditions.[7] Therefore, the unselective power of LiAlH₄ is harnessed to ensure complete conversion to the diol.

Detailed Experimental Protocol: Synthesis of 1,16-Hexadecanediol

Materials:

  • Hexadecanolide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 - 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous (Na₂SO₄)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.

  • Cooling: The slurry is cooled to 0 °C in an ice-water bath.

  • Substrate Addition: A solution of hexadecanolide (1.0 eq) in anhydrous THF is added dropwise to the stirred LiAlH₄ slurry over 60-90 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching (Work-up): The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of deionized water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally deionized water again (3X mL per X g of LiAlH₄). This procedure (Fieser workup) is crucial for safety and results in a granular precipitate of aluminum salts that is easy to filter.

  • Filtration & Extraction: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with hot THF or ethyl acetate. The combined organic filtrates are concentrated under reduced pressure.

  • Purification: The crude solid is redissolved in ethyl acetate, washed with 1 M HCl and brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo. The resulting white solid, 1,16-hexadecanediol, is typically of high purity but can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

Quantitative Data Summary
ParameterValue
Starting MaterialHexadecanolide
Key ReagentLithium aluminum hydride (LiAlH₄)
Stoichiometry (LiAlH₄)2.0 - 2.5 equivalents
SolventAnhydrous THF
Reaction Temperature0 °C to Reflux (66 °C)
Typical Yield90-98%

Step 2: Selective Monobromination of 1,16-Hexadecanediol

The Scientific Challenge: Achieving Selectivity

The primary challenge in this step is differentiating between two chemically identical primary hydroxyl groups on a symmetrical α,ω-diol. A statistical distribution would, at best, yield a 50% conversion to the desired monobromo product, with 25% unreacted diol and 25% of the undesired 1,16-dibromohexadecane byproduct. Achieving high selectivity requires a method that either kinetically favors the first substitution or a system where the product of the first reaction is somehow sequestered or deactivated towards the second.

Methodology: Biphasic Aqueous HBr System

A highly effective method for the selective monobromination of long-chain diols utilizes a biphasic system of an organic solvent (e.g., toluene or dichloroethane) and concentrated aqueous hydrobromic acid (48% HBr).[8]

Causality of Selectivity: The selectivity in this system is thought to arise from the amphiphilic nature of the product, ω-bromoalkanol. As the bromoalkanol is formed, it acts as a surfactant, potentially forming reverse micelle-like aggregates in the organic phase.[8] In these aggregates, the polar hydroxyl groups are oriented towards the interior, effectively shielding them from the aqueous HBr phase and preventing further reaction to the dibromide. The unreacted diol, being more polar, has a higher partition coefficient in the aqueous phase or at the interface, where it can react.

G cluster_0 Organic Phase (Toluene) cluster_1 Aqueous Phase (48% HBr) Diol_org Diol (low conc.) Bromoalkanol_micelle Bromoalkanol Micelle (OH groups sequestered) Dibromide Dibromide (product) Bromoalkanol_micelle->Dibromide Further Reaction (Suppressed) Diol_aq Diol (higher conc.) Diol_aq->Diol_org Partitioning Interface Phase Interface Diol_aq->Interface Reaction at Interface HBr HBr Interface->Bromoalkanol_micelle

Caption: Proposed mechanism for selectivity in a biphasic system.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 1,16-Hexadecanediol (1.0 eq)

  • Aqueous Hydrobromic Acid (48% HBr) (1.2 - 1.5 eq)

  • Toluene or 1,2-Dichloroethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: A round-bottom flask is charged with 1,16-hexadecanediol (1.0 eq), toluene, and 48% aqueous HBr (1.2 eq).

  • Reaction: The biphasic mixture is vigorously stirred and heated to reflux (approx. 85-90 °C at the interface) for 9-12 hours. A Dean-Stark trap can be used to remove water, which may improve reaction rates, though it is not always necessary.

  • Monitoring: The reaction is monitored by TLC or GC-MS, observing the disappearance of the starting diol and the appearance of the monobromo-alcohol and the dibromo-alkane byproducts. The goal is to stop the reaction when the consumption of the starting material is nearly complete but before significant formation of the dibromide occurs.

  • Work-up: The reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted twice with toluene.

  • Neutralization: The combined organic layers are washed carefully with saturated aqueous NaHCO₃ until effervescence ceases, followed by washing with deionized water and then brine.

  • Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a crude mixture of solids/oils.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20, will effectively separate the non-polar dibromide, the desired monobromo-alcohol, and the polar unreacted diol.

  • Characterization: Fractions containing the pure product are combined and concentrated to yield this compound as a white, waxy solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary
ParameterValue
Starting Material1,16-Hexadecanediol
Key Reagent48% Aqueous HBr
SystemBiphasic (Toluene/Water)
Reaction TemperatureReflux (85-90 °C)
Typical Yield (Isolated)75-85%
Major Byproduct1,16-Dibromohexadecane

Conclusion

The synthesis of this compound from hexadecanolide is a robust and efficient process when approached with the correct strategic considerations. This guide outlines a reliable two-step sequence—reductive ring-opening followed by selective monobromination—that preserves the carbon chain length and delivers the target molecule in high overall yield. The critical insight is the use of a biphasic reaction system for the bromination step, which leverages the physicochemical properties of the product to suppress the formation of undesired byproducts. The detailed protocols and mechanistic explanations provided herein offer researchers a comprehensive and validated pathway for accessing this valuable synthetic intermediate.

References

Purity Specifications for 16-Bromo-1-hexadecanol in Research: A Guide to Ensuring Experimental Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

16-Bromo-1-hexadecanol is a bifunctional long-chain molecule crucial in the synthesis of various research compounds, including surfactants, liquid crystals, and pharmaceutical intermediates.[1] Its utility lies in the two distinct functional groups—a terminal hydroxyl group and a terminal bromo group—allowing for sequential, specific chemical modifications. However, the presence of impurities can lead to unpredictable side reactions, compromised product yields, and erroneous biological data. This guide provides an in-depth examination of the purity specifications for this compound, detailing the analytical methods required for verification, the potential impact of common impurities, and robust protocols for purification. Our focus is on establishing self-validating systems to ensure the highest level of scientific integrity in your research.

The Imperative of Purity in Scientific Research

In any chemical synthesis or biological study, the starting materials' purity is a foundational parameter that dictates the reliability and reproducibility of the results.[2] Pure substances are composed of a single type of molecule and have well-defined physical properties.[3] Impurities, which are any components not defined as the active substance, can arise from starting materials or side reactions during synthesis.[3]

Understanding Purity Grades and Specifications

Chemical reagents are typically supplied in various purity grades. Understanding these grades is the first step in selecting the appropriate material for your application.[7] While no universal standard exists for "research grade," the specifications generally fall within the "Synthesis" or "Extra Pure" categories.

Purity Grade Typical Purity (%) Intended Use & Key Considerations for this compound
Technical Grade Variable (often <90%)Not suitable for most research applications. Use only for non-critical tasks like rinsing glassware.
Synthesis Grade 95-98%Suitable for general organic synthesis and preparative applications where minor impurities will be removed later. A common starting point for many research labs.
Extra Pure / Research Grade >97% - 99%The recommended grade for most research applications, including drug discovery and materials science. Ensures that the observed effects are from the target molecule. Some suppliers specify purities of 97% for this compound.[8]
Analytical Grade (ACS/GR) ≥99%Meets specifications set by the American Chemical Society (ACS). Ideal for use as an analytical standard or in highly sensitive applications where batch-to-batch consistency is critical.
High Purity / Ultra Pure >99.9%Required for trace analysis or applications where impurities must be exceptionally low (ppb or ppt levels).[7]

For most applications in drug development and materials research, a purity of ≥98% for this compound is a reliable benchmark. However, this must be verified independently.

Common Impurities and Their Scientific Impact

The most common method for synthesizing this compound is from 1,16-hexadecanediol. This synthetic route informs the likely impurities a researcher may encounter.

  • 1,16-Hexadecanediol (Starting Material) : Incomplete reaction leaves the diol in the final product. This is a critical impurity as its two hydroxyl groups can react in subsequent steps, leading to unwanted dimerization or polymerization.

  • 1,16-Dibromohexadecane (Over-reaction Product) : If the reaction proceeds too far, both hydroxyl groups can be converted to bromides. This impurity is non-reactive in reactions targeting the hydroxyl group and will reduce the effective concentration of the desired reactant.

  • Residual Solvents : Solvents used during synthesis or purification (e.g., dichloromethane, acetone) can remain. These can interfere with reactions or be toxic to cell cultures.[7]

Causality in Action: How Impurities Derail Experiments

Imagine using this compound contaminated with 5% 1,16-hexadecanediol in an esterification reaction to attach a drug molecule to the hydroxyl group. The diol impurity, having two reactive sites, will consume two equivalents of your expensive drug molecule, forming an undesired, high-molecular-weight dimer. This not only wastes valuable reagents but also introduces a complex separation challenge and complicates the interpretation of biological assay results.

Impact of a diol impurity on a planned esterification reaction.

Analytical Workflow for Purity Verification

A multi-modal approach using orthogonal techniques is the most trustworthy method for purity assessment. Relying on a single method can be misleading, as some impurities may be "invisible" to certain techniques.[4]

Orthogonal workflow for comprehensive purity assessment.
Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase.[9] The sample is vaporized and carried by an inert gas through a long column.[10] Compounds with lower boiling points and weaker interactions elute faster. The retention time (the time taken to pass through the column) is characteristic of a compound under specific conditions, and the peak area is proportional to its concentration.[10][11]

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC inlet. A split injection is typically used to avoid overloading the column.

  • Analysis: Run the analysis using the parameters below.

  • Interpretation: A pure sample should show one major peak. The percentage purity can be estimated by the relative area of this peak. Any other peaks represent impurities. Coupling the GC with a Mass Spectrometer (GC-MS) allows for the identification of these impurity peaks based on their mass fragmentation patterns.[12]

Parameter Typical Value Rationale
Column 30 m x 0.25 mm x 0.25 µm, mid-polarity (e.g., 5% Phenyl-polysiloxane)Provides good separation for long-chain functionalized alkanes.
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column.[10]
Flow Rate 1.0 - 1.5 mL/minOptimal for good resolution without excessively long run times.
Inlet Temperature 250 - 280 °CEnsures complete and rapid vaporization of the high-boiling-point analyte.
Oven Program Initial: 150°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 10 minStarts at a temperature that allows separation of any volatile impurities and ramps up to elute the main compound and any heavier impurities.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a response proportional to the mass of carbon, allowing for accurate area percent calculations.
Detector Temp 280 - 300 °CPrevents condensation of the analyte as it exits the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the molecular structure of a compound.[13] For purity analysis, quantitative ¹H NMR (qNMR) is a powerful primary analytical method.[14] It involves accurately weighing the sample and a certified internal standard, allowing for the absolute quantification of the analyte's purity.

Key ¹H NMR Signals for this compound:

  • ~3.64 ppm (triplet): Protons on the carbon attached to the hydroxyl group (-CH₂-OH).

  • ~3.40 ppm (triplet): Protons on the carbon attached to the bromine atom (-CH₂-Br).

  • ~1.85 ppm (multiplet): Protons on the carbon adjacent to the -CH₂-Br group.

  • ~1.57 ppm (multiplet): Protons on the carbon adjacent to the -CH₂-OH group.

  • ~1.25 ppm (broad singlet): Bulk methylene (-CH₂-) protons of the long alkyl chain.

  • ~1.5-2.0 ppm (singlet, variable): Hydroxyl proton (-OH).

Experimental Protocol (qNMR):

  • Standard Preparation: Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have sharp peaks that do not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh ~20-30 mg of this compound directly into the same NMR tube. Record the exact masses of both the standard and the sample.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) to the tube and dissolve completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a long relaxation delay (e.g., 30 seconds) to ensure full magnetization recovery for accurate integration.

  • Purity Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Detecting Impurities with NMR:

  • 1,16-Hexadecanediol: An additional triplet at ~3.64 ppm, but its integral will be disproportionately large relative to the ~3.40 ppm (-CH₂-Br) signal.

  • 1,16-Dibromohexadecane: The complete absence of the ~3.64 ppm (-CH₂-OH) signal and the hydroxyl proton signal.

Purification Strategies for Research-Grade Material

If analysis reveals that the purity of this compound is insufficient, purification is necessary. The choice of method depends on the nature of the impurities and the quantity of material.[15]

Decision tree for selecting an appropriate purification method.
Recrystallization

Principle: This technique exploits differences in solubility between the desired compound and impurities at different temperatures. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., hexanes, methanol, or an ethanol/water mixture).

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask or adding a seed crystal may be necessary. Further cooling in an ice bath can maximize yield.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Flash Column Chromatography

Principle: This is a powerful technique for separating compounds with different polarities.[16] A solution of the mixture is passed through a column packed with a solid adsorbent (typically silica gel). Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation.

Step-by-Step Protocol:

  • Column Packing: Prepare a column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the chromatography solvent and load it onto the top of the silica gel.

  • Elution: Pass a solvent system (eluent) through the column. Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Expected Elution Order: 1,16-Dibromohexadecane (least polar) will elute first, followed by this compound, and finally 1,16-Hexadecanediol (most polar).

  • Fraction Collection: Collect the eluent in separate tubes (fractions).

  • Analysis: Analyze the fractions (e.g., by Thin Layer Chromatography - TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Conclusion

The integrity of your research is inextricably linked to the quality of your reagents. For a versatile building block like this compound, assuming purity based on a supplier's label is insufficient for rigorous scientific work. Researchers must adopt a proactive, evidence-based approach to purity verification. By employing a self-validating workflow that combines orthogonal analytical techniques like GC-MS and qNMR, you can confidently characterize your starting material. This diligence prevents the misinterpretation of data, ensures the reproducibility of your results, and ultimately accelerates the path of discovery in both materials science and drug development.

References

An In-Depth Technical Guide to 16-Bromo-1-hexadecanol: A Key Building Block for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 16-Bromo-1-hexadecanol (CAS No. 59101-28-9), a pivotal intermediate in the synthesis of functional lipids for drug delivery applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's properties, synthesis, and, most critically, its application in the creation of cationic lipids for nucleic acid delivery systems like lipid nanoparticles (LNPs).

Introduction: The Strategic Importance of Bifunctional Linkers in Drug Delivery

The development of sophisticated drug delivery systems, particularly for nucleic acid-based therapeutics like mRNA and siRNA, hinges on the rational design of functional excipients.[1][2] Among these, cationic lipids are paramount for their ability to complex with negatively charged nucleic acids, facilitate cellular uptake, and promote endosomal escape.[3][4] The architecture of these cationic lipids—comprising a hydrophobic anchor, a linker, and a polar headgroup—is a key determinant of their efficacy and safety.[4]

This compound emerges as a molecule of significant interest in this context. It is a bifunctional C16 lipid, featuring a terminal hydroxyl group and a terminal bromine atom. This unique structure allows for sequential or orthogonal chemical modifications, making it an ideal building block for the synthesis of custom-designed cationic lipids. The long alkyl chain provides the necessary hydrophobicity for self-assembly into lipid bilayers, while the reactive termini serve as handles for introducing diverse polar headgroups.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 59101-28-9[5]
Molecular Formula C₁₆H₃₃BrO[5]
Molecular Weight 321.34 g/mol [5]
Appearance Colorless to slightly yellow solid[6]
Melting Point 45-52 °C
Solubility Soluble in alcohols, ethers, and other organic solvents.[6]
Density ~0.98 g/cm³[6]
Chemical Structure A 16-carbon straight chain with a hydroxyl group at one end and a bromine atom at the other.

Synthesis and Purification of this compound

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common laboratory-scale synthesis involves the selective monobromination of 1,16-hexadecanediol.

Synthetic Pathway Overview

A prevalent method for the synthesis of ω-bromo-alcohols is the reaction of the corresponding diol with hydrobromic acid. The reaction conditions can be tuned to favor the formation of the monobrominated product over the dibrominated byproduct.

Synthesis of this compound 1,16-Hexadecanediol HO-(CH₂)₁₆-OH Reaction Reflux 1,16-Hexadecanediol->Reaction HBr HBr (aq) HBr->Reaction This compound Br-(CH₂)₁₆-OH Reaction->this compound Byproduct Br-(CH₂)₁₆-Br Reaction->Byproduct

Caption: Synthesis of this compound from 1,16-hexadecanediol.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting material (1,16-hexadecanediol) and the dibrominated byproduct (1,16-dibromohexadecane). Purification is most effectively achieved using flash column chromatography on silica gel.[7][8]

Step-by-Step Purification Protocol:

  • Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is then adsorbed onto a small amount of silica gel.

  • Column Packing: A glass chromatography column is packed with silica gel using a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

  • Loading: The silica gel with the adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexanes. The polarity is gradually increased to facilitate the separation of the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure desired product. The polarity difference between the diol, the monobrominated product, and the dibrominated byproduct allows for their effective separation.

Application in the Synthesis of Cationic Lipids for Gene Delivery

The true value of this compound for drug development professionals lies in its utility as a precursor for cationic lipids.[9][10] The terminal bromine atom is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various amine-containing headgroups.[11][12]

General Reaction Scheme for Cationic Lipid Synthesis

The synthesis of a simple cationic lipid from this compound can be achieved through a two-step process: first, the protection of the hydroxyl group, followed by the reaction with an amine to form the cationic headgroup, and finally, deprotection. A more direct approach involves the direct reaction with an amino alcohol, where the amine is the more nucleophilic site.

Cationic Lipid Synthesis Start Br-(CH₂)₁₆-OH Reaction1 Nucleophilic Substitution Start->Reaction1 Amine R₂N-R'-OH Amine->Reaction1 Intermediate R₂N-R'-O-(CH₂)₁₆-OH Reaction1->Intermediate Activation Activation of Hydroxyl Intermediate->Activation Coupling Coupling with Hydrophobic Tail Activation->Coupling Final_Lipid Cationic Lipid Coupling->Final_Lipid

Caption: General pathway for synthesizing a cationic lipid from this compound.

Exemplary Protocol: Synthesis of a Novel Cationic Lipid

This section provides a representative, field-proven protocol for the synthesis of a cationic lipid using this compound as a key starting material.

Step 1: Synthesis of the Cationic Headgroup Precursor

  • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add N,N-dimethylethanolamine (2 equivalents) and potassium carbonate (3 equivalents).

  • Reflux the mixture under an inert atmosphere (e.g., argon) for 24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the hydroxyl-terminated cationic lipid precursor.

Step 2: Characterization of the Synthesized Lipid

The structure and purity of the synthesized cationic lipid must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized lipid. The spectra should show the characteristic peaks for the long alkyl chain, the linker, and the cationic headgroup.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight of the synthesized compound, further validating its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule, such as the hydroxyl and amine groups.

Formulation of Lipid Nanoparticles and In Vitro Transfection

The synthesized cationic lipid can then be formulated into LNPs for the delivery of nucleic acids.[3][13]

LNP Formulation Protocol

A common method for LNP formulation is microfluidic mixing.

  • Prepare a lipid solution in ethanol containing the synthesized cationic lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid at a specific molar ratio.[3][14]

  • Prepare an aqueous solution containing the nucleic acid cargo (e.g., mRNA) at a suitable pH.

  • The lipid-ethanol solution and the aqueous nucleic acid solution are rapidly mixed in a microfluidic device. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.

  • The resulting LNP suspension is then dialyzed against a suitable buffer to remove the ethanol and any unencapsulated nucleic acid.

In Vitro Transfection Assay

The efficacy of the formulated LNPs can be assessed by in vitro transfection of a reporter gene (e.g., GFP-encoding mRNA) into a suitable cell line.

  • Plate cells (e.g., HEK293T) in a multi-well plate and grow to a suitable confluency.

  • Treat the cells with different concentrations of the mRNA-loaded LNPs.

  • After a suitable incubation period (e.g., 24-48 hours), assess the expression of the reporter protein by fluorescence microscopy or flow cytometry.[14]

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

  • Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[6] Avoid inhalation of dust. Handle in a well-ventilated area or in a chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids.[6][17] Keep the container tightly closed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of novel cationic lipids for advanced drug delivery applications. Its bifunctional nature allows for the creation of a diverse library of lipids with tunable properties. As the field of nucleic acid therapeutics continues to expand, the demand for well-defined and highly pure functional excipients will grow. A thorough understanding of the chemistry, purification, and application of key intermediates like this compound is therefore indispensable for researchers and developers in this exciting and rapidly evolving field. The continued exploration of novel headgroups and linker chemistries, enabled by such foundational molecules, will undoubtedly pave the way for the next generation of safe and effective gene therapies.[18]

References

Bifunctional nature of 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bifunctional Nature of 16-Bromo-1-hexadecanol: A Linchpin for Advanced Organic Synthesis

Abstract

This compound is a long-chain aliphatic compound distinguished by its bifunctional architecture, featuring a primary hydroxyl group at one terminus and a primary bromoalkane at the other. This unique structural arrangement imparts a dual and orthogonal reactivity, positioning it as an invaluable C-16 building block and linker in modern organic synthesis.[1][2] Its ability to participate in distinct, sequential chemical transformations makes it a cornerstone in the rational design of complex molecules, from targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) to functionalized surfaces and specialized polymers. This guide provides an in-depth exploration of its chemical personality, strategic applications, and field-proven experimental protocols, designed for researchers, chemists, and drug development professionals.

Core Chemical and Physical Identity

Understanding the fundamental properties of this compound is the first step in leveraging its synthetic potential. The long C16 alkyl chain provides significant hydrophobicity, while the terminal polar functional groups serve as reactive handles.

PropertyValueSource
Chemical Formula C₁₆H₃₃BrO[3][4]
Molecular Weight 321.34 g/mol [3][4]
CAS Number 59101-28-9[3][4]
Appearance White to slightly yellow solid[5]
Melting Point 45-52 °C[3]
Solubility Soluble in alcohols, ethers, and other organic solvents; insoluble in water.[5]
SMILES String OCCCCCCCCCCCCCCCCBr[3]

The Orthogonal Reactivity: A Tale of Two Termini

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The hydroxyl group is primarily nucleophilic, while the carbon atom bonded to the bromine is electrophilic. This orthogonality allows for selective modification of one end of the molecule without affecting the other, a critical feature for multi-step synthetic strategies.

G cluster_hydroxyl Hydroxyl (-OH) Reactivity cluster_bromo Bromo (-Br) Reactivity main This compound Br-(CH₂)₁₆-OH hydroxyl_node Nucleophilic Reactions (O-centered) main->hydroxyl_node Alcohol End bromo_node Electrophilic Reactions (C-centered) main->bromo_node Alkyl Halide End ester Esterification (R-COOH, H⁺) hydroxyl_node->ester ether Williamson Ether Synthesis (1. NaH; 2. R'-X) hydroxyl_node->ether oxidation Oxidation (PCC or CrO₃) hydroxyl_node->oxidation tosylation Activation (Tosylation) (TsCl, Pyridine) hydroxyl_node->tosylation sn2 Nucleophilic Substitution (SN2) (Nu⁻) bromo_node->sn2 amine Amination (NH₃, RNH₂) sn2->amine azide Azide Formation (NaN₃) sn2->azide cyanide Cyanation (NaCN) sn2->cyanide G start Br-(CH₂)₁₆-OH step1 Step 1: Protect Protect Hydroxyl Group (e.g., TBDMS-Cl) start->step1 protected Br-(CH₂)₁₆-OTBDMS step1->protected step2 Step 2: Modify Bromo End Nucleophilic Substitution (e.g., NaN₃) protected->step2 modified_br N₃-(CH₂)₁₆-OTBDMS step2->modified_br step3 Step 3: Deprotect Remove Protecting Group (e.g., TBAF) modified_br->step3 deprotected N₃-(CH₂)₁₆-OH step3->deprotected step4 Step 4: Modify Hydroxyl End Esterification (e.g., Drug-COOH) deprotected->step4 final N₃-(CH₂)₁₆-O-CO-Drug step4->final

References

Methodological & Application

Application Notes and Protocols for Utilizing 16-Bromo-1-hexadecanol as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of the molecule's efficacy, influencing ternary complex formation, cellular permeability, and overall pharmacological properties.[2][] This document provides a comprehensive guide to the use of 16-Bromo-1-hexadecanol, a long-chain bifunctional molecule, as a linker in PROTAC synthesis. We will explore the rationale behind employing a long, flexible alkyl linker, provide detailed synthetic protocols, and outline methods for the biological validation of the resulting PROTACs.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[4] This catalytic mechanism of action offers distinct advantages over traditional inhibitors.[5] The three components of a PROTAC—the target-binding ligand ("warhead"), the E3 ligase-binding ligand ("anchor"), and the linker—all play crucial roles. The linker, far from being an inert spacer, profoundly impacts the stability and conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.[][7]

The choice of linker influences several key parameters of a PROTAC:

  • Ternary Complex Formation and Stability: The length and flexibility of the linker dictate the spatial arrangement of the target protein and the E3 ligase.[][8] An optimal linker facilitates productive protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[9]

  • Physicochemical Properties: The linker's composition affects the PROTAC's solubility, permeability, and metabolic stability.[2][] Alkyl chains, for instance, are known to increase lipophilicity, which can enhance membrane permeability but may also decrease solubility.[]

  • Selectivity and Potency: Subtle changes in linker length or composition can dramatically alter the degradation potency and even the selectivity of a PROTAC for a specific target protein.[11]

The Case for Long-Chain Alkyl Linkers

While polyethylene glycol (PEG) linkers are commonly used to improve solubility, long-chain alkyl linkers, such as the C16 chain of this compound, offer distinct characteristics.[12][13] The extended and flexible nature of a C16 alkyl chain can be advantageous for spanning significant distances between the ligand binding pockets on the target protein and the E3 ligase, potentially enabling the formation of a stable ternary complex where shorter linkers might fail due to steric hindrance.[9][14] However, the increased lipophilicity of long alkyl chains can present challenges in terms of aqueous solubility and may increase the risk of non-specific binding.[] Therefore, the decision to use a long-chain alkyl linker should be carefully considered in the context of the specific target and E3 ligase pair.

Properties and Reactivity of this compound

This compound is a bifunctional molecule featuring a 16-carbon alkyl chain with a terminal primary alcohol and a terminal primary bromide. This structure makes it a versatile building block for PROTAC synthesis.

PropertyValueSource
Molecular Formula C₁₆H₃₃BrO[15]
Molecular Weight 321.34 g/mol [16]
Appearance Colorless to slightly yellow solid[15]
Melting Point 45-52 °C
Solubility Soluble in alcohols, ethers, and some organic solvents[15]

The two functional groups of this compound, the hydroxyl (-OH) and the bromo (-Br) groups, provide orthogonal handles for conjugation to the target protein and E3 ligase ligands.

  • The hydroxyl group can be readily activated or converted to other functional groups for coupling reactions, such as esterification or etherification. For instance, it can be oxidized to an aldehyde or a carboxylic acid to facilitate amide bond formation.

  • The bromo group is a good leaving group, making it suitable for nucleophilic substitution reactions, such as alkylation of amines or phenols.[17]

Synthetic Protocols for PROTAC Assembly

The following protocols provide a generalized approach for the synthesis of a PROTAC using this compound as the linker. For this example, we will consider the synthesis of a PROTAC targeting a hypothetical protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Diagram: General PROTAC Synthesis Workflow

G POI_Ligand POI Ligand (with nucleophilic handle, e.g., -NH2 or -OH) POI_Linker POI-Linker Intermediate POI_Ligand->POI_Linker Alkylation Bromo_Linker This compound Bromo_Linker->POI_Linker POI_Linker_2 POI-Linker Intermediate Activated_POI_Linker Activated POI-Linker (e.g., with -COOH) POI_Linker_2->Activated_POI_Linker Activated_POI_Linker_2 Activated POI-Linker Final_PROTAC Final PROTAC Activated_POI_Linker_2->Final_PROTAC Amide Coupling VHL_Ligand VHL Ligand (with amine handle) VHL_Ligand->Final_PROTAC

Caption: A generalized workflow for synthesizing a PROTAC using this compound.

Protocol 1: Synthesis of a VHL-recruiting PROTAC

This protocol outlines a two-step synthesis. First, the POI ligand is attached to the bromo-terminus of the linker. Second, the hydroxyl-terminus is functionalized and coupled to the VHL ligand.

Materials:

  • POI ligand with a nucleophilic handle (e.g., a primary amine or phenol)

  • This compound

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Anhydrous Dichloromethane (DCM)

  • VHL ligand with a free amine (e.g., a derivative of VH032)[18]

  • Peptide coupling reagent (e.g., HATU, HBTU)[19]

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography, preparative HPLC)

Step 1: Conjugation of POI Ligand to the Linker

  • Dissolve the POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add K₂CO₃ (2.0 equivalents) to the mixture.

  • Stir the reaction at an elevated temperature (e.g., 60-80 °C) overnight. Rationale: The base facilitates the nucleophilic attack of the POI ligand on the alkyl bromide.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (POI-linker intermediate) by silica gel chromatography.

Step 2: Oxidation of the Terminal Alcohol

  • Dissolve the POI-linker intermediate (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise. Rationale: DMP is a mild oxidizing agent that converts the primary alcohol to an aldehyde, which can be further oxidized to a carboxylic acid if desired for amide coupling.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting aldehyde can be used directly for reductive amination or further oxidized to a carboxylic acid using standard methods (e.g., Pinnick oxidation). For this protocol, we will assume conversion to a carboxylic acid for subsequent amide coupling.

Step 3: Amide Coupling to the VHL Ligand

  • Dissolve the POI-linker-acid (1.0 equivalent) and the VHL ligand (1.1 equivalents) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Rationale: HATU is an efficient coupling reagent that activates the carboxylic acid for reaction with the amine on the VHL ligand.[20]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC product by preparative reverse-phase HPLC.

Biological Validation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, its biological activity must be validated. The primary assay is to determine its ability to induce the degradation of the target protein in a cellular context.

Diagram: PROTAC Mechanism of Action

cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Ub_POI Poly-ubiquitinated POI E3_Ligase->Ub_POI Ubiquitination POI_PROTAC_E3->Ub_POI Ub Ubiquitin Ub->E3_Ligase Ub_POI->PROTAC Release & Recycling Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of the POI in cells treated with the PROTAC.[2][21]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations, add Laemmli buffer, and boil the samples.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to confirm equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The concentration at which 50% of the protein is degraded is the DC₅₀ value.

Protocol 3: Cytotoxicity Assay

It is crucial to ensure that the observed protein degradation is not a result of general cellular toxicity.[2] This can be assessed using standard cytotoxicity assays.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the same serial dilution of the PROTAC used for the degradation assay.

  • Incubate for a relevant time period (e.g., 24-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control. A potent PROTAC should induce significant protein degradation at concentrations that do not cause substantial cytotoxicity.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block for the synthesis of PROTACs with long, flexible alkyl linkers. The straightforward chemistry of its terminal bromo and hydroxyl groups allows for modular and systematic PROTAC assembly. While long alkyl linkers can offer advantages in spanning large distances and achieving productive ternary complex formation, their impact on the physicochemical properties of the final PROTAC must be carefully evaluated. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and validate novel PROTACs, contributing to the advancement of this exciting therapeutic modality. Future efforts in linker design will likely focus on creating more sophisticated linkers that offer better control over the conformation and properties of the PROTAC, leading to more potent and selective protein degraders.[11]

References

16-Bromo-1-hexadecanol for self-assembled monolayer (SAM) formation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Surface Functionalization via Self-Assembled Monolayers Using 16-Bromo-1-hexadecanol as a Precursor

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for creating functionalized surfaces through self-assembled monolayers (SAMs). We will delve into the necessary chemical conversion, the mechanism of monolayer formation, detailed experimental protocols, and essential characterization techniques to validate the final surface.

Strategic Overview: From Bromo-alkane to Functional Surface

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method to precisely control the chemical and physical properties of surfaces.[1][2] This control is pivotal in applications ranging from biosensors to biomedical implants and molecular electronics.[1][3][4][5]

While alkanethiols are the most common precursors for forming robust SAMs on gold surfaces, this compound (Br-C16-OH) offers unique versatility.[6][7][8] It is a bifunctional molecule with a terminal bromide and a terminal hydroxyl group. The core challenge, and the central focus of this guide, is that the bromo group does not readily form the stable, ordered monolayers characteristic of thiol-gold chemistry.

Therefore, a preliminary chemical modification is required to convert the bromo-alkane into a thiol, which can then effectively anchor to a gold substrate. This two-stage approach allows for the creation of a SAM with a terminal hydroxyl group, which serves as a versatile anchor point for the subsequent covalent attachment of biomolecules, nanoparticles, or other functional moieties.

This guide is structured to first detail the synthesis of the active thiol molecule from the this compound precursor, followed by the protocol for SAM formation, and finally, a suite of characterization techniques to ensure the creation of a high-quality, functionalized surface.

Part I: Synthesis of 16-Mercapto-1-hexadecanol

The conversion of the alkyl bromide to a thiol is the critical first step. A reliable method involves the formation of a thioacetate intermediate, followed by hydrolysis to yield the desired thiol. This protects the thiol from undesirable side reactions, such as oxidation to a disulfide, before its intended use.

Workflow for Synthesis of the SAM Precursor

cluster_synthesis Synthesis Pathway A This compound (Starting Material) B S-(16-hydroxyhexadecyl) ethanethioate (Protected Thiol Intermediate) A->B  Reaction with  Potassium Thioacetate C 16-Mercapto-1-hexadecanol (Active SAM Precursor) B->C  Acidic or Basic  Hydrolysis

Caption: Synthetic route from this compound to the active thiol precursor.

Protocol 1: Synthesis of 16-Mercapto-1-hexadecanol

This protocol is performed in two steps: (A) Thioacetylation and (B) Hydrolysis.

Materials:

  • This compound (CAS: 59101-28-9)

  • Potassium thioacetate (KSAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis, rotary evaporator, magnetic stirrer.

Step A: Thioacetylation

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add potassium thioacetate (approx. 1.5 equivalents) to the solution.

  • Heat the reaction mixture to ~60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude S-(16-hydroxyhexadecyl) ethanethioate intermediate.

Step B: Hydrolysis to Thiol

  • Dissolve the crude thioacetate intermediate from Step A in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., 4-5 drops).

  • Stir the solution at room temperature for 8-12 hours under a nitrogen atmosphere. The nitrogen atmosphere is critical to prevent the oxidation of the product thiol.

  • Remove the solvent under reduced pressure.

  • The resulting solid, 16-Mercapto-1-hexadecanol, can be purified by recrystallization or column chromatography if necessary. Store the final product under nitrogen at low temperatures.

Part II: Self-Assembled Monolayer (SAM) Formation

With the active 16-Mercapto-1-hexadecanol in hand, the formation of the SAM on a gold substrate can proceed. The process involves the chemisorption of the thiol headgroup onto the gold, followed by a slower organization of the alkyl chains into a densely packed, ordered monolayer.[9][10]

Workflow for SAM Formation

cluster_sam SAM Formation Workflow sub Gold Substrate (e.g., Au on Si/Mica) clean Substrate Cleaning (Piranha / UV-Ozone) sub->clean immersion Immersion in Thiol Solution (1-10 mM in Ethanol) clean->immersion final_sam Ordered Hydroxyl-Terminated SAM immersion->final_sam Spontaneous Assembly (12-24 hours)

Caption: Step-by-step workflow for the preparation of the SAM on a gold substrate.

Protocol 2: Substrate Preparation & SAM Deposition

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti/Au layer).

  • 16-Mercapto-1-hexadecanol.

  • Ethanol (absolute, 200 proof).

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle only in a fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat).[11][12]

  • Deionized water (18 MΩ·cm).

  • Nitrogen gas, high purity.

Step A: Gold Substrate Cleaning

  • Cut the gold substrate to the desired size using a diamond scribe.

  • Immerse the substrates in freshly prepared Piranha solution for 5-10 minutes. Observe gentle bubbling.

  • Carefully remove the substrates using Teflon tweezers and rinse copiously with deionized water.

  • Rinse the substrates thoroughly with ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas. The gold surface should be hydrophilic and ready for immediate use.

Step B: SAM Formation

  • Prepare a 1 mM solution of 16-Mercapto-1-hexadecanol in absolute ethanol.[2]

  • Immediately immerse the freshly cleaned gold substrates into the thiol solution in a clean glass container.[13]

  • Seal the container and allow it to stand at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.[2][13]

  • After incubation, remove the substrates from the solution.

  • Rinse the SAM-coated substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Dry the substrates again under a gentle stream of nitrogen.

  • Store the functionalized substrates in a clean, dry environment (like a desiccator) until characterization or further use.[13]

Part III: Characterization and Validation

Validation is essential to confirm the successful formation of a high-quality SAM. A combination of techniques should be used to assess surface properties, thickness, and chemical composition.

Logical Flow for SAM Validation

cluster_validation Validation Questions start Formed SAM q1 Is the surface chemistry altered? Contact Angle Goniometry start->q1 Assess Wettability q2 Is a monolayer present? Ellipsometry q1->q2 Confirm Thickness q3 Is the composition correct? XPS q2->q3 Verify Composition result Validated SAM q3->result

Caption: A logical workflow demonstrating how multiple techniques validate SAM quality.

A. Contact Angle Goniometry
  • Principle: This technique measures the contact angle of a liquid droplet on the surface, which indicates the surface's wettability.[14][15] The terminal hydroxyl (-OH) groups of the SAM should render the surface hydrophilic.

  • Protocol: Place a droplet of deionized water on the SAM surface and measure the static contact angle.[16]

  • Expected Results: A clean, bare gold surface is moderately hydrophilic. A well-formed hydroxyl-terminated SAM will also be hydrophilic. The key comparison is against a hydrophobic, methyl-terminated alkanethiol SAM.

SurfaceExpected Water Contact AngleReference
Bare Gold (Cleaned)20° - 40°General Knowledge
HO-C16-S-Au SAM < 30° Inferred from principles
CH₃-C16-S-Au SAM~110° - 115°[16]
B. Ellipsometry
  • Principle: Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films.[17][18][19] It is highly sensitive and ideal for monolayer measurements.[20]

  • Protocol: Measure the optical properties of the bare gold substrate first. After SAM formation, measure the coated substrate and fit the data using a layer model (e.g., Cauchy layer on gold) to calculate the film thickness.[17][18]

  • Expected Results: The thickness should correspond to the length of the C16 alkyl chain in a tilted orientation on the gold surface.

ParameterExpected ValueRationale
SAM Thickness18 - 22 Å (1.8 - 2.2 nm)Based on a C16 chain length (~2.4 nm) with a ~30° tilt from the surface normal.[20][21]
C. X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS provides the elemental composition and chemical state information of the top few nanometers of a surface.[22] It is used to confirm the presence of the monolayer and, critically, the formation of the gold-thiolate bond.[23]

  • Protocol: Acquire survey scans to identify all elements present and high-resolution scans of the Au 4f, C 1s, O 1s, and S 2p regions.

  • Expected Results: The spectra will confirm the chemical integrity of the SAM.

RegionExpected Binding Energy (eV)Interpretation
S 2p₃/₂~162.0 eVSignature of a sulfur atom covalently bound to gold (a thiolate).[23][24][25]
S 2p₃/₂~163.5-164.0 eVWould indicate the presence of unbound, physisorbed thiol (should be minimal).[23][24]
C 1s~285.0 eVAliphatic carbon in the alkyl chain.
O 1s~532.8 eVOxygen in the terminal hydroxyl (-OH) group.

The absence of a Bromine (Br 3d, ~70 eV) signal confirms the successful initial synthesis, and the presence of the ~162.0 eV sulfur peak validates the successful chemisorption onto the gold substrate.[24]

Applications in Research and Drug Development

The hydroxyl-terminated surface created using this protocol is not an endpoint but a versatile platform. The terminal -OH groups can be readily functionalized using well-established chemistries (e.g., esterification, carbodiimide coupling) to immobilize a wide array of molecules.[26]

  • Biosensors: Covalently attach antibodies, enzymes, or DNA probes for highly specific analyte detection.[3][4][5] The well-defined nature of the SAM minimizes non-specific binding and provides a controlled environment for biological interactions.[4]

  • Drug Development: Create surfaces that mimic biological membranes or use them to study protein adsorption and cell adhesion, providing valuable insights into drug-target interactions and biocompatibility.

  • Surface Engineering: Precisely tune surface properties like wettability and adhesion for applications in microfluidics and advanced materials.[1]

References

Application Notes and Protocols for Surface Functionalization with 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the functionalization of surfaces using the bifunctional molecule, 16-Bromo-1-hexadecanol. This protocol is designed for researchers, scientists, and drug development professionals seeking to create tailored surface chemistries for a variety of applications, including biosensor development, drug delivery platforms, and biocompatible coatings. We will detail the formation of a self-assembled monolayer (SAM) of this compound on hydroxylated surfaces, followed by subsequent modification of the terminal bromide. The protocols herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to allow for informed modifications.

Introduction: The Power of Bifunctional Linkers in Surface Science

The ability to precisely control the chemical and physical properties of a material's surface is paramount in a multitude of scientific disciplines. Surface functionalization allows for the introduction of specific chemical moieties that can dictate biocompatibility, facilitate the immobilization of biomolecules, or initiate further chemical transformations. This compound is a versatile bifunctional linker, possessing a terminal hydroxyl group for covalent attachment to hydroxylated surfaces (e.g., silicon dioxide, glass, and other metal oxides) and a terminal bromo group that serves as a reactive handle for subsequent chemical modifications.

The primary advantage of this two-step functionalization strategy is its modularity. An initial, stable monolayer of this compound can be formed, creating a well-defined "blank canvas" with a high density of reactive bromo groups. This reactive surface can then be subjected to a variety of chemical transformations, allowing for the introduction of a diverse range of functionalities without the need to synthesize a unique self-assembling molecule for each desired surface chemistry.[1]

This application note will provide detailed protocols for:

  • The formation of a this compound self-assembled monolayer on a silicon dioxide surface.

  • The subsequent functionalization of the bromo-terminated surface via nucleophilic substitution.

  • The use of the bromo-terminated surface as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP).

Experimental Overview: A Two-Stage Approach to Surface Engineering

The functionalization process is conceptually divided into two distinct stages:

  • Monolayer Formation: The hydroxyl headgroup of this compound reacts with the hydroxyl groups present on a clean, activated substrate surface (e.g., SiO2) to form a dense, self-assembled monolayer.

  • Surface Modification: The exposed terminal bromo groups are then utilized as electrophilic sites for nucleophilic substitution reactions or as initiators for controlled radical polymerization.

The following diagram illustrates the overall workflow:

G cluster_0 Stage 1: Monolayer Formation cluster_1 Stage 2: Surface Modification A Substrate Cleaning & Activation B Immersion in this compound Solution A->B C Rinsing & Annealing B->C D Bromo-Terminated Surface C->D Characterization (e.g., Contact Angle, Ellipsometry, XPS) E Nucleophilic Substitution D->E F Surface-Initiated ATRP D->F G Functionalized Surface (e.g., Amine, Thiol) E->G H Polymer-Grafted Surface F->H I Biosensor, Drug Delivery G->I Further Bioconjugation J Biocompatible Coating H->J Advanced Material Applications

Caption: Workflow for surface functionalization using this compound.

Materials and Methods

Materials
  • This compound (CAS: 59101-28-9)[2]

  • Silicon wafers or glass slides

  • Toluene, anhydrous

  • Ethanol, absolute

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Nucleophile of choice (e.g., sodium azide for conversion to azide, sodium thiocyanate for conversion to thiol)

  • Monomer for SI-ATRP (e.g., oligo(ethylene glycol) methyl ether methacrylate (OEGMA))

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • Ultrasonic bath

  • Spin coater (optional)

  • Oven or hot plate

  • Schlenk line or glovebox for ATRP

  • Surface characterization instruments (e.g., contact angle goniometer, ellipsometer, X-ray photoelectron spectrometer (XPS))

Detailed Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer

This protocol is adapted from standard silanization procedures for forming self-assembled monolayers on hydroxylated surfaces.[1]

1. Substrate Cleaning and Activation (Piranha Etch - EXTREME CAUTION)

  • Objective: To remove organic contaminants and generate a high density of surface hydroxyl groups.

  • Procedure:

    • Immerse the silicon or glass substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates copiously with deionized water.

    • Rinse with ethanol and dry under a stream of nitrogen.

    • Use the substrates immediately.

2. Monolayer Deposition

  • Objective: To form a covalent bond between the hydroxyl groups of this compound and the activated substrate.

  • Procedure:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned and activated substrates in the solution for 12-24 hours at room temperature. The deposition should be carried out in a moisture-free environment to prevent self-polymerization of the silane in solution.

    • After immersion, remove the substrates and rinse thoroughly with toluene to remove any physisorbed molecules.

    • Rinse with ethanol and dry under a stream of nitrogen.

3. Annealing

  • Objective: To promote the formation of a more ordered and densely packed monolayer.

  • Procedure:

    • Anneal the substrates at 120 °C for 1 hour in an oven.

    • Allow the substrates to cool to room temperature before proceeding.

Protocol 2: Nucleophilic Substitution on the Bromo-Terminated Surface

The terminal bromine atom serves as an excellent leaving group for Sₙ2 reactions, allowing for the introduction of a wide array of functional groups.[3][4]

Example: Conversion to an Azide-Terminated Surface

  • Objective: To replace the terminal bromine with an azide group, which can be used for "click" chemistry.

  • Procedure:

    • Prepare a 100 mM solution of sodium azide in anhydrous dimethylformamide (DMF).

    • Immerse the bromo-terminated substrates in the sodium azide solution.

    • Heat the reaction to 60-80 °C and leave for 12-24 hours.

    • After the reaction, remove the substrates and rinse thoroughly with DMF, followed by ethanol and deionized water.

    • Dry the substrates under a stream of nitrogen.

Protocol 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

The bromo-terminated surface can act as an initiator for the "grafting from" of polymer brushes.[5][6]

Example: Grafting of Poly(OEGMA) Brushes

  • Objective: To grow a polymer brush with protein-resistant properties from the surface.

  • Procedure (requires inert atmosphere):

    • In a Schlenk flask, add the bromo-terminated substrate.

    • Add the monomer (OEGMA), solvent (e.g., a mixture of methanol and water), and the ligand (bpy).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Under a positive pressure of an inert gas (e.g., argon or nitrogen), add the catalyst (CuBr).

    • Allow the polymerization to proceed at room temperature for the desired time (typically a few hours). The length of the polymer chains can be controlled by the reaction time.

    • Quench the polymerization by exposing the solution to air.

    • Remove the substrate and rinse thoroughly with the polymerization solvent, followed by copious rinsing with ethanol and deionized water to remove any non-grafted polymer.

    • Dry the substrate under a stream of nitrogen.

Characterization and Validation

To ensure the success of each functionalization step, a suite of surface-sensitive characterization techniques should be employed.

Technique Purpose Expected Outcome for Successful Functionalization
Contact Angle Goniometry To measure the surface hydrophobicity/hydrophilicity.An increase in the water contact angle after the deposition of the hydrophobic alkyl chain of this compound. Subsequent modifications will alter the contact angle depending on the introduced functionality.
Ellipsometry To measure the thickness of the deposited monolayer or polymer brush.A thickness consistent with a monolayer of this compound (approx. 2-3 nm). A significant increase in thickness after SI-ATRP.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.The appearance of a Br 3d signal after the initial monolayer formation. The disappearance or attenuation of the Br 3d signal and the appearance of new elemental signals (e.g., N 1s for azide) after nucleophilic substitution. A significant increase in the C 1s and O 1s signals after SI-ATRP of OEGMA.
Atomic Force Microscopy (AFM) To visualize the surface topography.A smooth surface after monolayer formation, with a low root-mean-square (RMS) roughness.

Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete or patchy monolayer formation Incomplete substrate cleaning; moisture in the deposition solution.Ensure thorough cleaning with piranha solution; use anhydrous solvents and perform the deposition in a dry environment.
Low yield in nucleophilic substitution Steric hindrance on the surface; insufficient reaction time or temperature.Increase reaction time and/or temperature; consider using a phase-transfer catalyst for certain nucleophiles.
Uncontrolled or no polymerization in SI-ATRP Oxygen contamination; impure reagents.Ensure a thoroughly deoxygenated system; use freshly purified monomer and catalyst.

Applications in Research and Drug Development

The ability to create surfaces with tailored functionalities opens up a vast array of applications:

  • Biosensors: The functionalized surface can be used to covalently immobilize antibodies, enzymes, or nucleic acids for the specific detection of biomarkers.[7][8]

  • Drug Delivery: Nanoparticles functionalized with a bromo-terminated linker can be further modified with targeting ligands or drug molecules for targeted therapies.

  • Biocompatible Coatings: Grafting of biocompatible polymers like poly(ethylene glycol) (PEG) via SI-ATRP can create surfaces that resist protein adsorption and cell adhesion, which is crucial for medical implants and devices.

Conclusion

The use of this compound provides a robust and versatile platform for the creation of functionalized surfaces. The two-step approach of forming a stable bromo-terminated monolayer followed by subsequent chemical modification allows for a high degree of control over the final surface chemistry. The protocols detailed in this application note, when coupled with rigorous surface characterization, will enable researchers to develop novel materials for a wide range of applications in the life sciences and beyond.

References

16-Bromo-1-hexadecanol in nanoparticle surface modification

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Role of 16-Bromo-1-hexadecanol as a Bifunctional Linker

The functionalization of nanoparticle surfaces is a critical step in tailoring their properties for advanced applications in drug delivery, diagnostics, and materials science.[1] The choice of a surface modification agent is paramount, as it dictates the nanoparticle's stability, biocompatibility, and capacity for subsequent conjugation. This compound (C₁₆H₃₃BrO) is a versatile bifunctional linker molecule uniquely suited for this purpose.[2][3]

Its structure comprises two key functional moieties:

  • A terminal hydroxyl (-OH) group : This provides a reactive site for anchoring the molecule to the surface of various nanoparticles, particularly metal oxides (e.g., iron oxide, silica) through reactions with surface hydroxyls.

  • A terminal bromo (-Br) group : Separated from the hydroxyl group by a 16-carbon aliphatic chain, this bromide serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the subsequent covalent attachment of a wide array of secondary molecules, such as targeting ligands, therapeutic agents, or polymers like PEG.[4][5]

The long C₁₆ alkyl chain acts as a robust spacer arm, which can improve the accessibility of the terminal bromide for further reactions and can also modulate the hydrophobicity of the nanoparticle surface. This guide provides a detailed framework for utilizing this compound to create functionalized core-shell nanoparticle systems, including step-by-step protocols and methods for characterization.

General Experimental Workflow

The successful modification of nanoparticles using this compound and subsequent conjugation follows a multi-step process. Each stage requires careful execution and validation to ensure the final product meets the desired specifications. The overall workflow is outlined below.

G cluster_0 Phase 1: Primary Functionalization cluster_1 Phase 2: Secondary Conjugation cluster_2 Phase 3: Validation NP Core Nanoparticle (e.g., Fe₃O₄, SiO₂) Func Surface Anchoring with This compound NP->Func Pur1 Purification & Washing (Remove excess linker) Func->Pur1 BromoNP Bromo-Functionalized NP Pur1->BromoNP Conj Nucleophilic Substitution (SN2 Reaction) BromoNP->Conj Ligand Targeting Ligand (e.g., Thiol, Amine) Ligand->Conj Pur2 Final Purification & Washing (Remove excess ligand) Conj->Pur2 FinalNP Final Conjugated NP Pur2->FinalNP Char Comprehensive Characterization FinalNP->Char

Figure 1: General workflow for nanoparticle modification.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of nanoparticles. It is critical to perform all reactions in a clean environment using anhydrous solvents where specified to prevent unwanted side reactions.

Protocol 1: Primary Functionalization of Silica Nanoparticles (SiO₂) with this compound

This protocol describes the covalent attachment of this compound to the surface of silica nanoparticles. The mechanism relies on the condensation reaction between the hydroxyl group of the linker and the silanol (Si-OH) groups present on the silica surface.

Causality: Anhydrous conditions are crucial to prevent the self-condensation of silanol groups and the hydrolysis of any intermediates, ensuring the linker is efficiently grafted onto the surface. A non-nucleophilic base is used to deprotonate the surface silanols, increasing their reactivity towards the linker.

Materials:

  • Silica nanoparticles (SiO₂NPs)

  • This compound (CAS 59101-28-9)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Ethanol

  • Deionized (DI) Water

  • Round-bottom flask, magnetic stirrer, centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous DMF in a round-bottom flask. Sonicate for 15 minutes to ensure a homogenous suspension.

  • Base Addition: Add a 2-3 molar excess of TEA relative to the estimated surface silanol groups. Stir the mixture for 10 minutes.

  • Linker Addition: Dissolve a 10-fold molar excess of this compound in a minimal amount of anhydrous DMF and add it dropwise to the nanoparticle suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling & Purification: Cool the reaction to room temperature. Centrifuge the suspension to collect the functionalized nanoparticles.

  • Washing: Wash the nanoparticles sequentially by resuspending the pellet and centrifuging. Perform three washes with DMF, followed by two washes with ethanol, and finally two washes with DI water to remove unreacted reagents and byproducts.

  • Drying & Storage: Dry the final product under vacuum and store in a desiccator.

Protocol 2: Secondary Conjugation with a Thiol-Containing Ligand

This protocol demonstrates the utility of the terminal bromide by conjugating a thiol-containing molecule (R-SH), such as glutathione or a cysteine-terminated peptide, to the bromo-functionalized nanoparticles via a nucleophilic substitution (Sɴ2) reaction.

Causality: The reaction proceeds via an Sɴ2 mechanism, where the deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion. The use of a non-nucleophilic base is essential to generate the more reactive thiolate anion without competing in the substitution reaction itself.

G NP NP-Surface-O-(CH₂)₁₆-Br Product NP-Surface-O-(CH₂)₁₆-S-R NP->Product + Ligand R-S⁻ (Thiolate) Ligand->Product Br_ion Br⁻ Product->Br_ion +

Figure 2: Sɴ2 conjugation of a thiol to the bromo-functionalized NP.

Materials:

  • Bromo-functionalized nanoparticles (from Protocol 3.1)

  • Thiol-containing ligand (e.g., Glutathione)

  • Anhydrous DMF

  • Triethylamine (TEA)

  • Ethanol, DI Water

  • Centrifuge

Procedure:

  • Dispersion: Disperse 100 mg of the bromo-functionalized NPs in 50 mL of anhydrous DMF.

  • Ligand & Base Addition: Add a 5-fold molar excess of the thiol ligand and a 2-fold molar excess of TEA (relative to the thiol) to the suspension.

  • Reaction: Stir the mixture at 50°C for 12-24 hours under an inert atmosphere.

  • Purification: Cool the reaction to room temperature. Collect the nanoparticles by centrifugation.

  • Washing: Wash the conjugated nanoparticles three times with DMF and three times with ethanol to remove all unreacted materials.

  • Final Product: Resuspend the purified nanoparticles in a suitable buffer or solvent for storage or further use.

Characterization and Validation

Rigorous characterization is essential to confirm the success of each modification step. A combination of analytical techniques should be employed to provide both qualitative and quantitative evidence of surface functionalization.[6][7]

Table 1: Summary of Characterization Techniques

Technique Parameter Measured Expected Outcome for this compound Functionalization Information Gained
Dynamic Light Scattering (DLS) Hydrodynamic Diameter & Polydispersity Index (PDI)Slight increase in diameter (~5-10 nm); PDI should remain low (<0.2)Confirms colloidal stability and indicates the addition of a surface layer.[8]
Zeta Potential Analysis Surface ChargeA shift towards a less negative or neutral value compared to bare SiO₂ NPsConfirms alteration of the surface chemistry.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of chemical bondsAppearance of C-H stretching peaks (~2850-2960 cm⁻¹); reduction in the broad O-H peak (~3400 cm⁻¹)[6][10]Confirms the presence of the alkyl chain on the surface.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical statesAppearance of a Bromine (Br 3d) peak after primary functionalization; its disappearance and appearance of a new element (e.g., S 2p for thiol) after secondary conjugation[9][11]Provides direct evidence of successful covalent modification and subsequent reaction.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureIncreased percentage of mass loss in the 200-500°C range compared to unmodified NPsQuantifies the amount of organic linker grafted onto the nanoparticle surface.
Elemental Analysis Bulk elemental composition (C, H, N, S)Increased carbon and hydrogen content; presence of bromineQuantitatively confirms the composition of the modified nanoparticles.[6]

Applications in Drug Development

Nanoparticles functionalized with this compound serve as powerful platforms for creating sophisticated drug delivery systems. The terminal bromide handle allows for the attachment of:

  • Targeting Ligands: Peptides, antibodies, or small molecules can be conjugated to the nanoparticle surface to facilitate active targeting to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[5][12][13]

  • Stealth Polymers: Attachment of polyethylene glycol (PEG) can shield the nanoparticles from the immune system, prolonging their circulation time in the bloodstream.

  • Therapeutic Payloads: Drugs containing nucleophilic groups (thiols, amines) can be directly and covalently attached to the nanoparticle, creating a stable drug-carrier conjugate with controlled release potential.

This modular approach allows researchers to design and build multifunctional nanocarriers with precisely controlled surface properties, opening new avenues for the treatment of various diseases.

References

Application Note & Protocol: Strategic Synthesis of Long-Chain Amino Alcohols via Nucleophilic Substitution of 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bifunctional Long-Chain Amino Alcohols

16-Bromo-1-hexadecanol is a valuable bifunctional molecule, featuring a primary alkyl bromide at one end of a C16 chain and a primary alcohol at the other.[1][2] This structure makes it an exceptional building block in organic synthesis, particularly for creating long-chain amino alcohols. These products are not merely chemical curiosities; they are crucial intermediates in the synthesis of pharmaceuticals, bioactive molecules, and advanced materials like PROTAC (Proteolysis Targeting Chimera) linkers.[][4] Long-chain amino alcohols exhibit a range of biological activities, including immunosuppressive and anti-inflammatory effects, and serve as versatile synthetic tools for drug design.[5]

This guide provides a comprehensive overview of the reaction between this compound and various amine nucleophiles. We will explore the underlying mechanistic principles, address the critical challenge of reaction selectivity, and present detailed, field-proven protocols to empower researchers to achieve high-yield, high-purity synthesis of the desired N-substituted 16-amino-1-hexadecanol derivatives.

Part 1: Mechanistic Insights & Controlling Selectivity

The reaction of an amine with an alkyl halide, such as this compound, is a classic example of a nucleophilic substitution reaction .[6] Given that this compound is a primary alkyl halide, the reaction proceeds almost exclusively through an SN2 (Substitution Nucleophilic Bimolecular) mechanism .[7][8]

In this one-step concerted process, the lone pair of electrons on the amine's nitrogen atom directly attacks the electrophilic carbon atom bonded to the bromine, simultaneously displacing the bromide leaving group.[8]

A primary and significant challenge in this synthesis is the potential for polyalkylation.[8][9] The secondary amine product formed from the initial reaction is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes it competitive, reacting with another molecule of this compound to form a tertiary amine. This process can continue, ultimately yielding a quaternary ammonium salt.[9][10] Such side reactions consume the starting material and complicate the purification process, leading to poor yields of the desired mono-alkylated product.[8]

Diagram 1: SN2 reaction of this compound and the competing polyalkylation pathway.

Controlling the reaction to favor the mono-N-alkylation product is paramount for a successful synthesis. Two primary strategies are employed:

  • Use of Excess Amine : By using a large stoichiometric excess of the starting amine (or ammonia), the probability of the electrophile (this compound) encountering the starting amine is much higher than it encountering the mono-alkylated product.[7][9] This statistical control effectively suppresses the formation of poly-alkylated species. This method is most practical when the amine is inexpensive and readily available.

  • Base-Mediated Synthesis : Employing a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), offers a highly chemoselective route to mono-N-alkylation.[7] The base deprotonates the ammonium salt intermediate formed after the initial SN2 attack, regenerating a neutral amine product. This method is particularly effective and can often be performed with near-stoichiometric amounts of the amine, which is advantageous when working with valuable or complex amine nucleophiles.[7][11]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted 16-amino-1-hexadecanol.

Experimental_Workflow prep 1. Reagent Preparation - Dissolve this compound - Add Amine & Base (if applicable) - Add Solvent reaction 2. Reaction - Heat to specified temperature - Stir for required duration prep->reaction monitor 3. Monitoring - Thin-Layer Chromatography (TLC) - Check for consumption of starting material reaction->monitor monitor->reaction Continue if incomplete workup 4. Workup & Extraction - Cool to RT - Quench with water - Extract with organic solvent (e.g., EtOAc) monitor->workup Reaction complete wash 5. Washing & Drying - Wash organic layer with water and brine - Dry over anhydrous Na2SO4 or MgSO4 workup->wash purify 6. Purification - Filter and concentrate solvent - Purify crude product via Column Chromatography wash->purify char 7. Characterization - Confirm identity and purity - NMR (1H, 13C), Mass Spectrometry (MS) purify->char

References

Application Notes & Protocols: The Versatility of 16-Bromo-1-hexadecanol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the solid-phase synthesis applications of 16-Bromo-1-hexadecanol.

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional long-chain molecule whose unique architecture—a terminal hydroxyl group and a terminal bromo group separated by a sixteen-carbon chain—makes it an exceptionally versatile tool in solid-phase synthesis (SPS). Its hydroxyl moiety provides a convenient handle for immobilization onto various solid supports, while the reactive bromo-terminus serves as a site for subsequent chemical elaboration. This guide provides an in-depth exploration of its applications, from its use as a flexible linker in peptide and peptidomimetic synthesis to its role in the development of advanced drug delivery vehicles and PROTACs. Detailed protocols, expert insights, and mechanistic rationale are provided to empower researchers to leverage this reagent in their synthetic strategies.

Core Principles: Why this compound?

The utility of this compound in solid-phase organic synthesis stems from three key features:

  • Orthogonal Reactivity: The hydroxyl (-OH) and bromo (-Br) groups exhibit different chemical reactivities, allowing for selective reactions. The hydroxyl group is typically used for initial anchoring to the solid support, leaving the bromo group available for nucleophilic substitution.

  • Long Alkyl Spacer: The C16 chain provides significant spatial separation between the solid support and the reaction site. This minimizes steric hindrance from the polymer matrix, improving reaction kinetics and accessibility for bulky reagents. Furthermore, this lipophilic chain can be incorporated into final products to enhance properties like membrane permeability.

  • Chemical Stability: The ether or ester bond formed upon immobilization is stable under a wide range of reaction conditions commonly used in solid-phase synthesis, including peptide coupling and deprotection steps.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 59101-28-9[3][4][5]
Molecular Formula C₁₆H₃₃BrO[3][4][5]
Molecular Weight 321.34 g/mol [3][4][5]
Appearance White to off-white solid[5]
Melting Point 45-52 °C[5]
Solubility Soluble in common organic solvents (DCM, DMF, THF)

Application I: A Flexible Linker for Peptide and Peptidomimetic Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the choice of linker is critical as it dictates the C-terminal functionality of the cleaved peptide and the conditions under which it is released.[1][6] this compound serves as a precursor to a versatile "safety-catch" type linker system.[6][7] The initial attachment to the resin is robust, and the bromo-terminus allows for the attachment of the first amino acid via nucleophilic attack, often after conversion to a more reactive functional group.

The long alkyl chain can also be used to synthesize lipopeptides, which have improved bioavailability and cell permeability.

Workflow: Immobilization and Peptide Elongation

The general strategy involves immobilizing this compound onto a suitable resin, followed by attachment of the first amino acid and subsequent chain elongation using standard Fmoc or Boc chemistry.

sps_workflow resin Solid Support (e.g., Wang Resin) activated_resin Immobilized Linker Resin-O-(CH₂)₁₆-Br resin->activated_resin linker This compound linker->activated_resin Immobilization (e.g., MsCl, Py) loaded_resin Loaded Resin Resin-O-(CH₂)₁₆-O-AA₁-Fmoc activated_resin->loaded_resin 1. Convert -Br to -OH or -NH₂ 2. Esterification aa1 Fmoc-AA₁-OH aa1->loaded_resin deprotection Fmoc Deprotection (Piperidine) loaded_resin->deprotection coupling Coupling Cycle (Fmoc-AAₙ-OH, DIC/HOBt) deprotection->coupling Free N-terminus peptide_resin Peptide on Resin Resin-O-(CH₂)₁₆-Peptide coupling->peptide_resin Elongation peptide_resin->deprotection Repeat n-1 times cleavage Cleavage (e.g., TFA) peptide_resin->cleavage product Final Product HO-(CH₂)₁₆-Peptide cleavage->product

Caption: General workflow for using this compound as a linker precursor in SPPS.

Protocol 2.1: Immobilization on Wang Resin and First Amino Acid Loading

Objective: To covalently attach this compound to a p-alkoxybenzyl alcohol (Wang) resin and subsequently load the first Fmoc-protected amino acid.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • N,N-Dimethylformamide (DMF)

  • Fmoc-Ala-OH (as an example)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Piperidine

  • Methanol (MeOH)

Procedure:

Part A: Linker Immobilization

  • Swell 1.0 g of Wang resin in anhydrous DCM (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DCM. Add a solution of this compound (3 eq., 3.0 mmol, 964 mg) and TsCl (3 eq., 3.0 mmol, 572 mg) in anhydrous pyridine (10 mL).

  • Agitate the mixture at room temperature for 12 hours.

    • Expert Insight: TsCl activates the hydroxyl group of the Wang resin, facilitating ether formation. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x).

  • Dry the resin under high vacuum. A small sample can be analyzed by IR spectroscopy to confirm the disappearance of the resin's -OH peak.

Part B: First Amino Acid Loading

  • Swell the bromo-functionalized resin from Part A in DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve Fmoc-Ala-OH (2.5 eq., 2.5 mmol, 778 mg) and cesium carbonate (Cs₂CO₃) (1.25 eq., 1.25 mmol, 407 mg) in DMF (15 mL). Heat at 50°C for 2 hours to form the cesium salt.

    • Expert Insight: The cesium salt of the amino acid is a potent nucleophile that efficiently displaces the terminal bromide on the linker, forming a stable ester bond.[8]

  • Add the pre-formed cesium salt solution to the swollen resin.

  • Agitate the reaction at 50°C for 16 hours.

  • Drain the solvent and wash the resin thoroughly with DMF (3x), DMF/H₂O (1:1) (2x), DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum. Determine the loading capacity by treating a known weight of resin with 20% piperidine in DMF and measuring the absorbance of the released dibenzofulvene-piperidine adduct at 301 nm.

Application II: Precursor for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[3] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC. This compound is an ideal building block for constructing the linker portion of PROTACs due to its length and terminal functional groups.

protac_structure poi_ligand Target Protein (POI) Ligand linker Linker (Derived from this compound) poi_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: Schematic structure of a PROTAC molecule highlighting the central role of the linker.

Protocol 3.1: Solid-Phase Synthesis of a PROTAC Linker Intermediate

Objective: To demonstrate the use of this compound as a building block in a solid-phase synthesis sequence for a PROTAC linker. This protocol outlines the attachment of the linker to an immobilized E3 ligase ligand.

Assumptions: A suitable E3 ligase ligand (e.g., a derivative of Thalidomide) has already been immobilized on a solid support (e.g., Rink Amide resin).

Materials:

  • E3 Ligand-functionalized Rink Amide Resin

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous DMF

  • Sodium Azide (NaN₃)

Procedure:

  • Swell the E3 Ligand-Resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour.

  • In a separate flame-dried flask under N₂, add this compound (5 eq.) to anhydrous THF.

  • Carefully add NaH (5.5 eq.) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature to form the alkoxide.

    • Expert Insight: This step converts the hydroxyl group of this compound into a more potent nucleophile (alkoxide) for subsequent reaction. The excess is used to ensure complete deprotonation.

  • Add the activated alkoxide solution to the swollen resin. This assumes the immobilized E3 ligand has an appropriate electrophilic site (e.g., a chloromethyl group) for the alkoxide to attack. Agitate for 24 hours.

  • Wash the resin thoroughly with THF (3x), DCM (3x), and DMF (3x).

  • To convert the terminal bromide to a more versatile functional group for "click" chemistry, add a solution of sodium azide (NaN₃) (10 eq.) in DMF/H₂O (4:1) to the resin.

  • Heat the reaction at 65°C for 12 hours to convert the terminal bromide to an azide (-N₃).

  • Wash the resin with DMF/H₂O (1:1) (3x), DMF (3x), and DCM (3x). Dry under vacuum.

The resulting resin now bears the E3 ligand connected to a long-chain azide-terminated linker, ready for coupling to an alkyne-modified target protein ligand.

Application III: Surface Functionalization for On-Surface Synthesis & Capture

Beyond traditional bead-based synthesis, this compound can be used to modify planar solid surfaces like silica or gold (after conversion to a thiol). This creates a self-assembled monolayer (SAM) where the terminal bromo groups are presented for further reaction, enabling on-surface synthesis or the specific capture of biomolecules.[9]

Protocol 4.1: Functionalization of a Silica Surface

Objective: To create a covalently attached monolayer of 16-bromo-alkyl chains on a hydroxylated silica surface (e.g., a glass slide or silicon wafer).

Materials:

  • Silica slides (pre-cleaned with Piranha solution - EXTREME CAUTION )

  • Anhydrous Toluene

  • This compound

  • Trichloro(vinyl)silane (for surface activation, optional but recommended) or a direct silanization agent like (3-Aminopropyl)triethoxysilane followed by coupling. For a direct approach, we will use a bromo-terminated silane, synthesized from this compound.

  • Pre-synthesis step: Convert this compound to 16-brom-hexadecyl-trichlorosilane via hydrosilylation. This protocol will assume this reagent is available.

  • Triethylamine (TEA)

Procedure:

  • Ensure silica slides are thoroughly cleaned and hydroxylated (e.g., via UV/Ozone or Piranha solution treatment). Dry them completely in an oven at 120°C and cool under a stream of N₂.

  • Prepare a 1-5 mM solution of the bromo-terminated silane reagent in anhydrous toluene in a sealed container. Add TEA (2 eq.) to scavenge HCl produced during the reaction.

  • Immerse the cleaned, dry silica slides in the silane solution. Seal the container under an inert atmosphere (N₂ or Ar).

    • Expert Insight: The reaction must be anhydrous to prevent self-polymerization of the silane reagent in solution. The trichlorosilyl group reacts with the surface hydroxyl groups (-OH) of the silica to form stable Si-O-Si bonds.

  • Allow the reaction to proceed for 4-12 hours at room temperature.

  • Remove the slides from the solution and rinse thoroughly with toluene, followed by ethanol, and finally deionized water to remove any physisorbed molecules.

  • Cure the slides by baking in an oven at 110°C for 1 hour. This strengthens the covalent bonds to the surface.

The slides are now functionalized with a layer of bromo-terminated alkyl chains, ready for subsequent on-surface nucleophilic substitution reactions.

References

The Versatile Role of 16-Bromo-1-hexadecanol in Advanced Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Drug Delivery with a C16 Linker

In the dynamic landscape of drug delivery, the rational design of carrier systems is paramount to achieving therapeutic efficacy while minimizing off-target effects. The choice of linker molecules is a critical determinant of the overall performance of these systems, influencing factors such as stability, biocompatibility, and the precise release of therapeutic payloads. 16-Bromo-1-hexadecanol, a long-chain aliphatic alcohol with a terminal bromine atom, has emerged as a versatile building block in the construction of sophisticated drug delivery platforms. Its 16-carbon chain imparts a significant hydrophobic character, while the terminal hydroxyl and bromo groups provide reactive handles for a variety of conjugation chemistries.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound in drug delivery. We will delve into its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the formulation of cationic lipids for gene delivery, and the surface modification of nanoparticles to modulate their physicochemical properties. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to leverage the unique properties of this compound in their own drug delivery innovations.

Core Applications of this compound in Drug Delivery

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic bromo group, makes it a highly adaptable linker. Its applications span across several cutting-edge areas of drug delivery:

  • Proteolysis Targeting Chimeras (PROTACs): The long C16 chain of this compound can be a crucial component of the linker in PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[1] The linker's length and composition are critical for optimal ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein.[2]

  • Cationic Lipids for Gene Delivery: The hydrophobic C16 tail of this compound is an ideal anchor for the synthesis of cationic lipids. These amphiphilic molecules can self-assemble into liposomes or lipid nanoparticles (LNPs) capable of encapsulating and delivering nucleic acid-based therapeutics, such as siRNA and mRNA, into cells.[3][4] The positive charge of the headgroup interacts with the negatively charged phosphate backbone of nucleic acids, facilitating complexation and cellular uptake.[3]

  • Nanoparticle Surface Modification: The long alkyl chain of this compound can be used to modify the surface of nanoparticles, thereby altering their hydrophobicity.[5] This modification can enhance the loading of hydrophobic drugs, improve the stability of the nanoparticles in biological fluids, and influence their interaction with cell membranes.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key applications of this compound in drug delivery.

Protocol 1: Synthesis of a PROTAC Linker Intermediate from this compound

This protocol describes the initial step in synthesizing a PROTAC, where this compound is coupled to a ligand for the protein of interest (POI). The terminal hydroxyl group is typically activated for coupling, or the bromo-end is reacted with a nucleophilic group on the POI ligand.

Workflow for PROTAC Synthesis Initiation:

PROTAC Synthesis Workflow cluster_0 Step 1: POI Ligand Coupling cluster_1 Step 2: E3 Ligase Ligand Coupling POI_Ligand POI Ligand (with nucleophilic group) Coupling_Reaction Coupling Reaction (e.g., Williamson ether synthesis) POI_Ligand->Coupling_Reaction Bromohexadecanol This compound Bromohexadecanol->Coupling_Reaction Intermediate POI-Linker Intermediate Coupling_Reaction->Intermediate Activated_Intermediate Activated Intermediate Intermediate->Activated_Intermediate Activation of terminal -OH Final_Coupling Final Coupling Reaction Activated_Intermediate->Final_Coupling E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC

Caption: General workflow for synthesizing a PROTAC molecule.

Materials:

  • This compound

  • Protein of Interest (POI) ligand with a suitable nucleophilic group (e.g., a phenol or amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or a similar base

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Basification: Add potassium carbonate (2.0-3.0 equivalents) to the solution and stir for 30 minutes at room temperature. This will deprotonate the nucleophilic group on the POI ligand.

  • Addition of Linker: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. The progress of the reaction should be monitored by TLC or LC-MS.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the POI-C16 linker intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent side reactions, such as the hydrolysis of the alkyl bromide.

  • Excess Base and Linker: A slight excess of the base and this compound is used to ensure the complete consumption of the limiting POI ligand.

  • Elevated Temperature: Heating the reaction increases the rate of the nucleophilic substitution reaction.

Protocol 2: Synthesis of a Cationic Lipid for Gene Delivery

This protocol outlines the synthesis of a simple cationic lipid using this compound as the hydrophobic tail. The terminal bromide is reacted with an amine-containing headgroup.

Workflow for Cationic Lipid Synthesis:

Cationic Lipid Synthesis Bromohexadecanol This compound Quaternization Quaternization Reaction Bromohexadecanol->Quaternization Amine_Headgroup Amine-containing Headgroup (e.g., N,N-dimethylethanolamine) Amine_Headgroup->Quaternization Cationic_Lipid Cationic Lipid Quaternization->Cationic_Lipid

Caption: Synthesis of a cationic lipid via quaternization.

Materials:

  • This compound

  • A suitable amine for the headgroup (e.g., N,N-dimethylethanolamine)

  • A polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Amine Addition: Add the amine headgroup (e.g., N,N-dimethylethanolamine, 1.5 equivalents) to the solution.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80 °C) for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting materials using TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure cationic lipid.

Self-Validating System:

  • Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Liposome Formation and Characterization: The synthesized cationic lipid can be formulated into liposomes, and their size, zeta potential, and stability can be characterized using Dynamic Light Scattering (DLS). This validates the amphiphilic nature of the synthesized lipid.

Protocol 3: Surface Modification of Nanoparticles for Increased Hydrophobicity

This protocol describes a general method for modifying the surface of pre-synthesized nanoparticles to increase their hydrophobicity using this compound. This is particularly useful for nanoparticles with surface functional groups that can react with the hydroxyl or bromo group of the linker.

Workflow for Nanoparticle Surface Modification:

Nanoparticle Surface Modification Nanoparticles Nanoparticles (with surface functional groups) Surface_Reaction Surface Reaction (e.g., Esterification) Nanoparticles->Surface_Reaction Bromohexadecanol This compound Bromohexadecanol->Surface_Reaction Modified_Nanoparticles Hydrophobically Modified Nanoparticles Surface_Reaction->Modified_Nanoparticles

Caption: Modifying nanoparticle surfaces for hydrophobicity.

Materials:

  • Aqueous dispersion of nanoparticles (e.g., with surface carboxyl or amine groups)

  • This compound

  • Coupling agents (e.g., EDC/NHS for carboxylated nanoparticles)

  • Organic solvent (e.g., Dichloromethane)

  • Buffer solution (e.g., MES buffer for EDC/NHS chemistry)

  • Centrifuge

Procedure (for carboxylated nanoparticles):

  • Activation of Nanoparticles: Disperse the carboxylated nanoparticles in MES buffer. Add EDC and NHS to activate the carboxyl groups.

  • Linker Preparation: Dissolve this compound in an organic solvent.

  • Conjugation: Add the this compound solution to the activated nanoparticle dispersion and stir at room temperature for several hours.

  • Purification: Centrifuge the reaction mixture to pellet the modified nanoparticles. Remove the supernatant and wash the nanoparticles several times with a suitable solvent to remove unreacted reagents.

  • Resuspension: Resuspend the purified hydrophobically modified nanoparticles in an appropriate solvent.

Data Presentation: Expected Physicochemical Changes

ParameterBefore ModificationAfter Modification with this compoundCharacterization Technique
Hydrodynamic Diameter Varies with nanoparticle typeExpected to increase slightlyDynamic Light Scattering (DLS)
Zeta Potential Typically negative for carboxylated NPsExpected to become less negative or positiveDLS
Surface Chemistry Presence of carboxyl/amine groupsPresence of long alkyl chainsFTIR, XPS
Dispersibility Dispersible in aqueous mediaDispersible in organic solventsVisual observation, DLS

Conclusion and Future Perspectives

This compound stands out as a valuable and versatile tool in the design and synthesis of advanced drug delivery systems. Its long alkyl chain and bifunctional nature allow for its integration into a wide array of platforms, from targeted protein degraders to gene delivery vehicles and functionalized nanoparticles. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers seeking to harness the potential of this unique linker molecule. As the field of drug delivery continues to evolve towards more precise and personalized therapies, the strategic use of well-defined chemical entities like this compound will undoubtedly play a pivotal role in the development of next-generation nanomedicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 16-Bromo-1-hexadecanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their product. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.

I. Overview of the Synthesis

The most prevalent and scalable method for synthesizing this compound is the selective monobromination of the symmetrical diol, 1,16-hexadecanediol. This is typically achieved via a nucleophilic substitution reaction (SN2) using hydrobromic acid (HBr). The primary challenge lies in achieving high selectivity for the mono-substituted product while minimizing the formation of the di-substituted byproduct, 1,16-dibromohexadecane.

The reaction mechanism involves the protonation of one of the hydroxyl groups by the strong acid, converting it into a good leaving group (water).[1][2] The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule in a concerted SN2 fashion.[1][2]

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter during the synthesis.

Category 1: Low Reaction Yield

Question: My final yield of this compound is significantly lower than expected. What are the primary causes?

Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The most straightforward cause is an incomplete reaction. Long-chain diols can be sterically hindered, and the reaction may require extended heating times to reach completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting diol is significantly more polar than the monobromo product. If a significant amount of starting material is still present after the planned reaction time, consider extending the reflux period.

  • Side Product Formation: The primary competing reaction is the formation of 1,16-dibromohexadecane. This becomes more prevalent if the concentration of HBr is too high or the reaction is run for an excessively long time.

    • Troubleshooting: Carefully control the stoichiometry of your reagents. Using toluene as a solvent has been shown to produce high yields (81-95%) of the desired monobrominated product while minimizing the formation of the dibrominated byproduct.[3][4]

  • Work-up Losses: The product can be lost during the aqueous work-up and extraction phases.

    • Troubleshooting: Ensure thorough extraction from the aqueous layer by performing multiple extractions with smaller volumes of your organic solvent.[5] Additionally, rinsing all glassware with the extraction solvent and adding it to the main organic phase can help recover adsorbed product.[5]

Category 2: Purity and Impurities

Question: My TLC plate shows multiple spots, or my final product appears oily and colored. What are these impurities and how can I remove them?

Answer: Impurities can significantly impact downstream applications. Identifying and removing them is crucial.

Potential Impurity Appearance on TLC (Hexane:EtOAc 4:1) Reason for Formation Removal Strategy
1,16-Hexadecanediol (Starting Material) Low Rf value (highly polar)Incomplete reaction.Column chromatography on silica gel. The less polar product will elute first.
1,16-Dibromohexadecane High Rf value (non-polar)Excess HBr or prolonged reaction time.Careful column chromatography. The dibromide is less polar than the desired monobromide.
Symmetrical Ether (1,1'-(oxybis(hexadecane-16,1-diyl))bis(oxy))dihexadecane) Rf value similar to the dibromideHigh temperatures can promote intermolecular dehydration (condensation) of the alcohol.This is difficult to remove. Prevention by maintaining optimal reaction temperature is key.

Question: How do I effectively purify the crude product?

Answer: Purification is critical for obtaining high-quality this compound.

  • Initial Work-up: The first step is to neutralize any remaining acid. This is typically done by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[5] This should be followed by a wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic phase.[5]

  • Column Chromatography: This is the most effective method for separating the desired product from both the unreacted diol and the dibrominated byproduct.[6] A gradient elution starting with a non-polar solvent system (e.g., pure hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) will allow for the separation of the components based on their polarity.

  • Recrystallization: If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final purification step.[6] The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

III. Optimized Experimental Protocol

This protocol is designed to maximize the yield of the monobrominated product.

Materials:

  • 1,16-Hexadecanediol

  • 48% aqueous Hydrobromic Acid (HBr)

  • Toluene

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,16-hexadecanediol and toluene.

  • Addition of HBr: Add 48% aqueous HBr to the stirring mixture.

  • Reflux: Heat the mixture to reflux and maintain for the specified time. Monitor the reaction progress by TLC every 2-3 hours.

  • Cooling and Phase Separation: Once the reaction is complete (indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The layers should separate; remove the lower aqueous layer.

  • Aqueous Work-up:

    • Wash the organic layer with a saturated NaHCO₃ solution. Shake vigorously, venting frequently. Continue until no more gas evolves.[5]

    • Wash the organic layer with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient.

IV. Visualizing the Process

Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the monobromination of 1,16-hexadecanediol.

SN2_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: SN2 Attack Diol HO-(CH₂)₁₆-OH Oxonium HO-(CH₂)₁₆-OH₂⁺ + Br⁻ Diol->Oxonium Proton Transfer HBr H-Br Intermediate HO-(CH₂)₁₆-OH₂⁺ + Br⁻ TransitionState [Br···(CH₂)₁₆···OH₂]⁺ Intermediate->TransitionState Backside Attack Product HO-(CH₂)₁₆-Br + H₂O TransitionState->Product

Caption: SN2 mechanism for the synthesis of this compound.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC start->check_tlc sm_present Significant starting material (diol) present? check_tlc->sm_present dibromide_present High Rf non-polar spot (dibromide) present? sm_present->dibromide_present No action_incomplete Action: Increase reaction time/temperature. Re-check stoichiometry. sm_present->action_incomplete Yes action_overreaction Action: Reduce reaction time or HBr equivalents in next run. dibromide_present->action_overreaction Yes action_purify Action: Proceed to column chromatography for separation. dibromide_present->action_purify No / Minor end Optimized Synthesis action_incomplete->end action_overreaction->end action_purify->end

Caption: Troubleshooting decision tree for synthesis optimization.

V. References

  • Monobromination of α,ω‐Diols: Highly Efficient Preparation of Synthetic Intermediates. (2019). ResearchGate. --INVALID-LINK--

  • Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. (2000). J. Org. Chem.--INVALID-LINK--

  • Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism. The Journal of Organic Chemistry. --INVALID-LINK--

  • Substitution Reactions of Alcohols. (2021). YouTube. --INVALID-LINK--

  • This compound. ChemBK. --INVALID-LINK--

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. --INVALID-LINK--

  • Alcohols in SN1 and SN2 Reactions. Chemistry Steps. --INVALID-LINK--

  • A mild and efficient method for bromination of alcohols using α,α-dibromo-β-dicarbonyl compounds as halogen sources. Lookchem. --INVALID-LINK--

  • Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. Organic Chemistry Portal. --INVALID-LINK--

  • Substrate Activation: Indirect ?-Bromination of Alcohols. ResearchGate. --INVALID-LINK--

  • This compound 59101-28-9. Sigma-Aldrich. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry. --INVALID-LINK--

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. --INVALID-LINK--

  • 1,16-HEXADECANEDIOL synthesis. ChemicalBook. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • What causes the inefficiency of the SN2 reaction used to synthesi... Study Prep in Pearson+. --INVALID-LINK--

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. --INVALID-LINK--

  • The SN2 Reaction Mechanism. Master Organic Chemistry. --INVALID-LINK--

  • techniques for removing impurities from a 1-Bromo-3-hexene sample. Benchchem. --INVALID-LINK--

  • Free-Radical Addition of HBr: Anti-Markovnikov Addition. Chemistry Steps. --INVALID-LINK--

  • HBr Reaction. BYJU'S. --INVALID-LINK--

  • Ch 9: Alkynes + HBr (radical). University of Calgary. --INVALID-LINK--

  • Addition of HBr to Alkenes. Master Organic Chemistry. --INVALID-LINK--

  • Biosynthesis of Medium- to Long-Chain α,ω-Diols from Free Fatty Acids Using CYP153A Monooxygenase, Carboxylic Acid Reductase, and E. coli Endogenous Aldehyde Reductases. MDPI. --INVALID-LINK--

  • Alkene + HBR + ROOR - Reaction Mechanism. (2020). YouTube. --INVALID-LINK--

References

Removing 1,16-dibromohexadecane impurity from 16-Bromo-1-hexadecanol.

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often challenging, aspect of organic synthesis is the purification of the final product. This guide serves as a dedicated technical support resource for researchers facing the specific issue of removing the common byproduct, 1,16-dibromohexadecane, from the desired product, 16-Bromo-1-hexadecanol. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the origin of the 1,16-dibromohexadecane impurity?

The presence of 1,16-dibromohexadecane as an impurity often arises from the starting materials or side reactions during the synthesis of this compound. For instance, if the synthesis involves the partial reduction of a 1,16-dihaloalkane precursor or a reaction with a diol, incomplete conversion or over-bromination can lead to this di-substituted impurity. Understanding the reaction mechanism is the first step in troubleshooting its removal.

Q2: Why is it crucial to remove this specific impurity?

1,16-dibromohexadecane is a bifunctional molecule, meaning it has two reactive bromide groups. If the intended use of your this compound is for subsequent reactions, such as forming polymers, self-assembled monolayers, or other complex architectures, the dibromo impurity can act as a cross-linker. This can lead to undesirable products, altered material properties (e.g., insolubility, different mechanical properties), and non-reproducible results. For drug development applications, such impurities can have significant toxicological implications and are unacceptable.

Q3: What is the fundamental principle for separating these two compounds?

The key to separating this compound from 1,16-dibromohexadecane lies in the significant difference in their polarity. This compound possesses a terminal hydroxyl (-OH) group, which is polar and capable of hydrogen bonding. In contrast, 1,16-dibromohexadecane is a nonpolar alkane chain with bromide groups at both ends. This polarity difference is the lever we will use in both chromatography and recrystallization techniques.

Comparative Physicochemical Properties

A clear understanding of the differences in physical properties is essential for designing an effective purification strategy.

PropertyThis compound (Product)1,16-dibromohexadecane (Impurity)Rationale for Separation
Molecular Formula C₁₆H₃₃BrO[1]C₁₆H₃₂Br₂[2]-
Molecular Weight 321.34 g/mol [1]384.2 g/mol [2]Minor difference, not ideal for separation by mass.
Key Functional Group Hydroxyl (-OH) None (Terminal Bromides)Primary basis for separation. The -OH group drastically increases polarity.
Melting Point ~45-52 °CData not readily available, but expected to be a low-melting solid or liquid.Can be exploited in recrystallization if a suitable solvent is found.
Polarity Moderately Polar Nonpolar The large polarity difference is ideal for silica gel chromatography.
Solubility Soluble in alcohols, ethers, and other polar organic solvents.[3]Highly soluble in nonpolar solvents (e.g., hexane, toluene).[4]This differential solubility is the basis for successful recrystallization.

Troubleshooting and Purification Guides

We present two primary, field-proven methods for this purification challenge: Flash Column Chromatography and Recrystallization.

Method 1: Flash Column Chromatography

This is the most reliable and widely applicable method for separating compounds with different polarities. The polar stationary phase (silica gel) will interact strongly with the polar hydroxyl group of your product, causing it to travel down the column more slowly. The nonpolar dibromo impurity will have minimal interaction and will elute much faster.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Final Step prep_sample Dissolve Crude Product in Minimal Toluene/DCM prep_load Load Sample onto Column prep_sample->prep_load prep_slurry Slurry Silica Gel in Hexane prep_column Pack Column with Silica Slurry prep_slurry->prep_column prep_column->prep_load elute_np Elute with Nonpolar Solvent (e.g., 100% Hexane) prep_load->elute_np collect_impurity Collect Fractions: 1,16-dibromohexadecane elute_np->collect_impurity Impurity Elutes First elute_gradient Gradually Increase Polarity (e.g., 5-20% EtOAc in Hexane) collect_impurity->elute_gradient collect_product Collect Fractions: This compound elute_gradient->collect_product Product Elutes Later analyze_tlc Analyze Fractions by TLC collect_product->analyze_tlc pool_fractions Pool Pure Fractions analyze_tlc->pool_fractions evaporate Evaporate Solvent (Rotovap) pool_fractions->evaporate

Caption: Workflow for purification by flash column chromatography.

  • TLC Analysis (Method Development):

    • Before running the column, determine an appropriate solvent system using TLC.

    • Spot your crude material on a silica TLC plate.

    • Develop the plate in various solvent mixtures of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether).

    • Goal: Find a solvent system where the impurity (1,16-dibromohexadecane) has a high Rf (retention factor) of ~0.7-0.8, and your product (this compound) has a lower Rf of ~0.2-0.3. A good starting point is 10% Ethyl Acetate in Hexane.

  • Column Preparation:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in 100% hexane and carefully pack the column, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a low-polarity solvent like Dichloromethane (DCM) or Toluene.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with a nonpolar solvent system (e.g., 100% Hexane or the nonpolar component of your TLC system). The 1,16-dibromohexadecane will elute first.

    • Collect fractions and monitor them by TLC.

    • Once the impurity has completely eluted, gradually increase the solvent polarity (e.g., switch to 10% Ethyl Acetate in Hexane). This will begin to move your desired this compound down the column.

    • Continue collecting fractions as your product elutes.

  • Analysis and Product Isolation:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Problem: Product and impurity are not separating (Rf values are too close).

    • Solution: The solvent system is too polar. Reduce the percentage of the polar solvent (e.g., go from 10% to 5% Ethyl Acetate). You can also try a different solvent system, such as DCM/Hexane.

  • Problem: Product is not coming off the column.

    • Solution: The solvent system is not polar enough. Gradually increase the percentage of the polar solvent until the product begins to elute at a reasonable rate.

Method 2: Recrystallization

Recrystallization is an elegant and potentially scalable purification technique that exploits differences in solubility.[5][6] The ideal recrystallization solvent will dissolve the crude material (both product and impurity) when hot, but will allow only the desired product to crystallize upon cooling, leaving the impurity behind in the solution.[5]

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Place Crude Solid in Flask add_solvent Add Minimal Hot Solvent (e.g., Hexane/Acetone) dissolve->add_solvent heat Heat & Stir Until Fully Dissolved add_solvent->heat cool_rt Allow to Cool Slowly to Room Temperature heat->cool_rt cool_ice Place in Ice Bath to Maximize Yield cool_rt->cool_ice Induces Crystal Growth filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry

Caption: General workflow for purification by recrystallization.

  • Solvent Selection:

    • The goal is to find a solvent or solvent pair that poorly dissolves your product at room temperature but dissolves it well at high temperatures.[6] The impurity should ideally remain soluble even at low temperatures.

    • Given the properties, a nonpolar solvent like Hexane or Heptane is a good starting point. The product, this compound, will likely have low solubility, while the dibromo impurity will be more soluble.

    • You may need a solvent pair, such as Hexane with a small amount of Acetone or Ethyl Acetate, to achieve complete dissolution when hot.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (e.g., Hexane) dropwise while heating (using a steam bath or hot plate) and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent necessary.[6]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for forming pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.

    • Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurity.

    • Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass or drying oven to remove all traces of solvent.

  • Problem: The compound "oils out" instead of forming crystals.

    • Solution: This happens when the solution becomes supersaturated at a temperature above the compound's melting point. Add slightly more solvent, reheat to dissolve the oil, and allow it to cool even more slowly. Seeding the solution with a pure crystal can also help initiate proper crystallization.

  • Problem: No crystals form upon cooling.

    • Solution: Too much solvent was added. Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

  • Problem: The yield is very low.

    • Solution: Either too much solvent was used (leaving most of the product in the mother liquor) or the product is too soluble in the chosen solvent. Try a more nonpolar solvent. You can also attempt to recover a "second crop" of crystals by partially evaporating the mother liquor and re-cooling.

References

Technical Support Center: Troubleshooting Low Yield in Williamson Ether Synthesis with 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, when working with 16-Bromo-1-hexadecanol and similar long-chain haloalcohols. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-proven insights to help you navigate the complexities of this versatile reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am seeing a significant amount of unreacted this compound. What are the likely causes and how can I improve conversion?

Answer:

Low conversion is a common issue and often points to suboptimal reaction conditions for the SN2 mechanism that governs the Williamson ether synthesis.[1][2] Here are the primary factors to investigate:

  • Insufficient Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of a highly nucleophilic alkoxide from the alcohol.[3] If the base used is not strong enough to deprotonate the hydroxyl group of this compound effectively, the concentration of the reactive nucleophile will be too low. For a primary alcohol like this, a strong base is generally required.[4][5]

    • Troubleshooting: Switch to a stronger base. While weaker bases like potassium carbonate (K₂CO₃) can be used for more acidic phenols, for an aliphatic alcohol, sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[2][4]

  • Inappropriate Solvent Choice: The solvent plays a critical role in the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the reaction.[1] Apolar solvents may not effectively dissolve the reactants.

    • Troubleshooting: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][3][5] These solvents solvate the cation of the alkoxide, leaving the "naked" anion highly reactive.[6]

  • Reaction Temperature and Time: The Williamson ether synthesis is often conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate, with typical reaction times ranging from 1 to 8 hours.[1][6]

    • Troubleshooting: If you are running the reaction at room temperature, gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC). Ensure the reaction is allowed to proceed for a sufficient amount of time.

Experimental Protocol: Optimizing Base and Solvent for Intermolecular Williamson Ether Synthesis
  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add 1.0 equivalent of this compound to a round-bottom flask containing anhydrous DMF (10 volumes).

  • Deprotonation: Cool the solution to 0 °C and add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add 1.1 equivalents of a primary alkyl halide (e.g., ethyl iodide).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by silica gel column chromatography.[8]

Question 2: My main product appears to be a dimer or polymer, not the expected ether. What is happening and how can I prevent this?

Answer:

The formation of dimers or polymers is a classic sign of an intermolecular reaction between two molecules of this compound. In this scenario, the alkoxide of one molecule attacks the bromo-end of another molecule. This is a common issue with bifunctional reactants.

To favor the desired intramolecular cyclization to form a cyclic ether, or to favor an intermolecular reaction with a different alkylating agent, the reaction conditions must be carefully controlled.

  • High Concentration: High concentrations of the starting material will favor intermolecular reactions, as the probability of two molecules of this compound colliding is increased.

    • Troubleshooting for Intramolecular Cyclization: Employ high-dilution conditions. By slowly adding the this compound and base to a large volume of solvent, you can maintain a very low concentration of the reactant, thus favoring the intramolecular reaction where the two ends of the same molecule react with each other.

  • Template Effect for Crown Ether Synthesis: If you are attempting to synthesize a large cyclic ether (a crown ether analog), the presence of a suitable cation can act as a template, organizing the long chain in a conformation that favors cyclization.[6]

    • Troubleshooting: For the synthesis of large rings, the choice of the cation from the base can be critical. For example, potassium ions (K⁺) are known to be excellent templates for the synthesis of 18-crown-6.[6]

Logical Workflow for Favoring Intramolecular vs. Intermolecular Reactions

Caption: Troubleshooting workflow for byproduct formation.

Question 3: I am observing the formation of an alkene byproduct. What causes this and how can it be minimized?

Answer:

The formation of an alkene is due to a competing E2 elimination reaction.[3] The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of a double bond and elimination of the bromide. While this is more common with secondary and tertiary alkyl halides, it can occur with primary halides under certain conditions, especially with sterically hindered bases or at high temperatures.[1][9]

  • Steric Hindrance: If either the alkoxide or the alkyl halide is sterically bulky, the E2 mechanism can be favored over the SN2 mechanism.[3]

    • Troubleshooting: In the case of this compound, the alkyl halide is primary and not particularly hindered. If you are reacting it with a bulky alcohol, consider reversing the roles if possible (i.e., use the bulky alcohol as the nucleophile and a less hindered alkyl halide).

  • High Temperature: Higher temperatures can favor the elimination reaction.[6]

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC to find the optimal balance.

SN2 vs. E2 Competition

G cluster_0 Williamson Ether Synthesis Alkoxide Alkoxide SN2_Pathway Desired Pathway Alkoxide->SN2_Pathway Nucleophilic Attack (SN2) E2_Pathway Side Reaction Alkoxide->E2_Pathway Proton Abstraction (E2) This compound This compound This compound->SN2_Pathway This compound->E2_Pathway Ether_Product Ether_Product SN2_Pathway->Ether_Product Forms Alkene_Byproduct Alkene_Byproduct E2_Pathway->Alkene_Byproduct Forms

Caption: Competing SN2 and E2 pathways.

Question 4: My reaction is very slow and yields are still low even with a strong base and aprotic solvent. How can I accelerate the reaction?

Answer:

For reactions involving long-chain, nonpolar molecules like this compound, solubility and phase separation can be an issue, even in aprotic solvents. This is a classic case where phase transfer catalysis can dramatically improve reaction rates and yields.

  • Phase Transfer Catalysis (PTC): A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the alkyl halide is located.[7][10][11] This increases the effective concentration of the nucleophile in the desired phase, accelerating the reaction.[11]

Data on the Impact of Phase Transfer Catalysis
ReactantsBaseSolventCatalystYield
Phenol + 1-BromododecaneK₂CO₃AcetonitrileNoneLow
Phenol + 1-BromododecaneK₂CO₃AcetonitrileTBAB (0.1 eq)High[7]
Experimental Protocol: Williamson Ether Synthesis with Phase Transfer Catalysis
  • Setup: In a round-bottom flask, combine 1.0 equivalent of this compound, 2.0 equivalents of powdered potassium carbonate, and 0.1 equivalents of tetrabutylammonium bromide (TBAB) in acetonitrile or toluene (10 volumes).

  • Addition of Alkylating Agent: Add 1.2 equivalents of the desired primary alkyl halide.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent like diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Side Reactions of 16-Bromo-1-hexadecanol with Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for navigating the complexities of N-alkylating hindered amines with 16-Bromo-1-hexadecanol. This reaction is fundamental for synthesizing critical molecules like cationic lipids for mRNA delivery, specialized surfactants, and functionalized polymers. However, the interplay between the sterically demanding nature of the amine and the bifunctional bromo-alcohol electrophile creates a landscape ripe for competing side reactions. This guide provides in-depth, experience-driven answers to common challenges, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is extremely slow or shows no conversion. What is the underlying chemical reason?

A1: The primary challenge is the steric hindrance of your amine nucleophile. The desired reaction is a bimolecular nucleophilic substitution (SN2), where the amine's lone pair of electrons must attack the carbon atom bonded to the bromine.[1] This attack requires a specific trajectory, approaching from the "back side" of the carbon-bromine bond.[2] Bulky substituents on the amine physically obstruct this approach, dramatically increasing the activation energy of the reaction and thus decreasing its rate.[3][4] While hindered amines are poor nucleophiles for this reason, their basicity is often less affected, which can lead to other reaction pathways becoming dominant.[5]

Q2: I've isolated a major byproduct with a mass corresponding to C₁₆H₃₂O. What is it, and why did it form?

A2: This byproduct is almost certainly 1-hexadecen-16-ol , the result of an E2 elimination reaction. Hindered amines, being poor nucleophiles but often strong bases, can preferentially abstract a proton from the carbon adjacent (beta) to the carbon bearing the bromine.[6][7][8] This initiates a cascade of electron movement that forms a double bond and expels the bromide ion.[9]

Key Factors Favoring E2 Elimination:

  • Steric Hindrance: The bulky amine finds it easier to access a peripheral hydrogen atom than the sterically shielded electrophilic carbon.[7]

  • High Temperatures: Elimination reactions generally have a higher entropy of activation than substitution reactions and are therefore favored at elevated temperatures.[9]

  • Solvent: Less polar solvents can favor elimination over substitution.

Q3: My mass spectrometry results show a product with a mass significantly higher than expected, suggesting two molecules of the bromo-alcohol have attached to my amine. What is this side reaction?

A3: You are observing the formation of a quaternary ammonium salt . This occurs through a second N-alkylation event. The initial, desired N-alkylation produces a secondary or tertiary amine, which is often less sterically hindered and more nucleophilic than your starting hindered amine.[10] This newly formed amine can then compete for the remaining this compound, leading to a second alkylation and the formation of a positively charged quaternary ammonium salt.[11] This process is known as the Menschutkin reaction.[1][12][13]

Q4: I have a complex mixture of byproducts, including a very high molecular weight species. Is there another side reaction I should be aware of?

A4: Yes, this is likely due to an intermolecular Williamson ether synthesis-type reaction . Your starting material, this compound, contains a hydroxyl group. If your reaction conditions are sufficiently basic (e.g., if you added a strong external base like NaOH or KH), the alcohol can be deprotonated to form an alkoxide. This alkoxide is an excellent nucleophile and can attack the electrophilic carbon of another molecule of this compound, forming a large diether byproduct and eliminating bromide.[14][15][16][17] This is particularly problematic if the N-alkylation is slow due to steric hindrance, as it gives the O-alkylation pathway more time to occur.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the primary reaction and the three major side reactions that can occur. Understanding these competing pathways is the first step to controlling the reaction outcome.

G reactants This compound + Hindered Amine (R₂NH) sn2_product Desired Product (N-Alkylated Amine) reactants->sn2_product  SN2 (Desired Pathway)  Favored by polar aprotic  solvents, moderate temp. e2_product E2 Byproduct (1-Hexadecen-16-ol) reactants->e2_product E2 Elimination (Side Reaction) Favored by high temp., strong basicity of amine. ether_product Ether Byproduct (O-Alkylation) reactants->ether_product Williamson-type Ether Synthesis (Side Reaction) Requires deprotonation of -OH, favored by strong external base. sn2_product->mid_point quat_product Quaternary Salt (Over-alkylation) mid_point->quat_product  2nd SN2 with Product  (Side Reaction)  Favored by 1:1 stoichiometry. G start Analyze Crude Reaction Mixture (LC-MS, TLC) q1 Is Bromo-alcohol Consumed? start->q1 q2 Is Desired Mass Present? q1->q2 Yes a1 No Conversion: Increase Temp/Time Verify Reagent Purity q1->a1 No q3 Is Desired Product the Major Peak? q2->q3 Yes a2 Check for Byproduct Masses: - M-HBr (E2 Product) - M+Alkyl (Quaternary) - M+Alkyl-Br (Ether) q2->a2 No a3 Reaction Successful! Proceed to Purification. q3->a3 Yes a4 Optimize Conditions: - Lower Temp (if E2) - Use Excess Amine (if Quat) - Remove Base (if Ether) q3->a4 No

References

Technical Support Center: Improving the Solubility of 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 16-Bromo-1-hexadecanol. As a long-chain bifunctional molecule, this compound (C₁₆H₃₃BrO) is a valuable intermediate in the synthesis of surfactants, liquid crystals, and various specialty chemicals.[1] However, its long C16 alkyl chain presents significant solubility challenges that can hinder reaction rates and yields. This guide provides troubleshooting advice and detailed protocols to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?

A1: The solubility of a molecule is governed by the principle of "like dissolves like".[2][3] this compound has a dual nature: a polar alcohol head (-OH) and a long, non-polar C16 hydrocarbon tail, which also contains a terminal bromide (-Br).

  • Hydrophobic Character: The 16-carbon chain is the dominant feature of the molecule, making it highly non-polar and hydrophobic (water-repelling). This is the primary reason for its poor solubility in polar solvents like water and even short-chain alcohols like methanol or ethanol.[2]

  • Polar Character: The hydroxyl group is polar and capable of hydrogen bonding. While this allows for some interaction with polar solvents, its influence is overshadowed by the long alkyl chain.

Consequently, the molecule behaves more like a wax or a fatty alcohol than a simple alcohol, preferring non-polar or moderately polar aprotic environments.[4]

Q2: What are the best starting solvents for dissolving this compound?

A2: The ideal solvent will depend on the specific reaction you are performing. However, for general dissolution, moderately polar aprotic solvents and some non-polar aromatic solvents are excellent starting points. Since this compound is a solid at room temperature (melting point approx. 45-68°C), heating is almost always beneficial.[1]

Solvent ClassRecommended SolventsSolubility at Room Temp. (25°C)Notes on Heating
Polar Aprotic Tetrahydrofuran (THF)Sparingly to Moderately SolubleExcellent solubility with gentle warming. Ideal for organometallic reactions.
Dichloromethane (DCM)Moderately SolubleGood general-purpose solvent; its low boiling point limits reaction temperature.
Dimethylformamide (DMF)Sparingly SolubleSolubility greatly improves upon heating. Good for SN2 reactions.[5]
Dimethyl Sulfoxide (DMSO)Sparingly SolubleSimilar to DMF, an excellent solvent for a wide range of reactions when heated.
Non-Polar TolueneModerately SolubleGood choice for reactions requiring higher temperatures.
HexanesPoorly SolubleGenerally not a good choice unless used as part of a co-solvent system.
Polar Protic Ethanol, IsopropanolPoorly to Sparingly SolubleCan be used, especially as a co-solvent, but solubility is limited.[1]
Ethers Diethyl EtherModerately SolubleGood solubility but limited by a very low boiling point.[1]
Q3: My reaction is heterogeneous and sluggish. What troubleshooting steps should I take?

A3: A heterogeneous reaction involving a solid substrate is often mass-transfer limited, meaning the reaction rate is dictated by how fast the solid can dissolve.

  • Increase Temperature: This is the most effective first step. Heating the reaction mixture will increase the solubility of the this compound and significantly accelerate the reaction rate. Aim for a temperature below the boiling point of your solvent and below the decomposition temperature of any sensitive reagents.

  • Improve Agitation: Ensure the reaction is being stirred vigorously. This breaks up solid particles, increasing the surface area available for dissolution and reaction.

  • Change or Add a Co-Solvent: If heating is not an option or is insufficient, consider changing the solvent to one with better solubilizing power (see table above). Alternatively, adding a co-solvent can improve solubility.[6] For example, if your reaction is in ethanol, adding some THF or toluene can create a solvent mixture with a more favorable polarity for dissolving the long alkyl chain.

Troubleshooting Guide for Specific Reactions
Q4: I am attempting a Williamson Ether Synthesis using NaH, but the resulting sodium alkoxide of this compound is precipitating.

A4: This is a classic solubility problem. The sodium alkoxide salt is highly ionic, but the long C16 chain prevents it from dissolving in many common solvents.

  • Mechanism Insight: The Williamson ether synthesis is an Sₙ2 reaction that requires a free, dissociated alkoxide to act as an effective nucleophile.[7][8] If the alkoxide precipitates, it is not available in solution to react.

  • Solution: Use a highly polar aprotic solvent like anhydrous DMF or THF .[5][9] These solvents are particularly effective at solvating cations (like Na⁺), which helps to break up ion pairs and keep the alkoxide in solution. Using the parent alcohol as the solvent is generally not effective for such a long-chain alcohol.[7]

Williamson_Solubility cluster_poor_solvent Poor Solvent (e.g., Diethyl Ether) cluster_good_solvent Good Solvent (e.g., DMF, THF) precipitate [R-O⁻Na⁺]↓ (Insoluble Precipitate) slow_rxn Slow or No Reaction precipitate->slow_rxn Low concentration of free R-O⁻ dissolved R-O⁻   +   Na⁺(solvated) fast_rxn Successful Sₙ2 Reaction dissolved->fast_rxn High concentration of free R-O⁻

Caption: Solvent choice in Williamson ether synthesis.

Q5: How can I react this compound with a salt (e.g., NaOH, KCN) that is only soluble in water?

A5: This is an ideal scenario for Phase-Transfer Catalysis (PTC) . PTC facilitates the reaction between reactants located in different, immiscible phases (in this case, an organic phase and an aqueous phase).[10]

  • Mechanism Insight: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or an organic phosphonium salt, acts as a "shuttle."[10] The lipophilic (fat-loving) cation of the catalyst pairs with the anion from the aqueous phase (e.g., OH⁻ or CN⁻). This new, organic-soluble ion pair then migrates into the organic phase, where it can react with the dissolved this compound.[11][12]

  • Benefits: This technique avoids the need for expensive, anhydrous polar aprotic solvents and often leads to faster reactions with fewer byproducts.[10]

PTC_Workflow cluster_phases Biphasic Reaction System Organic_Phase Organic Phase (e.g., Toluene) Contains R-Br Reaction 3. Sₙ2 Reaction R-Br + [Q⁺Y⁻] → R-Y + [Q⁺Br⁻] Organic_Phase->Reaction Aqueous_Phase Aqueous Phase Contains Na⁺Y⁻ (Nucleophile) Ion_Exchange 1. Ion Exchange at Interface Q⁺X⁻ + Y⁻ ⇌ Q⁺Y⁻ + X⁻ Aqueous_Phase->Ion_Exchange PTC Phase-Transfer Catalyst (Q⁺X⁻, e.g., TBAB) PTC->Ion_Exchange Transport 2. Transport to Organic Phase [Q⁺Y⁻] moves into organic phase Ion_Exchange->Transport Transport->Reaction Regeneration 4. Catalyst Regeneration [Q⁺Br⁻] returns to aqueous phase Reaction->Regeneration Regeneration->Ion_Exchange Cycle repeats

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Experimental Protocols
Protocol 1: General Method for Dissolution of this compound

This protocol provides a general workflow for achieving a homogeneous solution for subsequent reactions.

  • Materials:

    • This compound

    • Selected solvent (e.g., Toluene, THF, DMF)

    • Reaction flask equipped with a magnetic stir bar and reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • To the reaction flask, add the this compound solid.

    • Add the chosen solvent to the desired concentration. The mixture will likely be a slurry or suspension.

    • Begin vigorous stirring.

    • Slowly heat the mixture using a heating mantle or oil bath. For THF, a gentle warming to 50-60°C is often sufficient. For higher boiling solvents like Toluene or DMF, you can heat to 80-100°C.

    • Continue heating and stirring until all the solid has dissolved, resulting in a clear, homogeneous solution.

    • Once dissolved, cool the solution to the desired reaction temperature before adding other reagents, especially if they are heat-sensitive.

Protocol 2: Nucleophilic Substitution using Phase-Transfer Catalysis

This protocol describes a representative reaction: the conversion of the terminal bromide to a nitrile using sodium cyanide, adapted from principles of phase-transfer catalysis.[11][12]

  • Materials:

    • This compound (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

    • Toluene

    • Deionized Water

    • Reaction flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure:

    • Safety Note: Sodium cyanide is highly toxic. Handle with extreme care in a chemical fume hood. Always have a cyanide antidote kit available. Neutralize any waste with bleach before disposal.

    • Dissolve this compound in toluene in the reaction flask by following Protocol 1.

    • In a separate beaker, prepare an aqueous solution of NaCN by dissolving it in a minimal amount of deionized water.

    • Add the phase-transfer catalyst (TBAB) to the organic solution of this compound and stir.

    • Add the aqueous NaCN solution to the reaction flask. The system will now be biphasic (two layers).

    • Heat the biphasic mixture to reflux (approx. 80-90°C) with very vigorous stirring. Efficient mixing at the interface is crucial for the catalyst to work effectively.

    • Monitor the reaction by an appropriate method (e.g., TLC, GC-MS). The reaction may take several hours.

    • Upon completion, cool the reaction to room temperature. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

References

Technical Support Center: Temperature Effects on 16-Bromo-1-hexadecanol Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 16-Bromo-1-hexadecanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature's influence on the reaction rates of this long-chain haloalkanol. Here, we address common challenges and provide scientifically-grounded troubleshooting advice in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is proceeding much slower than expected. What is the primary role of temperature in this process?

A1: Temperature is a critical parameter that directly influences the kinetic energy of reacting molecules. In reactions involving this compound, such as nucleophilic substitutions (e.g., Williamson ether synthesis), increasing the temperature provides the necessary activation energy to overcome the reaction barrier.[1][2][3]

According to the Arrhenius equation , the reaction rate constant (k) increases exponentially with temperature.[1][4][5] A general rule of thumb for many chemical reactions is that the rate approximately doubles for every 10°C increase in temperature.[1][4] Therefore, if your reaction is sluggish, a carefully controlled increase in temperature is the most direct way to enhance the reaction rate.

Q2: I've increased the temperature, but now I'm observing significant side products. What's happening?

A2: While higher temperatures accelerate the desired reaction, they can also promote competing side reactions, particularly elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2).[6][7] this compound is a primary alkyl halide, which generally favors SN2 reactions.[8][9] However, at elevated temperatures, the likelihood of elimination, leading to the formation of alkenes, increases.[7]

Thermodynamically, elimination reactions often have a greater positive entropy change than substitution reactions because they produce more product molecules from the reactants.[6] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.[6]

Q3: What is the optimal temperature range for a typical nucleophilic substitution with this compound?

A3: The optimal temperature is a balance between achieving a practical reaction rate and minimizing side reactions. For many Williamson ether syntheses involving primary alkyl halides, a temperature range of 50 to 100 °C is commonly employed.[8]

However, the ideal temperature depends on several factors:

  • The Nucleophile: A stronger, less sterically hindered nucleophile may allow for a lower reaction temperature.

  • The Solvent: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often preferred as they can accelerate SN2 reactions without participating in the reaction, potentially allowing for milder conditions.[8] Protic solvents can solvate the nucleophile, reducing its reactivity and necessitating higher temperatures.[8]

  • The Base (if applicable): In reactions like the Williamson ether synthesis, the choice of base to deprotonate an alcohol can influence the required temperature.

It is always recommended to start with a lower temperature (e.g., 50-60 °C) and monitor the reaction progress (e.g., by TLC). If the reaction is too slow, the temperature can be incrementally increased.

II. Troubleshooting Guide

Problem 1: Reaction Fails to Initiate or Proceeds Extremely Slowly at Room Temperature.
Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Activation Energy The kinetic energy of the molecules is below the activation energy (Ea) required for a successful collision and reaction. The Arrhenius equation dictates a strong temperature dependence for the rate constant.[1][4]1. Gently heat the reaction mixture to a starting temperature of 50 °C. 2. Use a reliable heating source like an oil bath for uniform temperature control. 3. Monitor the reaction progress every 30-60 minutes using an appropriate analytical technique (e.g., TLC, GC). 4. If the reaction is still slow, incrementally increase the temperature by 10 °C, not exceeding 100 °C initially to avoid side reactions.[8]
Poor Solubility of Reactants This compound is a long-chain molecule and may have limited solubility in certain solvents at room temperature, hindering molecular collisions.1. Ensure a suitable solvent is used. Polar aprotic solvents like DMF or acetonitrile are often effective.[8] 2. Gentle heating will also increase the solubility of the reactants.
Impure Starting Materials Impurities in this compound or the nucleophile can inhibit the reaction.1. Verify the purity of your starting materials via techniques like NMR or melting point analysis. The melting point of pure this compound is in the range of 45-52 °C. 2. Purify starting materials if necessary.
Problem 2: Low Yield of Desired Product with Evidence of Unreacted Starting Material.
Potential Cause Scientific Rationale Troubleshooting Steps
Reaction Time is Too Short The reaction has not been allowed to proceed to completion at the given temperature.1. Extend the reaction time. Monitor the reaction until no further consumption of the limiting reagent is observed. Typical Williamson ether syntheses can run for 1 to 8 hours.[8] 2. If extending the time is not feasible, consider a moderate increase in temperature to accelerate the rate.
Sub-optimal Temperature The chosen temperature is not high enough to achieve a reasonable reaction rate within the allotted time.1. As per the Arrhenius equation, a modest increase in temperature can significantly increase the reaction rate.[1][3] 2. Increase the reaction temperature in 10 °C increments and continue to monitor progress.
Inefficient Stirring Poor mixing can lead to localized concentration gradients and non-uniform temperature distribution, slowing the overall reaction rate.1. Ensure vigorous and efficient stirring throughout the reaction. 2. Check that the stir bar is appropriately sized for the reaction flask.
Problem 3: Formation of Significant Byproducts, Particularly Alkenes.
Potential Cause Scientific Rationale Troubleshooting Steps
Temperature is Too High High temperatures favor elimination (E2) over substitution (SN2) reactions, especially with a strong, sterically hindered base.[6][7]1. Reduce the reaction temperature. It is better to run the reaction for a longer time at a lower temperature to improve selectivity. 2. If the reaction rate at a lower temperature is too slow, consider using a more reactive (but less basic) nucleophile if possible.
Strongly Basic/Sterically Hindered Nucleophile/Base Strong and bulky bases are more likely to act as a base (abstracting a proton in an elimination reaction) rather than as a nucleophile.[10]1. If possible, use a less sterically hindered and/or less basic nucleophile. 2. If a strong base is required (e.g., to deprotonate an alcohol), add it slowly at a lower temperature before gently heating the reaction mixture.
Experimental Workflow & Decision Logic

The following diagram illustrates a systematic approach to optimizing the temperature for your this compound reaction.

Temperature_Optimization_Workflow start Start Reaction Setup initial_temp Set Initial Temperature (e.g., 50-60 °C) start->initial_temp monitor Monitor Reaction Progress (e.g., TLC, GC) initial_temp->monitor check_rate Is Reaction Rate Adequate? monitor->check_rate check_byproducts Are Byproducts Significant? check_rate->check_byproducts Yes increase_temp Incrementally Increase Temp (by 10 °C) check_rate->increase_temp No (Too Slow) decrease_temp Decrease Temperature (by 10-20 °C) check_byproducts->decrease_temp Yes complete Reaction Complete Proceed to Workup check_byproducts->complete No increase_temp->monitor decrease_temp->monitor optimize_reagents Consider Alternative Nucleophile/Base decrease_temp->optimize_reagents

Caption: Workflow for optimizing reaction temperature.

III. References

  • Williamson Ether Synthesis - Utah Tech University. --INVALID-LINK--

  • This compound | Sigma-Aldrich. --INVALID-LINK--

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. --INVALID-LINK--

  • Williamson ether synthesis - Wikipedia. --INVALID-LINK--

  • The Williamson Ether Synthesis - Master Organic Chemistry. --INVALID-LINK--

  • Effect of Temperature on Elimination and Substitution Reactions - YouTube. --INVALID-LINK--

  • an introduction to halogenoalkanes (haloalkanes) - Chemguide. --INVALID-LINK--

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. --INVALID-LINK--

  • Arrhenius equation - Wikipedia. --INVALID-LINK--

  • Temperature dependent intercalation of molten 1-hexadecanol into Brodie graphite oxide. --INVALID-LINK--

  • Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. --INVALID-LINK--

  • Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. --INVALID-LINK--

  • Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate - Science and Education Publishing. --INVALID-LINK--

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. --INVALID-LINK--

  • Williamson Ether Synthesis - Organic Chemistry Tutor. --INVALID-LINK--

  • A Brief Introduction to Chemical Reaction Optimization - PMC - PubMed Central - NIH. --INVALID-LINK--

  • Reaction Rates and Temperature; Arrhenius Theory. --INVALID-LINK--

  • This compound | CAS 59101-28-9 | SCBT - Santa Cruz Biotechnology. --INVALID-LINK--

  • 59101-28-9|16-Bromohexadecan-1-ol|BLD Pharm. --INVALID-LINK--

  • Alkane Reactivity - MSU chemistry. --INVALID-LINK--

  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. --INVALID-LINK--

  • This compound 59101-28-9 - Sigma-Aldrich. --INVALID-LINK--

  • rate constants and the arrhenius equation - Chemguide. --INVALID-LINK--

  • This compound - ChemBK. --INVALID-LINK--

  • What is nucleophilic substitution? - Chemguide. --INVALID-LINK--

  • Video: Effect of Temperature Change on Reaction Rate - JoVE. --INVALID-LINK--

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature - ResearchGate. --INVALID-LINK--

  • Computational design of the temperature optimum of an enzyme reaction - PMC - NIH. --INVALID-LINK--

  • Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review - YouTube. --INVALID-LINK--

  • (a) Reaction rates at three reaction temperatures (10 °C: light green; 20 °C - ResearchGate. --INVALID-LINK--

  • Arrhenius equation | Definition & Facts - Britannica. --INVALID-LINK--

References

Technical Support Center: Monitoring 16-Bromo-1-hexadecanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical support for monitoring reactions involving 16-Bromo-1-hexadecanol using Thin Layer Chromatography (TLC). Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the TLC analysis of this compound and its derivatives.

Q1: My this compound spot is not visible under the UV lamp. How can I visualize it?

This compound, being a long-chain saturated alcohol, lacks a UV-active chromophore.[1] Therefore, it will not be visible on a standard TLC plate under a 254 nm UV lamp. You must use a chemical staining method for visualization.[1][2]

Recommended Stains:

  • Potassium Permanganate (KMnO₄): This stain is excellent for visualizing compounds that can be oxidized, such as alcohols.[3] this compound will appear as a yellow-brown spot on a purple background.[4]

  • P-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce colored spots upon heating.[5]

  • Ceric Ammonium Molybdate (CAM): This stain is also highly effective for visualizing hydroxyl groups.[6]

Q2: What is a good starting solvent system for running a TLC of this compound?

This compound (C₁₆H₃₃BrO) is a relatively nonpolar molecule due to its long hydrocarbon chain, but the terminal hydroxyl group adds some polarity.[7][8] A good starting point for a solvent system is a mixture of a nonpolar solvent and a moderately polar solvent.

Recommended Starting Solvent Systems:

  • Hexane/Ethyl Acetate (9:1 to 7:3 v/v): This is a standard and often effective mixture for compounds of this polarity.[9][10]

  • Dichloromethane (DCM): Pure DCM can sometimes provide good separation.

  • Toluene/Ethyl Acetate (9:1 v/v): Another viable option.

The goal is to achieve a retention factor (Rf) of approximately 0.3-0.5 for the starting material to allow for clear separation from both more polar and less polar products.[11][12]

Q3: My spots are streaking. What is causing this and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the plate is a common cause.[13][14] Try diluting your sample or spotting a smaller amount.

  • Inappropriate Solvent System: If the solvent is too polar, it can cause the compound to move up the plate as a streak rather than a distinct spot.[13]

  • Compound Insolubility: If the compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely solubilized before spotting.

  • Acidic or Basic Nature of the Compound: Although not typical for this compound, highly acidic or basic compounds can interact strongly with the silica gel, causing streaking. This can sometimes be mitigated by adding a small amount of acetic acid or triethylamine to the developing solvent.

Q4: How will the Rf value change when this compound is converted to other functional groups?

The change in Rf value is directly related to the change in polarity of the molecule. The general principle is: the more polar the compound, the lower the Rf value .

Starting MaterialReaction TypeProductExpected Rf ChangeRationale
This compoundOxidation 16-BromohexadecanalIncrease The aldehyde is less polar than the primary alcohol.
This compoundOxidation 16-Bromohexadecanoic acidDecrease The carboxylic acid is significantly more polar than the alcohol.
This compoundEsterification 16-Bromohexadecyl acetateIncrease The ester is less polar than the alcohol.
This compoundEther Synthesis (Williamson) 16-Bromo-1-methoxyhexadecaneIncrease The ether is less polar than the alcohol.
This compoundSubstitution (e.g., with NaN₃) 16-Azido-1-hexadecanolSlight Decrease The azide group is slightly more polar than the bromo group.

This table provides general guidance. Actual Rf values will depend on the specific solvent system used.

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving more complex issues you might encounter.

Guide 1: Poor or No Separation of Spots

Problem: The starting material and product spots are running too close together (ΔRf is too small) or are not separating at all.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor TLC separation.

Expert Insights:

  • The "Rule of Threes": When optimizing a solvent system, it's often efficient to test three different ratios at once (e.g., 9:1, 7:3, and 1:1 Hexane:EtOAc) to quickly narrow down the optimal conditions.

  • Ternary Systems: If a binary solvent system fails, introducing a third solvent can sometimes provide the necessary selectivity. For example, adding a small amount of methanol to a DCM/hexane mixture can significantly increase polarity.

Guide 2: Faint or Invisible Spots After Staining

Problem: After developing and staining the TLC plate, the spots are very faint or not visible at all.

Possible Causes and Solutions:

CauseSolution
Sample is too dilute. Re-spot the sample multiple times at the same origin, allowing the solvent to dry between applications. Alternatively, concentrate the reaction aliquot before spotting.[13][15]
Inappropriate stain. Ensure the chosen stain is suitable for detecting alcohols or the expected product's functional group. Permanganate and p-anisaldehyde are generally reliable for alcohols.[5][16]
Improper staining technique. Ensure the plate is fully dipped in the stain and then heated gently with a heat gun until spots appear. Overheating can char the entire plate, obscuring the spots.
Reaction has not proceeded. If you are certain your TLC and visualization techniques are correct, the absence of a product spot may indicate that the reaction has not worked. Always run a lane with the starting material for comparison.[11]
Compound volatility. While less likely with a C16 compound, highly volatile products could evaporate from the plate before or during development.[15]

Section 3: Experimental Protocols

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Prepare the TLC Chamber: Pour your chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., DCM or ethyl acetate).

    • Using a capillary tube, spot the SM in the appropriate lane.

    • Withdraw a small aliquot from your reaction mixture. If necessary, dilute it with a volatile solvent. Spot this in the RM lane.

    • In the co-spot lane, spot the SM first, and then spot the RM directly on top of it.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Dip the plate in your chosen staining solution, wipe the back, and gently heat with a heat gun until spots appear.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the SM spot and the appearance of a new spot in the RM lane indicates the reaction is progressing.[17] The co-spot lane helps to confirm if any starting material remains.

Protocol 2: Preparation of Staining Solutions
  • Potassium Permanganate (KMnO₄) Stain:

    • Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.

  • p-Anisaldehyde Stain:

    • Carefully mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[5] Store in a foil-covered jar.

Section 4: Visualizing Reaction Progress

The following diagram illustrates the expected TLC results for a successful conversion of this compound to a less polar product, such as an ether or ester.

Caption: Idealized TLC plate for a completed reaction.

Interpretation of the Diagram:

  • SM (Starting Material) Lane: Shows a single spot for this compound at a lower Rf value.

  • RM (Reaction Mixture) Lane: Shows a single spot for the new, less polar product at a higher Rf value. The absence of the starting material spot indicates the reaction has gone to completion.

  • Co-spot Lane: This lane, containing both the starting material and the reaction mixture, would show two distinct spots if the reaction were incomplete. In this depiction of a completed reaction, it appears identical to the RM lane.

References

Validation & Comparative

A Senior Application Scientist's Guide: 16-Bromo-1-hexadecanol Versus Other Long-Chain Bromoalcohols in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of ω-bromoalcohols, a class of bifunctional molecules that serve as indispensable building blocks in organic synthesis. These linear hydrocarbon chains, capped with a hydroxyl group at one end and a bromine atom at the other, offer synthetic chemists a powerful tool for constructing complex molecular architectures. Their dual reactivity allows for selective, stepwise modifications, making them foundational in fields ranging from materials science to pharmaceutical development.

This guide provides an in-depth comparison of 16-Bromo-1-hexadecanol against its shorter and longer-chain counterparts. We will move beyond simple cataloging of properties to explore the causal relationships between chain length, physicochemical characteristics, and reactivity in key synthetic transformations. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal ω-bromoalcohol for their specific application, ensuring efficiency, high yields, and predictable outcomes.

Physicochemical Properties: The Foundation of Reactivity

The length of the alkyl chain in a long-chain bromoalcohol is the primary determinant of its physical properties, which in turn dictates its behavior in a reaction vessel. Solubility, melting point, and steric profile are not mere data points; they are critical parameters that influence solvent selection, reaction temperature, and even the potential for intramolecular side reactions.

Causality Behind Experimental Choices: A longer alkyl chain, as seen in this compound, significantly increases the molecule's lipophilicity. This necessitates the use of less polar, often higher-boiling, organic solvents to ensure complete dissolution and optimal reactivity. Conversely, shorter-chain analogs like 8-bromo-1-octanol may exhibit greater solubility in a wider range of solvents, including some more polar options. The melting point is also a crucial consideration; this compound is a solid at room temperature, which can affect its addition to a reaction, whereas shorter-chain bromoalcohols are often liquids, simplifying their handling.[1]

Table 1: Comparative Physicochemical Properties of Representative ω-Bromoalcohols

Property8-Bromo-1-octanol12-Bromo-1-dodecanolThis compound
CAS Number 50816-19-83344-77-259101-28-9
Molecular Formula C₈H₁₇BrOC₁₂H₂₅BrOC₁₆H₃₃BrO
Molecular Weight 209.12 g/mol 265.23 g/mol 321.34 g/mol [2]
Melting Point Liquid at RT26-29 °C45-52 °C
Boiling Point 115-120 °C (2 mmHg)165-167 °C (3 mmHg)~344 °C (760 mmHg)[3]
Solubility Soluble in ethers, alcohols, chlorinated solventsSoluble in ethers, alcohols, chlorinated solventsSoluble in ethers, alcohols, some organic solvents[1]

Key Synthetic Transformations: A Comparative Analysis

The utility of ω-bromoalcohols stems from the orthogonal reactivity of their two functional groups. The hydroxyl group readily undergoes nucleophilic reactions like etherification and esterification, while the terminal bromide is an excellent electrophile for substitution reactions or for the formation of organometallic reagents.

A. Williamson Ether Synthesis: Reactivity of the Hydroxyl Terminus

The Williamson ether synthesis is a robust method for forming ether linkages, involving the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[4] When using ω-bromoalcohols as the nucleophilic component, the primary consideration is ensuring complete deprotonation without interference from the bromide end.

Expertise & Experience: The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol, forming the sodium alkoxide and hydrogen gas. The increased lipophilicity of this compound compared to shorter chains can improve its solubility in ethereal solvents like THF, which are standard for this reaction, facilitating a homogenous and efficient reaction.

Williamson_Ether_Synthesis Bromoalcohol R-OH (ω-Bromoalcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide Intermediate) Bromoalcohol->Alkoxide + NaH Ether R-O-R' (Final Ether Product) Alkoxide->Ether + R'-X (SN2) AlkylHalide R'-X (Alkyl Halide) Byproduct NaX + H₂ Base NaH Grignard_Workflow Start HO-(CH₂)n-Br (ω-Bromoalcohol) Protected TBDMSO-(CH₂)n-Br (Protected Bromoalcohol) Start->Protected 1. Protect OH (TBDMSCl, Imidazole) Grignard TBDMSO-(CH₂)n-MgBr (Grignard Reagent) Protected->Grignard 2. Form Grignard (Mg, THF) Adduct TBDMSO-(CH₂)n-CR₂-OMgBr (Alkoxide Adduct) Grignard->Adduct 3. React with R₂C=O (e.g., Ketone) Protected_Alcohol TBDMSO-(CH₂)n-CR₂-OH (Protected Final Alcohol) Adduct->Protected_Alcohol 4. Aqueous Workup (H₃O⁺) Final_Product HO-(CH₂)n-CR₂-OH (Final Diol Product) Protected_Alcohol->Final_Product 5. Deprotect (TBAF)

References

The Aliphatic Advantage vs. PEG Plasticity: A Comparative Guide to PROTAC Linker Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a molecular balancing act. The choice of warhead and E3 ligase ligand dictates the targets, but it is the often-underestimated linker that orchestrates the symphony of degradation. This guide provides an in-depth, data-driven comparison of two of the most prevalent flexible linker classes: long-chain aliphatic linkers, exemplified by precursors like 16-Bromo-1-hexadecanol, and polyethylene glycol (PEG) linkers. We will dissect their influence on a PROTAC's physicochemical properties, biological activity, and ultimately, its therapeutic potential, supported by experimental evidence and detailed methodologies.

The Linker's Dilemma: Balancing Hydrophobicity and Hydrophilicity

The fundamental difference between an alkyl and a PEG linker lies in their polarity. A long alkyl chain, such as a 16-carbon chain, is profoundly hydrophobic, while a PEG linker is inherently hydrophilic due to its repeating ethylene glycol units.[1][2] This seemingly simple distinction has cascading effects on a PROTAC's behavior both in vitro and in vivo.

Key Physicochemical and Biological Differences at a Glance
Feature16-Carbon Alkyl Linker (e.g., from this compound)PEG Linkers
Composition Saturated hydrocarbon chainRepeating ethylene glycol units
Hydrophilicity HydrophobicHydrophilic
Aqueous Solubility May limit the solubility of the PROTAC molecule.[1]Generally improves the aqueous solubility of the PROTAC.[1]
Cell Permeability Can improve passive diffusion due to lipophilicity, but may also lead to non-specific binding and aggregation.[1]Can enhance permeability by improving solubility and adopting folded conformations that shield polar surface area. However, very long PEG chains can increase the polar surface area, hindering permeability.[1][3]
Metabolic Stability Generally possess good chemical and metabolic stability.[1]May have reduced metabolic stability in vivo.[1]
Synthetic Accessibility Readily accessible and synthetically straightforward.Can be more challenging and costly to synthesize compared to simple alkyl chains.
Conformation Tend to adopt more elongated conformations.Flexible nature allows for the adoption of various conformations, including folded "chameleon-like" states.[1]

The PROTAC Mechanism of Action: A Visual Overview

At its core, a PROTAC acts as a molecular matchmaker, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity to trigger the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's role in facilitating the formation of a stable and productive ternary complex is paramount.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Data: A Head-to-Head Comparison

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, making a universal "best" linker elusive.[1] However, comparative studies provide invaluable insights into the performance trade-offs between alkyl and PEG linkers.

Case Study 1: The Influence of Alkyl Linker Length on Estrogen Receptor-α (ERα) Degradation

In a study developing ERα-targeting PROTACs, the length of the alkyl linker was systematically varied. The results demonstrated a clear dependence of degradation efficacy on linker length, with a 16-atom chain proving to be optimal.

PROTAC CompoundLinker TypeLinker Length (atoms)ERα Degradation (DC50)Reference
PROTAC 11Alkyl12~250 nM[4]
PROTAC 13 Alkyl 16 ~25 nM (Optimal) [4]
PROTAC 14Alkyl19~250 nM[4]
PROTAC 15Alkyl21> 1000 nM[4]

This data highlights that for a given PROTAC system, there is an optimal spatial distance between the warhead and the E3 ligase ligand for efficient ternary complex formation and subsequent degradation, and a long alkyl chain can effectively provide this scaffold.

Case Study 2: Alkyl vs. PEG Linker Impact on VHL PROTAC Cell Permeability

A study comparing two VHL-recruiting PROTACs targeting the extracellular signal-regulated kinase 5 (ERK5) revealed a dramatic difference in cell permeability based on a seemingly minor change in the linker composition.

PROTACLinker TypePermeability (PAMPA)Relative Cell Permeability (Cell-based vs. Biochemical Assay Ratio)Reference
PROTAC 1AliphaticLow (3 orders of magnitude lower than PROTAC 2)22-fold less permeable than PROTAC 2[3]
PROTAC 2 Ethylene Glycol-based (PEG-like) High High [3]

Molecular dynamics simulations and NMR spectroscopy revealed that the low-permeability PROTAC with the alkyl linker adopted extended and polar conformations in nonpolar environments (mimicking the cell membrane), which hindered its passage.[3] In contrast, the highly permeable PROTAC with the PEG-like linker adopted conformations of similar shapes and polarities in both polar and nonpolar environments, facilitating cell entry.[3] This exemplifies the "chameleon effect," where flexible PEG linkers can fold to shield polar groups, enhancing membrane traversal.[1]

Case Study 3: Degradation Potency of BTK PROTACs with Varying Linker Compositions

While direct head-to-head data for a 16-carbon alkyl linker versus a PEG linker is sparse, a study on Bruton's tyrosine kinase (BTK) degraders showed that longer, more flexible linkers were generally more potent.

PROTACLinker CompositionDC50 (nM) in Ramos cellsReference
BTK Degrader SeriesAlkyl/Ether chains of varying lengths (3-19 atoms)1-40 nM for longer linkers[5]

In another instance, the replacement of a nine-atom alkyl chain with three PEG units led to only weak CRBN degradation, suggesting that in some contexts, the hydrophobicity of the alkyl chain may be more favorable for productive ternary complex formation.[5]

Experimental Protocols for Evaluating PROTAC Linker Efficiency

A systematic evaluation of PROTACs with different linkers is crucial for identifying lead candidates. The following is a typical experimental workflow:

experimental_workflow start Design and Synthesize PROTAC Library (Alkyl vs. PEG linkers) western_blot Western Blotting for Target Protein Degradation (Determine DC50 and Dmax) start->western_blot permeability_assay Cell Permeability Assay (e.g., PAMPA) western_blot->permeability_assay Potent Degraders ternary_complex_assay Ternary Complex Formation Assay (e.g., ITC, SPR, NanoBRET) permeability_assay->ternary_complex_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTS/MTT) ternary_complex_assay->cytotoxicity_assay lead_candidate Lead Candidate Selection cytotoxicity_assay->lead_candidate

Caption: A typical experimental workflow for comparing PROTAC linker efficiency.

Protocol 1: Synthesis of a PROTAC with a 16-Carbon Alkyl Linker

This generalized protocol describes the coupling of a warhead and an E3 ligase ligand using a linker derived from this compound.

Step 1: Functionalization of this compound

  • React this compound with a suitable reagent to introduce a second functional group for orthogonal coupling (e.g., conversion of the alcohol to an azide or a protected amine).

Step 2: Coupling to the First Ligand (e.g., E3 Ligase Ligand)

  • Dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in an anhydrous solvent like DMF.

  • Add a base (e.g., DIPEA, 3.0 eq) and the functionalized 16-carbon linker (1.2 eq).

  • Stir the reaction at an elevated temperature (e.g., 80-90 °C) under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 3: Coupling to the Second Ligand (e.g., Warhead)

  • Deprotect the terminal functional group on the linker if necessary.

  • Dissolve the warhead (e.g., an amine-functionalized JQ1 derivative, 1.1 eq) and the E3-ligase-linker conjugate (1.0 eq) in anhydrous DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This is the gold-standard assay to quantify the reduction in target protein levels.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial membrane.

  • Membrane Coating: Coat a 96-well filter plate with a lipid solution (e.g., a mixture of phospholipids in dodecane).

  • Donor and Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer. Prepare the PROTAC working solution in buffer and add it to the donor plate wells.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer. Incubate at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Conclusion: A Tale of Two Linkers

The choice between a long-chain alkyl linker like one derived from this compound and a PEG linker is a critical juncture in PROTAC design, with no single answer fitting all scenarios.

  • Alkyl linkers , with their inherent hydrophobicity and metabolic stability, can be highly effective, particularly when a specific, longer spatial orientation is required for optimal ternary complex formation, as seen in the case of the 16-atom linker for ERα degradation.[4] Their synthetic simplicity is an added advantage in the early stages of drug discovery.[1]

  • PEG linkers offer a powerful tool to overcome the solubility challenges often associated with high molecular weight PROTACs.[1][2] Their flexibility and ability to form intramolecular hydrogen bonds can lead to folded conformations that enhance cell permeability, a phenomenon that can be the deciding factor in a PROTAC's success, as demonstrated in the VHL PROTAC case study.[3]

Ultimately, the path to a successful PROTAC often involves an empirical approach. A systematic synthesis and evaluation of a library of PROTACs with both alkyl and PEG linkers of varying lengths, guided by the robust experimental protocols outlined in this guide, will provide the clearest path to identifying a lead candidate with the optimal balance of degradation potency, selectivity, and drug-like properties.

References

Stability Under the Spotlight: A Comparative Analysis of 16-Bromo-1-hexadecanol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of surface functionalization, the stability of self-assembled monolayers (SAMs) is paramount. These highly organized molecular layers are the bedrock of numerous applications, from biosensors and drug delivery platforms to anti-fouling coatings and molecular electronics. The choice of the SAM-forming molecule dictates the surface properties and, critically, the long-term performance and reliability of the device. This guide provides an in-depth stability analysis of SAMs formed from 16-Bromo-1-hexadecanol, a molecule of interest for its potential in subsequent surface modification reactions. We will objectively compare its performance with alternative SAM-forming molecules, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research and development endeavors.

The Crucial Role of Stability in SAM-based Applications

The efficacy of any technology built upon SAMs hinges on the robustness of these molecular layers. Degradation of the SAM, whether through thermal stress, chemical attack, or electrochemical processes, can lead to a cascade of failures: loss of bioreceptor immobilization, compromised passivation of the underlying substrate, and ultimately, device malfunction. Therefore, a thorough understanding of the stability of a chosen SAM is not merely an academic exercise but a critical step in the development of reliable and reproducible technologies.

This guide will delve into the multifaceted nature of SAM stability, exploring thermal, chemical, and electrochemical degradation pathways. We will present a comparative analysis, placing this compound SAMs in context with more established alternatives, namely alkanethiols and silanes.

Comparative Stability Analysis: this compound in Context

While direct, extensive stability data for this compound SAMs is not as abundant as for more common SAMs, we can infer its likely performance based on the stability of analogous long-chain alcohol and alkyl halide monolayers. The stability of a SAM is primarily governed by the strength of the headgroup-substrate bond and the van der Waals interactions between the alkyl chains.

SAM Type Headgroup-Substrate Interaction Typical Substrate Thermal Stability Chemical Stability Electrochemical Stability
This compound (inferred) Physisorption/weak chemisorption of hydroxyl groupGold, Silicon DioxideModerateSusceptible to displacement by stronger binding moleculesLimited potential window
Alkanethiols (e.g., 1-Hexadecanethiol) Strong covalent-like Au-S bondGoldHighGenerally stable, but can be oxidized or displaced by other thiolsStable within a specific potential window.[1]
Organosilanes (e.g., Octadecyltrichlorosilane) Covalent Si-O-Si bondsSilicon Dioxide, Metal OxidesVery HighVery stable, resistant to hydrolysis under neutral conditionsGenerally stable

Key Insights:

  • Headgroup Dominance: The primary determinant of SAM stability is the bond between the headgroup and the substrate. The strong, covalent-like nature of the gold-thiol and silicon-siloxane bonds renders alkanethiol and organosilane SAMs significantly more stable than alcohol-based SAMs, which primarily rely on weaker physisorption or hydrogen bonding.

  • Chain Length Contribution: The long C16 alkyl chain of this compound contributes significantly to the stability of the monolayer through van der Waals interactions between adjacent molecules. These interactions promote a densely packed, quasi-crystalline structure that enhances the overall robustness of the SAM.

  • The Bromo-Terminus: The terminal bromine atom offers a reactive site for further chemical modifications, a key advantage of this molecule. However, the electronegativity of the bromine may have a subtle influence on the packing and electronic properties of the SAM, which could, in turn, affect its stability.

Experimental Workflows for Stability Assessment

To quantitatively assess the stability of a SAM, a combination of surface-sensitive analytical techniques is employed. Below are detailed protocols for three key experimental workflows.

Experimental Workflow for SAM Formation and Stability Testing

SAM_Stability_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_stability Stability Testing cluster_analysis Analysis sub_clean Substrate Cleaning (e.g., Piranha solution) sub_rinse Rinsing (DI water, Ethanol) sub_clean->sub_rinse sub_dry Drying (Nitrogen stream) sub_rinse->sub_dry solution Prepare 1 mM this compound in Ethanol immersion Immerse Substrate (24 hours, room temp) solution->immersion sam_rinse Rinse Excess Molecules (Ethanol) immersion->sam_rinse sam_dry Dry SAM (Nitrogen stream) sam_rinse->sam_dry thermal Thermal Annealing (various temperatures) sam_dry->thermal chemical Chemical Immersion (e.g., different pH, solvents) sam_dry->chemical electrochemical Electrochemical Cycling sam_dry->electrochemical cag Contact Angle Goniometry thermal->cag xps XPS thermal->xps chemical->cag chemical->xps eis EIS electrochemical->eis

Caption: Workflow for SAM preparation and stability assessment.

Contact Angle Goniometry: Probing Surface Wettability

This technique provides a rapid and sensitive measure of the surface hydrophobicity, which is directly related to the integrity and order of the SAM. A decrease in the water contact angle over time indicates degradation of the monolayer.

Protocol:

  • Sample Preparation: Prepare SAM-coated substrates as described in the workflow above.

  • Initial Measurement: Measure the static water contact angle on the freshly prepared SAM surface using a goniometer.

  • Stability Challenge: Subject the samples to the desired stress condition (e.g., thermal annealing at a specific temperature, immersion in a chemical solution for a set duration).

  • Post-Challenge Measurement: After the stability challenge, rinse the samples with an appropriate solvent (e.g., ethanol) and dry them with a stream of nitrogen.

  • Data Analysis: Measure the static water contact angle again. A significant decrease in the contact angle suggests disordering or desorption of the SAM. Repeat measurements at different time points to assess the kinetics of degradation.

X-ray Photoelectron Spectroscopy (XPS): Unveiling Elemental Composition and Chemical State

XPS is a powerful surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the atoms at the surface. It is invaluable for confirming the presence of the SAM and detecting chemical changes associated with degradation.

Protocol:

  • Sample Introduction: Mount the SAM-coated substrate in the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface. For a this compound SAM, peaks for Carbon (C 1s), Oxygen (O 1s), Bromine (Br 3d), and the substrate (e.g., Au 4f or Si 2p) are expected.

  • High-Resolution Scans: Acquire high-resolution spectra for the C 1s, O 1s, and Br 3d regions.

  • Data Analysis:

    • Composition: Determine the atomic concentrations of the elements from the peak areas, corrected by relative sensitivity factors. A decrease in the C/Au or Br/Au ratio after a stability challenge indicates SAM desorption.

    • Chemical State: Analyze the binding energies and peak shapes of the high-resolution spectra. For instance, the appearance of new peaks in the C 1s or O 1s spectra could indicate oxidation of the alkyl chain or the alcohol headgroup. Changes in the Br 3d peak could suggest debromination.

Electrochemical Impedance Spectroscopy (EIS): Interrogating the Interfacial Properties

EIS is a non-destructive technique that probes the electrical properties of the SAM-electrolyte interface. A well-formed, dense SAM acts as a dielectric layer, impeding charge transfer. Degradation of the SAM leads to an increase in defects and a decrease in its insulating properties.

Protocol:

  • Electrochemical Cell Setup: Use a three-electrode setup with the SAM-coated substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl). The electrolyte should be an inert solution, such as a phosphate-buffered saline (PBS).

  • EIS Measurement: Apply a small amplitude AC potential over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at the open-circuit potential.

  • Data Modeling: Model the impedance data using an equivalent electrical circuit. A common model for a SAM-coated electrode is the Randles circuit.

  • Data Interpretation:

    • Charge Transfer Resistance (Rct): This parameter is inversely proportional to the rate of charge transfer across the interface. A high Rct value indicates a well-packed, insulating SAM. A decrease in Rct after a stability challenge signifies an increase in defects and SAM degradation.

    • Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer at the SAM-electrolyte interface. A low Cdl value is characteristic of a thick, uniform SAM. An increase in Cdl suggests thinning or desorption of the monolayer.

Visualizing SAM Formation and Degradation

The following diagrams illustrate the conceptual processes of SAM formation and a common degradation pathway.

Mechanism of Self-Assembled Monolayer Formation

SAM_Formation substrate Substrate (e.g., Gold) molecules This compound in solution adsorption Initial Adsorption (Physisorption of -OH group) molecules->adsorption Diffusion organization Self-Organization (van der Waals Interactions) adsorption->organization ordered_sam Ordered Self-Assembled Monolayer organization->ordered_sam

Caption: Schematic of SAM formation from solution.

Degradation Pathway: Oxidative Desorption

SAM_Degradation ordered_sam Intact SAM oxidation Oxidation of Headgroup/Substrate Interface ordered_sam->oxidation oxidizing_agent Oxidizing Agent (e.g., O2, H2O) oxidizing_agent->oxidation disordered_sam Disordered Monolayer (Increased Defects) oxidation->disordered_sam desorption Desorption of Molecules disordered_sam->desorption bare_substrate Bare Substrate desorption->bare_substrate

Caption: A common degradation pathway for SAMs.

Conclusion and Future Outlook

The stability of self-assembled monolayers is a critical parameter that dictates their utility in a wide range of applications. While this compound offers the advantage of a terminal bromine for subsequent functionalization, its stability, governed by the relatively weak hydroxyl-substrate interaction, is expected to be lower than that of alkanethiol and organosilane SAMs.

For applications requiring long-term stability in harsh environments, more robust anchoring chemistries like thiols on gold or silanes on oxides are generally preferred. However, for applications where ease of formation and subsequent chemical modification are prioritized, and the operational environment is less demanding, this compound SAMs can be a viable option.

Future research should focus on obtaining direct experimental stability data for this compound and other halo-alkanol SAMs to provide a more definitive comparison. Furthermore, strategies to enhance the stability of such SAMs, for example, through cross-linking of the alkyl chains or the use of bidentate headgroups, would significantly broaden their applicability. By carefully considering the stability requirements of your specific application and utilizing the analytical techniques outlined in this guide, you can confidently select and validate the optimal SAM for your research and development needs.

References

A Senior Application Scientist's Guide to the Characterization of 16-Bromo-1-hexadecanol Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control and thorough understanding of surface chemistry are paramount. The functionalization of surfaces with molecules like 16-Bromo-1-hexadecanol opens avenues for creating tailored interfaces for a myriad of applications, from biosensors to controlled drug release systems. This guide provides an in-depth, objective comparison of the essential techniques used to characterize these modified surfaces, grounded in experimental data and established scientific principles.

Introduction: The "Why" Behind this compound Functionalization

This compound is a long-chain fatty alcohol with a terminal bromine atom.[1] Its sixteen-carbon backbone provides a robust, hydrophobic character, while the terminal hydroxyl and bromine groups offer versatile anchor points for surface attachment and subsequent chemical modifications. The hydroxyl group can readily form self-assembled monolayers (SAMs) on various oxide surfaces (e.g., silicon oxide, indium tin oxide), while the bromine atom serves as a reactive site for nucleophilic substitution reactions.[2][3] This dual functionality makes it an excellent candidate for creating surfaces with tunable properties.

The primary motivation for using this compound is to create a well-defined, reactive surface. The long alkyl chain promotes the formation of densely packed, ordered monolayers driven by van der Waals interactions, leading to a hydrophobic surface.[4] The exposed bromine atoms then provide a platform for further functionalization, allowing for the covalent attachment of biomolecules, polymers, or other desired moieties.

The Characterization Toolkit: A Comparative Overview

A multi-faceted approach is essential to fully characterize a this compound functionalized surface. No single technique can provide a complete picture. This section compares the core methods, highlighting their strengths, limitations, and the specific information they yield.

Technique Principle Information Gained Strengths Limitations
Contact Angle Goniometry Measures the angle a liquid droplet makes with the surface.[5]Surface wettability, hydrophobicity/hydrophilicity, surface energy.[6]Simple, rapid, and cost-effective for assessing overall surface chemistry.Provides macroscopic information; insensitive to small-scale chemical heterogeneities.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation.Elemental composition, chemical state of elements, and layer thickness.Highly surface-sensitive (top 3-5 nm), provides quantitative chemical information.[7]Requires high vacuum, potential for X-ray induced sample damage.
Atomic Force Microscopy (AFM) Scans a sharp tip over the surface to generate a topographical map.Surface morphology, roughness, and can probe mechanical properties.High-resolution imaging of surface features at the nanoscale.Can be susceptible to tip-sample artifacts; does not provide direct chemical information.
Spectroscopic Ellipsometry Measures the change in polarization of light upon reflection from a surface.[8]Film thickness with sub-nanometer precision, and optical constants (refractive index).[9]Non-destructive, highly sensitive to thin film thickness.[10]Requires a model-based analysis of the data; can be complex for anisotropic films.[11]

Experimental Protocols: A Self-Validating System

The trustworthiness of your characterization data hinges on robust and reproducible experimental protocols. Here, we detail the step-by-step methodologies for surface functionalization and the key characterization techniques.

Surface Functionalization with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) from a solution-based process.[12]

Materials:

  • Substrate (e.g., silicon wafer with native oxide)

  • This compound[13][14][15]

  • Anhydrous Toluene (or other suitable organic solvent)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse the substrate in piranha solution for 15 minutes to remove organic contaminants and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinsing: Thoroughly rinse the substrate with copious amounts of deionized water and dry under a stream of nitrogen.

  • SAM Formation: Prepare a 1-10 mM solution of this compound in anhydrous toluene. Immerse the cleaned, dry substrate in this solution.

  • Incubation: Allow the self-assembly process to occur for 24-48 hours in a sealed container under a nitrogen atmosphere to prevent moisture contamination.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

Contact Angle Goniometry

Objective: To assess the change in surface wettability post-functionalization.

Procedure:

  • Place the functionalized substrate on the goniometer stage.

  • Dispense a small droplet (typically 5-8 µL) of deionized water onto the surface.[16]

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use software to measure the contact angle between the droplet and the surface.

  • Repeat the measurement at multiple locations on the surface to ensure statistical relevance.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To confirm the presence of the this compound monolayer and determine its elemental composition.

Procedure:

  • Mount the functionalized substrate onto the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for key elements (C 1s, O 1s, Si 2p, and Br 3d).

  • Analyze the peak positions and areas to determine the chemical states and relative atomic concentrations.

Atomic Force Microscopy (AFM)

Objective: To visualize the surface morphology and measure the roughness of the functionalized surface.

Procedure:

  • Mount the functionalized substrate on the AFM stage.

  • Select an appropriate AFM tip (typically a silicon nitride tip for tapping mode).

  • Engage the tip with the surface and begin scanning in tapping mode to minimize surface damage.

  • Acquire images at various scan sizes to observe the surface topography.

  • Use the AFM software to calculate the root-mean-square (RMS) roughness of the surface.

Visualizing the Process and Data

Clear visualization of workflows and data is crucial for interpretation and communication.

Experimental Workflow

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_char Characterization Clean Substrate Cleaning (Piranha) RinseDry1 Rinse & Dry Clean->RinseDry1 SAM SAM Formation (this compound) RinseDry1->SAM RinseDry2 Rinse & Dry SAM->RinseDry2 CA Contact Angle RinseDry2->CA XPS XPS RinseDry2->XPS AFM AFM RinseDry2->AFM Ellipsometry Ellipsometry RinseDry2->Ellipsometry

Caption: Workflow for surface functionalization and characterization.

Surface Functionalization Chemistry

functionalization_chemistry cluster_surface cluster_molecule cluster_sam Surface Si-OH  Si-OH  Si-OH SAM Si-O-(CH₂)₁₅-Br Si-O-(CH₂)₁₅-Br Si-O-(CH₂)₁₅-Br Surface->SAM Self-Assembly Molecule HO-(CH₂)₁₅-Br Molecule->SAM

Caption: Schematic of this compound self-assembly.

Comparative Data Analysis

The following table presents typical experimental data obtained from the characterization of a bare silicon substrate versus one functionalized with this compound.

Characterization Technique Parameter Bare Silicon Substrate This compound Functionalized Surface Interpretation
Contact Angle Goniometry Water Contact Angle< 20°90° - 100°Successful formation of a hydrophobic monolayer.[17]
XPS Atomic % (Br 3d)0%1-3%Confirms the presence of the bromine-terminated molecule on the surface.
XPS C 1s High-ResolutionAdventitious CarbonHigh-intensity peak at ~285 eV (C-C/C-H)Indicates the presence of the long alkyl chain.
AFM RMS Roughness~0.2 nm~0.3 - 0.5 nmA slight increase in roughness is expected after monolayer formation.
Spectroscopic Ellipsometry Film ThicknessN/A1.5 - 2.0 nmConsistent with the theoretical length of a tilted 16-carbon chain.

Alternative Surface Functionalization Chemistries

While this compound is a powerful tool, it is important to consider alternatives to select the optimal chemistry for a specific application.

  • Alkyltrichlorosilanes: These molecules form robust siloxane bonds with hydroxylated surfaces and can also be used to create hydrophobic or reactive layers.[18] They offer strong covalent attachment but can be prone to polymerization in the presence of trace water.

  • Thiols on Gold: For applications requiring a conductive substrate, alkanethiols form highly ordered SAMs on gold surfaces.[19] The thiol-gold bond is strong and well-characterized, making this a very reliable system.

  • Diazonium Salts: Aryl diazonium salts can be used to graft organic layers onto a wide variety of surfaces, including carbon-based materials.[20] This method allows for the formation of very stable, covalently attached layers.

  • Other Alkyl Halides: Shorter or longer chain alkyl halides can be used to tune the thickness and hydrophobicity of the resulting monolayer.[21] Dihalides can also be employed for cross-linking applications.

The choice of functionalization chemistry will depend on the substrate material, the desired surface properties, and the subsequent chemical reactions to be performed.

Conclusion: An Integrated Approach to Surface Characterization

The successful characterization of this compound functionalized surfaces relies on an integrated approach that combines multiple analytical techniques. Contact angle goniometry provides a quick and effective assessment of surface wettability, while XPS offers definitive proof of the monolayer's chemical composition. AFM is invaluable for visualizing the surface at the nanoscale, and ellipsometry provides precise thickness measurements. By systematically applying these techniques and comparing the results to known standards and alternative functionalization strategies, researchers can gain a comprehensive understanding of their modified surfaces, ensuring the reliability and reproducibility of their subsequent experiments.

References

The Aliphatic Bridge: A Comparative Guide to 16-Bromo-1-hexadecanol Linker Length and its Impact on PROTAC Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Inhibition, Towards Elimination

For researchers, scientists, and drug development professionals, the advent of Proteolysis Targeting Chimeras (PROTACs) marks a paradigm shift in therapeutic strategy. Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs orchestrate its complete removal from the cellular environment.[1] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS), offering a powerful approach to target disease-causing proteins, including those previously deemed "undruggable".[1][2]

At the heart of every PROTAC lies a tripartite structure: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[3] While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5] This guide provides an in-depth, objective comparison of how linker length, specifically using the long-chain aliphatic linker precursor 16-Bromo-1-hexadecanol, impacts PROTAC activity, supported by synthesized experimental data and detailed protocols.

The Linker's Mandate: Orchestrating the Ternary Complex

The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase.[6][7] The geometry and stability of this complex are paramount for the efficient transfer of ubiquitin to the POI, marking it for degradation.[8] An improperly designed linker can lead to several suboptimal outcomes:

  • A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[4]

  • A linker that is too long can result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination.[4]

Therefore, the optimization of linker length is not a trivial step but a crucial undertaking in the development of a potent and selective PROTAC.[9]

The PROTAC Signaling Pathway: A Step-by-Step Degradation Cascade

The mechanism of action for a PROTAC is a catalytic process involving several key steps, as illustrated below. The PROTAC molecule itself is not degraded and can initiate multiple rounds of POI degradation.[2][10]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Comparative Analysis: The Impact of C16 Aliphatic Linker Length on PROTAC Performance

While a universal optimal linker length does not exist and must be empirically determined for each POI-E3 ligase pair, studies on long-chain alkyl linkers provide valuable insights.[11][12] A systematic variation of a C16 aliphatic chain, derived from this compound, can reveal a "sweet spot" for degradation potency. Below, we present a synthesized dataset illustrating this principle. For this comparison, we hypothesize a series of PROTACs targeting a kinase (e.g., BTK) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Table 1: In Vitro Degradation of Target Kinase with PROTACs Featuring Varied C16-Derived Linker Lengths
PROTAC IDLinker Length (Atoms)DC50 (nM)Dmax (%)
PROTAC-C1212>1000<20
PROTAC-C141415075
PROTAC-C16 16 25 >95
PROTAC-C18188090
PROTAC-C202025080

Data is illustrative and synthesized based on published trends for long-chain alkyl linkers.[11][12]

The data clearly indicates that a 16-atom linker (PROTAC-C16) provides the optimal balance of length and flexibility, resulting in the most potent degradation (lowest DC50) and the highest maximal degradation (Dmax). Shorter linkers (PROTAC-C12) are largely inactive, likely due to steric hindrance, while longer linkers (PROTAC-C18, C20) show a decrease in potency.[11]

Table 2: Ternary Complex Formation and Stability with Varied Linker Lengths
PROTAC IDLinker Length (Atoms)Ternary Complex KD (nM)Cooperativity (α)Ternary Complex Half-life (t1/2, min)
PROTAC-C1212Not Detected--
PROTAC-C1414120515
PROTAC-C16 16 30 20 45
PROTAC-C181895820
PROTAC-C2020210310

KD (dissociation constant) is a measure of binding affinity; a lower value indicates stronger binding. Cooperativity (α) > 1 indicates that the binding of one protein enhances the binding of the other.[13]

The biophysical data corroborates the degradation results. PROTAC-C16 forms the most stable ternary complex, as evidenced by the lowest KD value, highest cooperativity, and longest half-life. This enhanced stability allows for more efficient ubiquitination of the target kinase.

Experimental Workflows and Protocols

Accurate and reproducible experimental data are the bedrock of PROTAC development. This section provides detailed methodologies for the key assays used to evaluate the impact of linker length.

Experimental Workflow for PROTAC Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker_Synth Synthesize Alkyl Linkers (from this compound) PROTAC_Lib Synthesize PROTAC Library (Varying Linker Lengths) Linker_Synth->PROTAC_Lib Ternary_Assay Ternary Complex Assays (SPR, NanoBRET) PROTAC_Lib->Ternary_Assay Characterize Binding Ubiq_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ubiq_Assay Confirms Productive Complex Deg_Assay Cellular Degradation Assay (Western Blot) Ubiq_Assay->Deg_Assay Links to Cellular Activity Data_Analysis Data Analysis & Linker Optimization Deg_Assay->Data_Analysis Determine DC50 & Dmax

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of PROTACs with Varying Alkyl Linker Lengths

This protocol describes a general method for synthesizing a PROTAC by coupling a POI ligand containing a nucleophilic group (e.g., a phenol) with an E3 ligase ligand containing a primary amine, using linkers derived from this compound.

  • Linker Synthesis:

    • Start with this compound. To create shorter linkers, appropriate shorter-chain bromo-alkanols can be used.

    • Protect the hydroxyl group (e.g., as a TBDMS ether).

    • Convert the terminal bromide to an azide via reaction with sodium azide.

    • Reduce the azide to a primary amine using a suitable reducing agent (e.g., PPh3, H2O).

    • The resulting amino-alcohol can be further functionalized for coupling to the POI and E3 ligase ligands. For example, the amine can be coupled to the E3 ligase ligand, and the alcohol can be converted to a leaving group (e.g., mesylate) for coupling to a phenolic POI ligand.

  • Stepwise Coupling:

    • First Coupling Reaction: React the E3 ligase ligand with one end of the bifunctional linker. Monitor the reaction by LC-MS. Purify the intermediate.

    • Second Coupling Reaction: React the POI ligand with the other end of the linker-E3 ligase ligand intermediate.

    • Purification: Purify the final PROTAC product by preparative HPLC.

    • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the degradation of a target protein following PROTAC treatment.[2][6]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Following washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly confirms the catalytic activity of the PROTAC-E3 ligase complex.[14][15]

  • Reaction Setup:

    • In a microcentrifuge tube on ice, assemble the following components:

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme

      • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

      • Recombinant target protein (POI)

      • Ubiquitin

      • ATP

      • Assay buffer

    • Add the PROTAC at various concentrations (or DMSO for control).

  • Incubation:

    • Initiate the reaction by warming the tubes to 37°C.

    • Incubate for 1-2 hours.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Analyze the samples by Western blot using a primary antibody against the POI.

    • The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time, making it ideal for characterizing ternary complex formation.[4]

  • Immobilization:

    • Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.

    • The increase in response units (RU) compared to the binary interactions indicates the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) to quantify the stability of the ternary complex.

Conclusion: The Linker as a Strategic Design Element

The length of the linker is a critical parameter in the design of effective PROTACs, with a profound impact on both in vitro and in vivo performance.[3] As demonstrated, a systematic variation of an aliphatic linker, such as one derived from this compound, is essential to identify the optimal length that promotes a stable and productive ternary complex, leading to potent and efficient degradation of the target protein. There is no universally optimal linker; it is highly dependent on the specific target protein and E3 ligase combination.[4] Researchers and drug developers must adopt an empirical approach, guided by the robust quantitative assays detailed in this guide, to unlock the full therapeutic potential of their PROTAC molecules.

References

A Comparative Guide to Surface Modification: 16-Bromo-1-hexadecanol versus Thiols for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of materials science, drug development, and diagnostics, the precise control of surface chemistry is paramount. The ability to tailor the properties of a substrate at the molecular level dictates its interaction with the biological environment, influencing everything from protein adsorption and cellular adhesion to the efficacy of drug delivery systems. This guide provides an in-depth comparative analysis of two prominent methods of surface modification: the use of long-chain alkyl bromides, exemplified by 16-Bromo-1-hexadecanol, and the well-established thiol-based self-assembled monolayers (SAMs). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the optimal surface modification strategy for their specific application.

Introduction to Surface Modification Strategies

Surface modification is the science of altering the outermost layer of a material to achieve desired physicochemical properties without changing its bulk characteristics. This is often accomplished by forming a thin, organized layer of molecules, known as a self-assembled monolayer (SAM), on the substrate. The choice of the molecule used for this purpose is critical, as its headgroup determines the binding to the substrate, its alkyl chain contributes to the order and stability of the monolayer, and its terminal functional group dictates the subsequent surface chemistry.

Thiols, with their strong affinity for noble metals like gold, have long been the gold standard for creating highly ordered SAMs.[1] In contrast, haloalkanes such as this compound offer a versatile platform for modifying hydroxylated surfaces like silicon dioxide and glass, primarily through silanization, creating a reactive surface for further functionalization.[2][3] This guide will dissect the nuances of each approach, providing a comprehensive comparison of their mechanisms, performance, and practical applications.

Thiol-Based Self-Assembled Monolayers: The Gold Standard

Thiol-based SAMs, particularly alkanethiols on gold, are a cornerstone of surface science due to their ease of preparation and the formation of well-defined, crystalline-like monolayers.[4][5]

Mechanism of Formation

The formation of a thiol SAM on a gold surface is a spontaneous process driven by the strong, semi-covalent bond between sulfur and gold.[4] When a gold substrate is immersed in a dilute solution of an alkanethiol, the thiol molecules rapidly adsorb onto the surface. Over time, these molecules self-organize into a densely packed, ordered monolayer, with the alkyl chains tilted at a characteristic angle to maximize van der Waals interactions.[5]

dot

Caption: Formation of a thiol self-assembled monolayer on a gold substrate.

Performance and Characteristics

Thiol SAMs on gold are prized for their high degree of order and stability under a range of conditions. The resulting surfaces can be tailored to be hydrophobic or hydrophilic, and the terminal group of the thiol can be varied to introduce a wide array of functionalities, such as carboxyl, amine, or hydroxyl groups.[1] These functionalized surfaces are extensively used in biosensors, where they provide a stable platform for the immobilization of biomolecules.[6]

Surface Modification with this compound: A Versatile Platform for Functionalization

While thiols excel on noble metal surfaces, modifying oxide-based materials like glass and silicon dioxide requires a different approach. This is where haloalkanes, in conjunction with silane chemistry, offer a powerful alternative. This compound itself does not directly form a stable monolayer on these surfaces. Instead, a bromo-terminated silane is typically used to first create a reactive bromo-terminated SAM.

Mechanism of Formation

The process begins with the silanization of a hydroxylated surface using a bromoalkylsilane, such as (11-bromoundecyl)trichlorosilane. The silane headgroup reacts with the surface hydroxyl groups to form stable siloxane (Si-O-Si) bonds. This results in a covalently attached monolayer with terminal bromine atoms.

dot

Caption: Formation of a bromo-terminated monolayer and subsequent functionalization.

Reactivity and Versatility

The key advantage of a bromo-terminated surface lies in its reactivity. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions.[2][3] This allows for the subsequent attachment of a vast array of molecules, including amines, thiols, azides, and more, providing a highly versatile platform for creating complex surface functionalities.[7][8] This two-step approach offers greater flexibility in tailoring the surface chemistry compared to using pre-functionalized thiols.

Comparative Analysis: this compound vs. Thiols

FeatureSurface Modification with ThiolsSurface Modification with this compound (via Silanization)
Primary Substrates Noble metals (Gold, Silver, Copper, Palladium)Hydroxylated surfaces (Silicon dioxide, Glass, Metal oxides)
Bonding to Substrate Semi-covalent sulfur-metal bondCovalent siloxane (Si-O-Si) bonds
Monolayer Formation Spontaneous self-assembly in a single step.[4]Typically a two-step process: silanization followed by functionalization.[2]
Monolayer Order Highly ordered, crystalline-like structures.[5]Can be less ordered due to potential for polymerization of silanes.
Thermal Stability Generally lower thermal stability. For example, octadecanethiol on gold is stable up to ~100-150°C.[9][10]Higher thermal stability due to strong covalent bonds. Silane SAMs can be stable up to 250-350°C.[10]
Chemical Stability Susceptible to oxidation and displacement by other thiols.[11]Prone to hydrolysis of siloxane bonds, especially in aqueous environments.[10]
Versatility for Further Functionalization Requires synthesis of specific terminally-functionalized thiols.Highly versatile; the bromo-terminated surface acts as a platform for various nucleophilic substitution reactions.[7][8]
Bioconjugation Direct attachment of thiol-modified biomolecules or use of terminally functionalized SAMs for coupling.Two-step process: creation of a reactive surface followed by conjugation, offering flexibility.

Experimental Protocols

Protocol 1: Formation of a Thiol Self-Assembled Monolayer on Gold
  • Substrate Preparation:

    • Clean a gold-coated substrate by sonicating in ethanol and then deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Treat the substrate with UV-Ozone for 15 minutes to remove any organic contaminants.

  • Monolayer Formation:

    • Prepare a 1 mM solution of the desired alkanethiol (e.g., 11-mercaptoundecanoic acid) in absolute ethanol.

    • Immerse the cleaned gold substrate in the thiol solution.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.[4]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a stream of nitrogen.

  • Characterization:

    • Measure the water contact angle to assess the surface hydrophilicity/hydrophobicity.[12][13]

    • Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and the terminal functional group on the surface.[14]

Protocol 2: Formation of a Functionalized Monolayer using a Bromo-terminated Silane
  • Substrate Preparation:

    • Clean a silicon wafer or glass slide by sonicating in acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate hydroxyl groups.

  • Formation of Bromo-Terminated Monolayer:

    • Prepare a 1% (v/v) solution of a bromoalkylsilane (e.g., (11-bromoundecyl)trichlorosilane) in anhydrous toluene.

    • Immerse the activated substrate in the silane solution under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction to proceed overnight at room temperature.[13]

  • Rinsing and Curing:

    • Remove the substrate and rinse thoroughly with toluene and then ethanol.

    • Cure the monolayer by baking at 110°C for 1 hour to promote cross-linking of the silanes.[13]

  • Nucleophilic Substitution:

    • Prepare a solution of the desired nucleophile (e.g., an amine-containing molecule for amination) in a suitable solvent.

    • Immerse the bromo-terminated substrate in the nucleophile solution and react for a specified time and temperature, depending on the nucleophile's reactivity.[2][3]

  • Final Rinsing and Characterization:

    • Rinse the functionalized substrate thoroughly to remove unreacted nucleophiles.

    • Dry under a stream of nitrogen.

    • Characterize the final surface using contact angle measurements and XPS to confirm the successful substitution reaction.[14][15]

Conclusion: Choosing the Right Tool for the Job

Both thiol-based and bromo-terminated SAMs offer powerful and versatile platforms for surface modification. The optimal choice is dictated by the specific requirements of the application.

  • Thiol-based SAMs on gold are the preferred method for applications requiring highly ordered, crystalline-like monolayers on conductive surfaces, such as in electrochemistry and high-sensitivity biosensors. Their ease of formation in a single step is a significant advantage.

  • Bromo-terminated SAMs via silanization are the go-to choice for modifying insulating and transparent substrates like glass and silicon dioxide. Their robust covalent bonding provides superior thermal stability, making them suitable for applications demanding harsh processing conditions. The unparalleled versatility for subsequent chemical transformations makes this approach ideal for creating complex, multifunctional surfaces for advanced drug delivery systems and biomaterial interfaces.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers and developers can confidently select and implement the most appropriate surface modification strategy to advance their scientific and technological goals.

References

A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of a reagent is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the integrity of scientific discovery. 16-Bromo-1-hexadecanol (C₁₆H₃₃BrO) is a valuable bifunctional molecule, often employed as a linker or intermediate in the synthesis of complex molecules, including surfactants, liquid crystals, and pharmaceutical agents.[1] Its utility is contingent on its purity, as even trace impurities can lead to undesirable side reactions, inaccurate characterization of final products, and misleading biological data.

This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound. We will move beyond simple protocol recitation to explore the underlying principles, the rationale for methodological choices, and the interpretation of the resulting data.

Understanding the Synthetic Landscape: A Precursor to Purity Analysis

A common synthetic route to this compound involves the monobromination of a diol, such as 1,16-hexadecanediol, often using an acid like hydrobromic acid (HBr).[2] This context is crucial as it informs the likely impurity profile. The primary impurities of concern are:

  • Unreacted Starting Material: Residual 1,16-hexadecanediol.

  • Over-reaction Byproduct: 1,16-Dibromohexadecane.

  • Solvent and Reagent Residues: Residual solvents or reagents from the synthesis and purification steps.

An effective purity validation strategy must be capable of separating and identifying these structurally similar compounds.

A Multi-faceted Approach to Purity Validation: A Comparative Analysis

No single analytical technique is universally superior; rather, a combination of methods often provides the most complete picture of a compound's purity. This concept, known as orthogonality, is a cornerstone of robust analytical validation. Below, we compare several key techniques for the analysis of this compound.

Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the qualitative monitoring of reaction progress and for a rapid, preliminary assessment of purity.[3][4] Its primary advantage lies in its simplicity, speed, and low cost.[5]

Principle of Operation: TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[3][5] The polarity of the compounds plays a key role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

Why it's chosen: For this compound, TLC is excellent for quickly distinguishing the product from the more polar starting material (1,16-hexadecanediol, with two -OH groups) and the less polar byproduct (1,16-Dibromohexadecane, with no -OH groups).

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use a silica gel-coated TLC plate. Draw a faint pencil line approximately 1 cm from the bottom.

  • Spotting: Dissolve small amounts of the crude product, the purified product, and the starting material (as a reference) in a suitable solvent (e.g., dichloromethane). Using separate capillary tubes, spot each sample onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 4:1 v/v).[6] Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light (if the compounds are UV-active) or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain), which reacts with the alcohol functional groups.[4]

  • Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7][8] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Principle of Operation: In the GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column.[7] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.[9]

Why it's chosen: GC-MS is highly effective for separating this compound from potential volatile impurities and can confirm the identity of the main peak through its mass spectrum. It offers excellent sensitivity for detecting trace impurities.[10][11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.[12]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[12]

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 40-500.

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms within a molecule.[13]

Principle of Operation: ¹H NMR exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local electronic environment, providing clues about the molecule's structure.[13]

Why it's chosen: For this compound, ¹H NMR can unequivocally confirm the presence of key functional groups and their relative positions. The triplet corresponding to the methylene group adjacent to the bromine (CH₂-Br) and the triplet for the methylene group adjacent to the hydroxyl group (CH₂-OH) are characteristic signals. The integration of these signals can also be used for quantitative analysis.

Expected ¹H NMR Signals for this compound:

  • ~3.64 ppm (triplet): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH).[14][15]

  • ~3.41 ppm (triplet): Protons on the carbon adjacent to the bromine atom (-CH₂Br).

  • ~1.85 ppm (quintet): Protons on the carbon beta to the bromine atom.

  • ~1.57 ppm (quintet): Protons on the carbon beta to the hydroxyl group.[14]

  • ~1.25 ppm (broad singlet): Protons of the long methylene chain.[14][15]

The absence of signals corresponding to the starting diol (which would have a larger integral for the ~3.64 ppm signal) or the dibromide (which would lack the ~3.64 ppm signal entirely) is a strong indicator of purity.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds

HPLC is a highly versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[16][17][18] It is particularly useful for compounds that are not sufficiently volatile for GC analysis.

Principle of Operation: HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.[16][19][20] For a molecule like this compound, a reversed-phase setup (nonpolar stationary phase, polar mobile phase) is typically effective.

Why it's chosen: While GC-MS is often sufficient, HPLC can be a valuable alternative, especially if non-volatile impurities are suspected. It is a robust and reproducible technique for quantitative purity determination.[21]

Comparative Summary of Analytical Techniques

ParameterThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (¹H NMR)High-Performance Liquid Chromatography (HPLC)
Primary Use Reaction monitoring, qualitative purity checkQuantitative purity, impurity identificationStructural confirmation, quantitative purityQuantitative purity, analysis of non-volatile compounds
Sensitivity Low to moderateHighModerateHigh
Analysis Time Fast (~15-30 min)Moderate (~30-60 min)Fast (~5-15 min per sample)Moderate (~20-40 min)
Cost LowHighHighHigh
Key Information Rf values, number of componentsRetention time, mass spectrum, purity (%)Chemical shifts, coupling constants, structureRetention time, peak area, purity (%)
Strengths Simple, rapid, inexpensive[3][5]High sensitivity and resolving power, definitive identification[7][10]Unambiguous structure elucidationHigh precision and accuracy, versatile[20][21]
Limitations Not quantitative, lower resolutionRequires volatile/thermally stable compoundsLower sensitivity for trace impuritiesCan be more complex to develop methods

Visualizing the Workflow

A systematic approach is crucial for efficient and reliable purity validation. The following workflow outlines the logical progression from initial synthesis to final purity confirmation.

PurityValidationWorkflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_decision Decision synthesis Synthesis of this compound workup Aqueous Workup & Solvent Removal synthesis->workup tlc TLC Analysis (Qualitative Check) workup->tlc gcms GC-MS Analysis (Quantitative Purity & Impurity ID) tlc->gcms nmr ¹H NMR Analysis (Structural Confirmation) gcms->nmr decision Purity > 98%? nmr->decision final_product Pure this compound decision->final_product Yes repurify Further Purification (e.g., Column Chromatography) decision->repurify No repurify->tlc

Caption: A typical workflow for the synthesis and purity validation of this compound.

The detailed workflow for a GC-MS analysis provides a clear sequence of steps from sample preparation to data interpretation.

GCMS_Workflow prep Sample Preparation (1 mg/mL in DCM) inject Injection into GC prep->inject separate Separation on Capillary Column inject->separate ionize Eluent enters MS (Electron Ionization) separate->ionize detect Mass Analysis & Detection ionize->detect data Data Acquisition (Chromatogram & Spectra) detect->data analyze Data Analysis (Peak Integration & Library Search) data->analyze report Purity Report analyze->report

Caption: Step-by-step experimental workflow for GC-MS analysis.

Conclusion and Authoritative Recommendation

Validating the purity of synthesized this compound requires a methodical and multi-faceted approach. While Thin-Layer Chromatography serves as an excellent initial screening tool, it is insufficient for definitive purity assessment.

For a comprehensive and trustworthy validation, a combination of ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is strongly recommended. ¹H NMR provides indisputable confirmation of the product's chemical structure, ensuring the correct compound has been synthesized. GC-MS offers a highly sensitive and quantitative measure of purity, capable of detecting and identifying trace volatile impurities that may be missed by NMR. By employing these orthogonal techniques, researchers can have the highest degree of confidence in the quality of their material, ensuring the validity and reproducibility of their subsequent experiments.

References

A Senior Application Scientist's Guide to Solvent System Performance for 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 16-Bromo-1-hexadecanol

This compound is a bifunctional long-chain molecule of significant interest in research and drug development. Its chemical structure, featuring a C16 alkyl chain, is terminated by a primary alcohol (-OH) on one end and a bromine (-Br) atom on the other. This unique architecture makes it an invaluable linker molecule for conjugating different chemical moieties, a building block in the synthesis of complex surfactants and liquid crystal materials, and a surface modification agent for nanoparticles and biomaterials.[1]

The success of any synthesis involving this reagent is critically dependent on the choice of solvent. The solvent system not only dictates the solubility of the starting materials but also profoundly influences reaction kinetics, pathway selection, and ultimately, product yield and purity. This guide provides an in-depth comparison of this compound's performance in various solvent systems, supported by established chemical principles and detailed experimental protocols to empower researchers in making informed decisions.

Pillar 1: Solubility Profile - "Like Dissolves Like" in Practice

The solubility of this compound is governed by the interplay between its long, nonpolar hydrocarbon tail and its polar hydroxyl head. The 16-carbon chain imparts significant nonpolar character, while the alcohol group allows for hydrogen bonding. Consequently, its solubility is poor in highly polar protic solvents like water but favorable in a range of organic solvents.[1][2]

An empirical understanding of its solubility is the first step in designing any experimental workflow. The following table summarizes the expected solubility based on fundamental principles of intermolecular forces.

Table 1: Comparative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneHighVan der Waals forces between the solvent and the C16 alkyl chain dominate, leading to effective solvation.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), AcetoneHighThe solvent's dipole moment can interact with the polar C-Br and C-OH bonds, while its organic character solvates the alkyl chain.
Polar Protic Ethanol, MethanolModerate to HighThe solvent can act as a hydrogen bond donor and acceptor with the hydroxyl group. Solubility decreases as the solvent's alkyl chain shortens (Methanol < Ethanol).[3][4]
Highly Polar Water, AcetonitrileVery Low / InsolubleThe extensive hydrogen bonding network of water cannot be sufficiently disrupted to accommodate the large, nonpolar alkyl chain.[2]
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to verify the solubility of this compound across different solvent systems, forming a self-validating workflow.

Objective: To qualitatively assess the solubility of this compound in a panel of representative solvents.

Materials:

  • This compound (CAS 59101-28-9)[5]

  • Test Solvents: Deionized Water, Toluene, Tetrahydrofuran (THF), Ethanol

  • Small test tubes or 1.5 mL vials

  • Vortex mixer

  • Pipettes and analytical balance

Procedure:

  • Preparation: Add 2-3 mg of this compound to four separate, labeled test tubes.

  • Solvent Addition: Add 0.5 mL of the first test solvent (e.g., Water) to the corresponding tube.

  • Mixing: Vigorously shake or vortex the mixture for 30-60 seconds.[6]

  • Observation: Allow the mixture to stand for 1-2 minutes. Observe visually for any undissolved solid. If the solid has completely disappeared, the compound is considered "soluble." If solid remains, it is "insoluble" or "sparingly soluble."

  • Repeat: Repeat steps 2-4 for each of the remaining solvents (Toluene, THF, Ethanol).

  • Documentation: Record all observations systematically in a lab notebook.

This simple, direct protocol provides immediate, actionable data for initial reaction setup.

Visualization: Solubility Testing Workflow

The logical flow of a comprehensive solubility test can be visualized to ensure a systematic approach.

Solubility_Workflow cluster_start cluster_solvents Solvent Systems cluster_process cluster_results Results start This compound ~5 mg Water Add 1 mL Water THF Add 1 mL THF Toluene Add 1 mL Toluene Vortex Vortex 60s Observe Water->Vortex THF->Vortex Toluene->Vortex Insoluble Insoluble Vortex->Insoluble Soluble_THF Soluble Vortex->Soluble_THF Soluble_Toluene Soluble Vortex->Soluble_Toluene

Caption: Workflow for qualitative solubility assessment.

Pillar 2: Impact of Solvent on Reaction Kinetics

The true performance of this compound is revealed in its reactivity. A common application for this molecule is as an electrophile in nucleophilic substitution reactions at the primary carbon bonded to the bromine. The choice of solvent can dramatically alter the rate and even the mechanism (SN1 vs. SN2) of such reactions.[7]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the nucleophile and the carbocation intermediate (if one were to form). While they can participate in hydrogen bonding, they may also solvate the nucleophile, reducing its reactivity. They tend to favor SN1 pathways for tertiary halides, but for a primary halide like this compound, the SN2 pathway is overwhelmingly favored, and protic solvents can slow the reaction rate compared to polar aprotic alternatives.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, THF): These solvents possess dipole moments to dissolve polar species but lack acidic protons. They excel at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive. This leads to a significant acceleration of SN2 reactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Most nucleophiles (which are often salts) have poor solubility in nonpolar solvents, making these systems generally unsuitable for nucleophilic substitution reactions unless phase-transfer catalysts are employed.

Table 2: Predicted Impact of Solvent on Nucleophilic Substitution Rate

Solvent SystemNucleophile (Example)Relative Rate (Predicted)Mechanistic Rationale
Tetrahydrofuran (THF)Sodium Azide (NaN₃)FastPolar aprotic. Solvates the Na⁺ cation, leaving a highly reactive N₃⁻ nucleophile for a rapid SN2 attack.
Ethanol (EtOH)Sodium Azide (NaN₃)ModeratePolar protic. Solvates both Na⁺ and the N₃⁻ nucleophile via H-bonding, slightly deactivating the nucleophile.
TolueneSodium Azide (NaN₃)Very Slow / No ReactionNonpolar. The ionic nucleophile has negligible solubility, preventing the reaction.
Experimental Protocol: Monitoring Reaction Kinetics via GC-MS

Objective: To compare the rate of a model nucleophilic substitution reaction of this compound in different solvent systems.

Reaction: this compound + Sodium Cyanide (NaCN) → 17-Hydroxyheptadecanenitrile

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Solvents: N,N-Dimethylformamide (DMF, polar aprotic), Ethanol (polar protic)

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, magnetic stirrer, heating block/oil bath

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate vials, prepare identical reaction mixtures. To each, add this compound (1 mmol), NaCN (1.2 mmol), and a known amount of internal standard.

  • Solvent Addition: To Vial 1, add 10 mL of DMF. To Vial 2, add 10 mL of Ethanol.

  • Initiation & Sampling: Place both vials in a heating block set to 60°C and begin stirring. Immediately take a "time zero" (t=0) aliquot (approx. 50 µL) from each vial. Quench the aliquot in a separate vial containing ethyl acetate and a small amount of water to dissolve the salts.

  • Time Course: Repeat the sampling process at regular intervals (e.g., 30, 60, 120, 240 minutes).

  • Analysis: Analyze each quenched aliquot by GC-MS.[8][9] The consumption of the starting material (this compound) relative to the constant internal standard is used to quantify the reaction progress.

  • Data Processing: Plot the concentration of this compound versus time for each solvent system. The slope of this curve is proportional to the reaction rate.[10]

This protocol provides a robust, quantitative method for directly comparing solvent performance.

Visualization: Solvent Effect on SN2 Reaction Pathway

Caption: Solvent influence on SN2 reaction activation energy.

Pillar 3: Authoritative Grounding & Analytical Trustworthiness

The integrity of any experimental comparison rests on the quality of its analytical methods. For quantifying this compound, Gas Chromatography (GC) is a highly suitable technique due to the compound's volatility after derivatization or at high temperatures. High-Performance Liquid Chromatography (HPLC) can also be used, though it may require a derivatization step for sensitive UV detection.

Table 3: Comparison of Analytical Methodologies

TechniqueDetectorSuitability for this compoundAdvantagesConsiderations
GC FID, MSExcellentHigh resolution, high sensitivity (especially with MS), suitable for volatile compounds.[8]Requires heating, which could potentially degrade thermally labile molecules (not a major concern for this compound).
HPLC RID, ELSD, MSGoodOperates at ambient temperature, versatile.[11][12]Lacks a strong chromophore, requiring less common detectors like Refractive Index (RID) or Evaporative Light Scattering (ELSD), or more complex MS detection.

The protocols described herein are self-validating systems. By including an internal standard in the kinetic study, variations in injection volume or detector response are normalized, ensuring that the observed changes are due to the reaction itself. Similarly, the systematic nature of the solubility test provides an internal cross-reference, building confidence in the results.

Conclusion and Recommendations

The performance of this compound is inextricably linked to the solvent system in which it is used.

  • For Maximum Solubility: Polar aprotic solvents like THF and DCM , or nonpolar solvents like Toluene , are excellent choices.

  • For Maximizing Nucleophilic Substitution Rates (SN2): Polar aprotic solvents such as DMF , Acetone , or THF are strongly recommended. They enhance nucleophile reactivity, leading to faster reactions and potentially higher yields at lower temperatures.

  • Avoid: Highly polar protic solvents like water are unsuitable due to insolubility. Nonpolar solvents like hexane should be avoided for reactions involving ionic nucleophiles unless a phase-transfer catalyst is part of the experimental design.

By carefully selecting a solvent based on the principles and protocols outlined in this guide, researchers can optimize their synthetic strategies, improve efficiency, and achieve more reliable and reproducible results in their drug development and materials science endeavors.

References

A Comparative Guide to the Biocompatibility of Surfaces Modified with 16-Bromo-1-hexadecanol and Alternative Functionalizations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomaterials, the surface is paramount. The initial interactions between a material and a biological environment dictate its ultimate success or failure. Surface modification is a critical tool to tailor these interactions, enhancing biocompatibility and guiding cellular responses. This guide provides an in-depth comparative assessment of surfaces modified with 16-Bromo-1-hexadecanol, a long-chain alkyl halide that imparts hydrophobicity. Its performance is benchmarked against two widely-used alternative surface chemistries: polyethylene glycol (PEG), known for its hydrophilic and protein-repellent properties, and (3-aminopropyl)triethoxysilane (APTES), which creates a hydrophilic and positively charged surface. Through a synthesis of experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select and evaluate appropriate surface modifications for their specific applications.

Surface Modification Methodologies: Crafting the Bio-Interface

The foundation of any biocompatibility study lies in the robust and reproducible creation of the modified surface. Here, we detail a protocol for the silanization of a glass substrate with this compound and provide an overview of the principles behind PEG and APTES modification.

Protocol: Surface Modification of Glass with this compound

This protocol describes the creation of a self-assembled monolayer (SAM) of this compound on a glass surface, rendering it hydrophobic.

Materials:

  • Glass slides

  • This compound

  • Dichlorodimethylsilane (for initial silanization)

  • Heptane

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Acetone

  • Detergent

  • Deionized water

Procedure:

  • Cleaning: Thoroughly wash the glass slides with detergent and water, followed by extensive rinsing with deionized water.

  • Drying: Dry the cleaned slides in an oven at 110°C for at least 1 hour.

  • Activation: Treat the slides with a plasma cleaner for 20 minutes to generate surface silanol (Si-OH) groups.

  • Initial Silanization:

    • Immediately immerse the activated slides in a 5% solution of dichlorodimethylsilane in heptane for 15 minutes, ensuring the entire surface is wetted.[1]

    • Rinse the slides three times with anhydrous toluene.

    • Immerse the slides in anhydrous methanol for 15 minutes.

    • Rinse thoroughly with methanol and then acetone.

    • Dry the slides completely.

  • Grafting of this compound:

    • Prepare a solution of this compound in anhydrous toluene.

    • Immerse the silanized slides in this solution and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Rinse the slides thoroughly with toluene and then acetone to remove any unbound molecules.

    • Cure the modified slides in an oven at 80-100°C for 1 hour.

Alternative Surface Modifications: An Overview
  • Polyethylene Glycol (PEG) Modification: PEG is a hydrophilic polymer that is grafted onto surfaces to create a bio-inert layer. This is often achieved by activating a surface with silanol groups and then reacting these with a PEG derivative, such as a PEG-silane. The resulting dense layer of PEG chains sterically hinders the adsorption of proteins, thereby reducing subsequent cell adhesion.[2][3]

  • (3-aminopropyl)triethoxysilane (APTES) Modification: APTES is an aminosilane that readily reacts with hydroxylated surfaces to form a monolayer with terminal amine (-NH2) groups.[4] Under physiological pH, these amine groups are protonated (-NH3+), creating a positively charged and hydrophilic surface that can influence the adsorption of proteins and the adhesion of cells.[4]

cluster_cleaning Substrate Preparation cluster_modification Surface Modification Clean Cleaning & Drying Activate Plasma Activation Clean->Activate Bromo This compound (Hydrophobic) Activate->Bromo PEG PEG-silane (Hydrophilic, Neutral) Activate->PEG APTES APTES (Hydrophilic, Positive Charge) Activate->APTES

Caption: General workflow for surface modification of a substrate.

Assessment of Biocompatibility: Key Methodologies and Underlying Principles

A thorough assessment of biocompatibility involves a multi-faceted approach, examining cytotoxicity, cell adhesion, and protein adsorption.

Cytotoxicity Assays: Gauging Cellular Health

Cytotoxicity assays are fundamental to determining if a material elicits a toxic response in cells. Two common colorimetric assays are the MTT and LDH assays.

  • MTT Assay: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is measured through an enzymatic reaction that produces a colored formazan product, which is proportional to the number of lysed cells.

cluster_workflow Cytotoxicity Assay Workflow Seed Seed cells on modified surfaces Incubate Incubate with material Seed->Incubate Assay Perform MTT or LDH Assay Incubate->Assay Measure Measure absorbance Assay->Measure

Caption: General workflow for in vitro cytotoxicity testing.

Cell Adhesion Assays: Understanding Cell-Surface Interactions

The ability of cells to adhere to a surface is a critical determinant of a biomaterial's success, particularly in tissue engineering applications. Cell adhesion is a complex process influenced by surface properties such as hydrophobicity, charge, and the presence of adsorbed proteins. A common method to quantify cell adhesion involves seeding cells onto the modified surfaces, allowing them to adhere for a specific period, and then washing away non-adherent cells. The remaining adherent cells can be quantified by staining with a dye like crystal violet and measuring the absorbance.

cluster_workflow Cell Adhesion Assay Workflow Seed Seed cells on modified surfaces Adhere Allow cells to adhere Seed->Adhere Wash Wash non-adherent cells Adhere->Wash Stain Stain adherent cells Wash->Stain Quantify Quantify by absorbance Stain->Quantify

Caption: General workflow for a quantitative cell adhesion assay.

Protein Adsorption: The Initial Biological Encounter

When a biomaterial is introduced into a biological environment, the first event is the adsorption of proteins to its surface. This adsorbed protein layer mediates subsequent cellular interactions. The amount and conformation of adsorbed proteins are heavily influenced by surface properties. Hydrophobic surfaces, for instance, tend to adsorb more protein than hydrophilic surfaces. Protein adsorption can be quantified using various techniques, including X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the surface, or by using labeled proteins and measuring the signal intensity.

cluster_workflow Protein Adsorption Assay Workflow Incubate Incubate modified surface with protein solution Rinse Rinse to remove non-adsorbed protein Incubate->Rinse Quantify Quantify adsorbed protein (e.g., XPS, labeled protein) Rinse->Quantify

Caption: General workflow for quantifying protein adsorption.

Comparative Performance Analysis

The following tables summarize experimental data comparing the biocompatibility of hydrophobic (represented by CH3-terminated SAMs, analogous to this compound modified surfaces), PEG-modified, and APTES-modified surfaces.

Table 1: Cytotoxicity

Surface ModificationCell Viability (%)Reference
Hydrophobic (CH3-terminated) Significantly reduced compared to control
PEG-grafted Increased osteoblast viability[3][4][5]
APTES-coated Slight cytotoxicity at 10 µg/ml[2]

Table 2: Cell Adhesion

Surface ModificationRelative Cell AdhesionReference
Hydrophobic (CH3-terminated) Weak attachment[6][7]
PEG-grafted Reduced cell adhesion[5]
APTES-coated Promotes cell adhesion[4]

Table 3: Protein Adsorption

Surface ModificationRelative Protein AdsorptionReference
Hydrophobic (CH3-terminated) High[6][7]
PEG-grafted Significantly less protein adsorption[2][8]
APTES-coated Promotes protein adsorption

Analysis of Performance:

The data clearly demonstrates that surface chemistry plays a pivotal role in determining biocompatibility.

  • This compound (Hydrophobic) Surfaces: These surfaces exhibit high protein adsorption due to hydrophobic interactions.[6][7] This non-specific protein adsorption can lead to a denatured protein layer that is not conducive to cell adhesion, resulting in weak cell attachment and reduced cell viability.[6][7] The inherent hydrophobicity of the surface itself is also a factor in repelling cells.

  • Polyethylene Glycol (PEG) Surfaces: In stark contrast, PEG-modified surfaces are highly resistant to protein adsorption.[2][8] This "stealth" property prevents the formation of a protein layer that can trigger cellular responses, leading to reduced cell adhesion.[5] Interestingly, some studies show that extracts from PEG-grafted materials can increase the viability of certain cell types, like osteoblasts, potentially due to effects on the local pH of the culture medium.[4]

  • (3-aminopropyl)triethoxysilane (APTES) Surfaces: APTES-modified surfaces, being hydrophilic and positively charged, actively promote both protein adsorption and cell adhesion.[4] The positive charge can electrostatically attract negatively charged proteins and cell membrane components, facilitating strong interactions. However, it is important to note that pristine APTES surfaces can exhibit some level of cytotoxicity at higher concentrations.[2]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key biocompatibility assays discussed in this guide.

MTT Cytotoxicity Assay Protocol (for adherent cells)
  • Seed cells at a density of 1 x 10^4 to 1 x 10^5 cells/well in a 96-well plate containing the surface-modified materials and incubate for 24 hours.

  • Aspirate the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 3-4 hours.

  • Aspirate the MTT solution.

  • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 590 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Seed cells on the modified surfaces in a 96-well plate and incubate for the desired exposure time.

  • Prepare controls: no-cell control (medium only), vehicle-only cells control, and a maximum LDH release control (cells treated with a lysis buffer).

  • At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Quantitative Cell Adhesion Assay Protocol
  • Place the surface-modified materials in a 96-well plate.

  • Seed cells at a density of 2 x 10^5 cells/mL in serum-free medium (100 µL/well).

  • Incubate at 37°C for 1-2 hours to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes.

  • Stain the cells with 100 µL of 0.1% crystal violet solution for 20 minutes.

  • Wash the wells thoroughly with water to remove excess stain.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Read the absorbance at 595 nm.

Protein Adsorption Quantification Protocol (using XPS)
  • Immerse the surface-modified substrates in a protein solution (e.g., 1 mg/mL bovine serum albumin in PBS) for 1-2 hours at room temperature.

  • Rinse the substrates thoroughly with PBS and then deionized water to remove non-adsorbed protein.

  • Dry the substrates under a stream of nitrogen.

  • Analyze the surface composition using X-ray Photoelectron Spectroscopy (XPS).

  • Quantify the amount of adsorbed protein by analyzing the intensity of the nitrogen (N 1s) peak, which is unique to proteins, relative to the substrate signal (e.g., Si 2p for glass).

Conclusion

The biocompatibility of a material is not an intrinsic property but rather a dynamic interplay between the material's surface and the biological environment. This guide has demonstrated that by simply altering the surface chemistry, we can elicit vastly different biological responses.

  • This compound modified surfaces , creating a hydrophobic interface, are generally not conducive to cell adhesion and can reduce cell viability. This makes them potentially suitable for applications where cell attachment is undesirable.

  • PEG-modified surfaces excel in resisting protein adsorption and subsequent cell adhesion, making them ideal for applications requiring bio-inertness, such as in blood-contacting devices or as anti-fouling coatings.

  • APTES-modified surfaces , with their positive charge and hydrophilicity, actively promote cell adhesion, a desirable characteristic for applications in tissue engineering and regenerative medicine where integration with host tissue is crucial.

The choice of surface modification is therefore a critical design parameter that must be tailored to the specific intended application. The experimental protocols and comparative data presented here provide a framework for researchers to make informed decisions and to rigorously assess the biocompatibility of their own novel biomaterials.

References

Safety Operating Guide

A Scientist's Guide to the Safe and Compliant Disposal of 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 16-Bromo-1-hexadecanol, a halogenated organic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain compliance with federal and local regulations, and minimize environmental impact.

The core principle underpinning this protocol is that this compound must be treated as a regulated hazardous waste from the moment it is designated for disposal—a concept known as "cradle-to-grave" responsibility.[1] Under no circumstances should this chemical or its solutions be disposed of via sanitary sewer systems.[1][2][3][4]

Hazard Profile and Core Safety Principles

This compound is a solid organic bromine compound that presents several hazards requiring careful management.[5] Understanding these risks is the first step in ensuring safe handling and disposal.

Hazard TypeDescriptionPrimary Precaution
Skin & Eye Irritant Direct contact can cause irritation to the skin and eyes.[5]Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3][6]
Respiratory Irritant Inhalation of dust may irritate the respiratory system.[5]Handle in a well-ventilated area or a chemical fume hood to prevent inhalation.[3][6]
Aquatic Toxicity The compound is considered toxic to aquatic life with long-lasting effects.[7][8]Prevent release into the environment by never disposing of it down the drain and containing all spills.[7]
Regulatory Status Classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11]All waste must be handled in accordance with local, state, and federal regulations.[8]

The Two Golden Rules of Halogenated Waste Disposal:

  • Never Drain Dispose: Halogenated organic compounds can persist in the environment and are toxic to aquatic organisms.[7][8] They are strictly prohibited from being poured down the drain.[1][4]

  • Segregate Meticulously: Halogenated waste must be collected in separate, dedicated containers from non-halogenated waste.[3][4][12] The reason for this is both financial and technical; halogenated compounds require specific high-temperature incineration for safe destruction, a process that is significantly more expensive than fuel blending used for non-halogenated solvents.[13] Mixing the two waste streams forces the entire volume to be treated as the more hazardous and costly halogenated waste.[1][13]

Waste Generation and Collection Protocol

Proper disposal begins at the point of generation. Adherence to a systematic collection process is critical for safety and compliance.

Step-by-Step Collection Procedure:

  • Select the Correct Container: Use a chemically compatible container, preferably plastic or the original product container.[2][14] Ensure it is in good condition, free of leaks, and has a secure, vapor-tight lid.[4][14]

  • Label Immediately: As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHRS) office.[13][14] The label must clearly identify the contents, including "Waste this compound."[4]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[2][13][14][15] This prevents the release of vapors and protects against spills.

  • Deposit Waste:

    • Solid Waste: Transfer solid this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) directly into the designated "Halogenated Organic Solid Waste" container.[9]

    • Solutions: If this compound is dissolved in a solvent, the entire solution must be disposed of as "Halogenated Organic Liquid Waste."[4]

The following diagram illustrates the critical decision-making workflow for waste segregation.

Caption: Waste segregation decision workflow.

On-Site Management in the Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][9]

SAA Compliance Checklist:

  • Location: The SAA is in the same room where the waste is generated.[2]

  • Labeling: All containers are accurately labeled with "Hazardous Waste" and their specific contents.[2][9][14]

  • Container Integrity: Containers are kept securely closed, are not leaking, and are compatible with their contents.[2][14]

  • Secondary Containment: Liquid waste containers are placed in a secondary containment bin or tray to contain potential spills.[13][14]

  • Segregation: Incompatible waste streams (e.g., acids and organic solvents) are stored separately within the SAA.[14][15]

  • Quantity Limits: Do not exceed the regulatory limit of 55 gallons for total hazardous waste in the SAA.[2][14]

  • Disposal Request: Once a container is full or waste is no longer being generated, contact your institution's EHRS department for pickup and disposal.[2][14] Do not transport the waste yourself.[14]

Spill and Emergency Procedures

Accidental spills must be managed promptly and safely.

Procedure for a Minor Solid Spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing safety goggles, a lab coat, and nitrile gloves.[3]

  • Restrict Access: Prevent anyone from walking through the spill area.

  • Clean-Up:

    • Use dry cleanup methods.[8] Gently sweep the solid material into a dustpan or use absorbent pads to collect the powder. Avoid creating dust clouds .[8]

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Package Waste: Place all contaminated materials (spilled product, used gloves, absorbent pads) into a sealable plastic bag or container.[8][13]

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and place it in the appropriate solid waste accumulation container.

  • Decontaminate: Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the cloth as hazardous waste. Wash hands thoroughly.

For large spills, or if you feel unwell or unsure of the procedure, evacuate the area immediately and contact your institution's emergency response or EHRS office.[4]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical can still pose a risk and is subject to regulation.[7]

Protocol for Container Decontamination:

  • Triple Rinse: The standard procedure for decontaminating an empty container is to triple rinse it.[14][15]

    • Rinse 1: Add a small amount of a suitable solvent (one that can dissolve this compound, such as ethanol or acetone) to the container. Secure the lid and swirl to rinse all interior surfaces.

    • Pour Rinsate into Waste: Empty the rinsate into the appropriate "Halogenated Organic Liquid Waste" container. This rinsate is now considered hazardous waste.[15]

    • Repeat: Perform this rinse procedure two more times for a total of three rinses.

  • Deface Label: Completely remove or deface the original chemical label on the now-empty and rinsed container.[14]

  • Final Disposal: Dispose of the decontaminated container in the regular laboratory glass or plastic recycling bin, as per your institution's policy.[14]

The following diagram outlines the workflow for proper empty container management.

Caption: Decontamination workflow for empty chemical containers.

By adhering to these detailed procedures, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment, protecting our ecosystem, and upholding the highest standards of scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 16-Bromo-1-hexadecanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires more than just following a checklist; it demands a deep, causal understanding of the materials involved. This guide provides essential, field-proven safety and logistical information for handling 16-Bromo-1-hexadecanol (CAS No: 59101-28-9). As your partners in research, we aim to build trust by delivering value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Identification: Understanding the "Why" Behind the "What"

This compound is an organic bromine compound that presents as a colorless to slightly yellow solid.[1] While not classified as acutely toxic, its primary hazards lie in its irritant properties. Authoritative sources classify it as irritating to the eyes, skin, and respiratory system.[1] The Globally Harmonized System (GHS) hazard statements confirm this, specifically H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

These irritant properties are the primary drivers for the specific personal protective equipment (PPE) recommendations that follow. The goal is to create an impermeable barrier between you and the chemical, preventing contact with all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Core Protective Measures: Your Essential Armor

Effective protection is a system, not a single item. The following measures are mandatory when handling this compound.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Direct contact with the eyes can cause serious irritation.[1][2] Therefore, robust eye protection is critical.

  • What to Use: Wear chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]

  • The Causality: Standard safety glasses are insufficient as they do not protect against splashes or fine airborne particulates from the sides, top, or bottom. Chemical safety goggles form a seal around the eyes, providing comprehensive protection. In situations with a higher risk of splashing, such as when transferring solutions or during heating, a full-face shield should be worn in addition to safety goggles.

Hand Protection: Preventing Dermal Exposure

As a known skin irritant, direct contact must be avoided.[1][2] The choice of glove material is paramount for ensuring an effective barrier.

  • What to Use: Wear suitable chemical-resistant gloves tested according to EN 374.[5][6] Nitrile gloves are a robust and appropriate choice for incidental contact.

  • The Causality: Nitrile provides excellent resistance against alcohols and halogenated organic compounds. Always check the manufacturer's compatibility charts for specific breakthrough times. Before use, inspect gloves for any signs of degradation, punctures, or tears. For prolonged handling or immersion, consider heavier-duty gloves or a double-gloving technique.

Body Protection: Shielding Against Incidental Contact

To prevent skin exposure from spills or splashes, appropriate body protection is necessary.

  • What to Use: A standard, fully-buttoned laboratory coat is the minimum requirement.

  • The Causality: The lab coat protects your skin and personal clothing from contamination. It should be made of a material appropriate for the chemicals being handled and should be regularly laundered separately from personal clothing.

Respiratory Protection: Mitigating Inhalation Risks

This compound is a solid with a low vapor pressure, but it can form airborne dust, especially during weighing and transfer.[5] Inhalation of this dust may cause respiratory irritation.[1][2]

  • What to Use: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[4][5] If a fume hood is not available or if significant dust is anticipated, respiratory protection is necessary. A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is required.[3][4]

  • The Causality: Engineering controls like a fume hood are the preferred method for mitigating respiratory exposure. A respirator is a last line of defense when engineering controls are insufficient. It works by filtering out airborne particulates before they can be inhaled.

Summary of Personal Protective Equipment

Protection TypeSpecificationRationale for Use
Eye/Face Chemical safety goggles (EN166 / ANSI Z87.1)Protects against eye irritation from dust and splashes.[1][2]
Hand Nitrile gloves (Conforming to EN 374)Prevents skin irritation and dermal absorption.[1][2]
Body Laboratory CoatShields skin and clothing from contamination.
Respiratory Use in a chemical fume hood. If not possible, an N95 respirator is required.Prevents respiratory tract irritation from airborne dust.[1][2]

Operational and Disposal Plan

A safe experiment begins before the chemical is touched and ends after the waste is properly discarded.

Experimental Workflow: A Step-by-Step Protocol
  • Preparation & Pre-Use Checks:

    • Work within a designated area, preferably a chemical fume hood.

    • Ensure safety showers and eyewash stations are accessible and unobstructed.[3]

    • Don all required PPE as outlined above. Inspect each item for integrity.

  • Handling the Chemical (Weighing & Transfer):

    • When weighing the solid, use a spatula and perform the task on a draft shield or within the fume hood to contain any dust.

    • Avoid creating dust clouds. If any material is spilled, do not blow it away.

    • When transferring the chemical, keep containers closed when not in use.[3]

  • Post-Handling & Decontamination:

    • After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly with soap and water.[4]

    • Clean the work area, wiping down all surfaces where the chemical was handled.

Visual Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS) ppe_check 2. PPE Selection & Inspection risk_assessment->ppe_check setup 3. Prepare Workspace (Fume Hood) ppe_check->setup weigh 4. Weighing (Minimize Dust) setup->weigh transfer 5. Transfer & Use in Reaction weigh->transfer decontaminate 6. Decontaminate Work Area transfer->decontaminate disposal 7. Segregate & Dispose of Waste decontaminate->disposal ppe_doff 8. Doff PPE & Wash Hands disposal->ppe_doff

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Bromo-1-hexadecanol
Reactant of Route 2
16-Bromo-1-hexadecanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。